molecular formula H2S2 B1208498 Disulfane CAS No. 13465-07-1

Disulfane

Katalognummer: B1208498
CAS-Nummer: 13465-07-1
Molekulargewicht: 66.15 g/mol
InChI-Schlüssel: BWGNESOTFCXPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disulfane, with the molecular formula H₂S₂ and CAS registry number 13465-07-1, is a simple inorganic compound also known as hydrogen disulfide . It is part of the broader class of disulfides, characterized by a covalent sulfur-sulfur (S–S) bond . This S–S bond has a typical length of approximately 2.05 Å and a bond dissociation energy of about 60 kcal/mol, making it the "weak link" in many molecules and susceptible to cleavage by various reagents . Like other disulfides, this compound is expected to participate in redox reactions and can be reduced to thiols (or hydrogen sulfide in this case) . The formation of disulfides like this compound commonly occurs through the oxidation of thiols . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

InChI

InChI=1S/H2S2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNESOTFCXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7783-06-4 (Parent)
Record name Hydrogen sulfide (H2S2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10158844
Record name Hydrogen sulfide (H2S2)
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Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-07-1
Record name Hydrogen disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13465-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen sulfide (H2S2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen sulfide (H2S2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydroxydisulfane: A Technical Whitepaper on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxydisulfane (H₂O₂S₂), also known as hypodithionous acid, is an intriguing yet understudied inorganic sulfur oxyacid. Its unique HO-S-S-OH structure presents potential for novel chemical and biological applications. However, a comprehensive understanding of its physicochemical properties has been hampered by its inherent instability. This technical guide synthesizes the current knowledge on dihydroxythis compound, providing a detailed overview of its known properties, a proposed experimental workflow for its synthesis and characterization, and a discussion of its potential, albeit largely unexplored, biological significance. The lack of extensive experimental data is a recurring theme, highlighting critical areas for future research.

Core Physicochemical Properties

Dihydroxythis compound is a reduced sulfur oxyacid where sulfur exists in a formal oxidation state of +1.[1] It is an isomer of thiosulfurous acid but is considered to be lower in energy.[1] The structural formula is HO-S-S-OH, with the atoms arranged in a chain.[1]

Table 1: Physicochemical Data of Dihydroxythis compound

PropertyValueSource
Molecular Formula H₂O₂S₂[1]
Molecular Weight 98.13 g·mol⁻¹[1]
Structure HO-S-S-OH[1]
Calculated S-S Bond Length 2.013 Å[1]
Calculated O-S Bond Length 1.645 Å[1]
Calculated H-O Bond Length 0.943 Å[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Stability

Synthesis

The primary method reported for the synthesis of pure dihydroxythis compound is the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) at low temperatures.[1]

Reaction: H₂S + SO₂ → H₂S₂O₂[1]

This reaction is typically carried out at -70 °C in a dichlorodifluoromethane solvent.[1]

Stability

Dihydroxythis compound is known to be a labile compound. It is suggested that it may exist in equilibrium with its isomer, thiosulfurous acid.[1] Due to its instability, obtaining precise experimental data on its physical properties has been challenging.

Experimental Protocols

experimental_workflow cluster_synthesis Synthesis (-70°C) cluster_characterization Characterization H2S H₂S Reaction Reaction Vessel H2S->Reaction SO2 SO₂ SO2->Reaction Solvent CH₂Cl₂F₂ Solvent->Reaction Raman Low-Temp Raman Spectroscopy Reaction->Raman In-situ analysis UVVis Low-Temp UV-Vis Spectroscopy Reaction->UVVis In-situ analysis NMR Low-Temp NMR Spectroscopy Reaction->NMR In-situ analysis MS Mass Spectrometry Reaction->MS Analysis of volatile products

Proposed experimental workflow for dihydroxythis compound.
Synthesis Protocol

  • Apparatus Setup: A three-necked flask equipped with a gas inlet, a gas outlet connected to a trapping system, and a low-temperature thermometer is assembled. The apparatus must be thoroughly dried to prevent unwanted side reactions.

  • Solvent Introduction: Dichlorodifluoromethane is condensed into the reaction flask, and the flask is cooled to -70 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reactant Addition: Gaseous hydrogen sulfide and sulfur dioxide are bubbled through the cold solvent at a controlled rate. The molar ratio of the reactants should be carefully monitored.

  • Reaction Monitoring: The reaction progress can be monitored by observing any color changes or precipitate formation.

  • In-situ Analysis: Due to the instability of the product, it is crucial to perform characterization in-situ at low temperatures.

Characterization Methods
  • Raman Spectroscopy: Low-temperature Raman spectroscopy would be a primary tool for structural confirmation. The S-S and S-O stretching frequencies would provide key diagnostic peaks.

  • UV-Vis Spectroscopy: The electronic transitions of the S-S bond could be investigated using low-temperature UV-Vis spectroscopy to determine the absorbance maximum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature ¹H NMR spectroscopy could be used to confirm the presence of the hydroxyl protons.

  • Mass Spectrometry: While challenging for an unstable molecule, techniques like cryo-electrospray ionization mass spectrometry could potentially be used to determine the molecular weight and fragmentation pattern.

Biological Significance and Signaling Pathways

There is currently a significant lack of information regarding the biological activity and signaling pathways specifically for dihydroxythis compound. The majority of research on the biological roles of disulfides has focused on organic compounds, such as diallyl disulfide from garlic.

Given its inorganic nature and potential reactivity, dihydroxythis compound could theoretically interact with biological systems in several ways:

  • Redox Signaling: As a sulfur-containing compound, it could potentially participate in redox signaling pathways, although this is purely speculative.

  • Interaction with Thiol-Containing Molecules: The disulfide bond in dihydroxythis compound might be susceptible to cleavage by biological thiols like glutathione, potentially impacting cellular redox balance.

The relationship of dihydroxythis compound to its isomer and potential decomposition products is a key aspect of its chemistry.

dihydroxydisulfane_chemistry H2S2O2 Dihydroxythis compound (HO-S-S-OH) Isomer Thiosulfurous Acid (HS(O)OH) H2S2O2->Isomer Equilibrium Decomposition Decomposition Products H2S2O2->Decomposition Decomposition H2S H₂S Decomposition->H2S SO2 SO₂ Decomposition->SO2

Chemical relationships of dihydroxythis compound.

Future Directions and Conclusion

The study of dihydroxythis compound is still in its infancy. The significant gaps in the experimental data for its fundamental physicochemical properties, such as melting point, boiling point, solubility, and pKa, represent a major hurdle to a more complete understanding of this molecule. Future research should focus on:

  • Development of robust synthetic and purification protocols: Enabling the isolation of dihydroxythis compound in a stable form, even if for short periods, would be a major breakthrough.

  • Comprehensive experimental characterization: A systematic study to determine its key physical and chemical properties is essential.

  • Investigation of its biological activity: Once a stable form is accessible, its interaction with biological systems, particularly its potential role in redox signaling, should be explored.

References

role of disulfane in protein structure and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Disulfane in Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein persulfidation, the formation of a this compound (R-SSH) bond at a cysteine residue, is an evolutionarily conserved post-translational modification pivotal in cellular signaling and redox homeostasis. Mediated primarily by hydrogen sulfide (H₂S), this modification is now recognized not as a permanent structural stabilizer akin to a disulfide bond, but as a dynamic regulatory switch. Persulfidation alters protein function, protects cysteine thiols from irreversible oxidation, and modulates critical signaling pathways. This guide provides a comprehensive overview of the chemical biology of protein disulfanes, their impact on protein function, detailed experimental protocols for their detection, and their role in key signaling pathways. While the transient and regulatory nature of persulfidation means that its contribution to a protein's thermodynamic stability is not a primary focus of current research, its role in functional stability under oxidative stress is profound.

Introduction to Protein Disulfanes (Persulfidation)

A this compound in the context of proteins, more commonly referred to as a persulfide, is formed by the addition of a sulfur atom to the thiol group of a cysteine residue (R-SH), resulting in a persulfide group (R-SSH).[1][2] This modification is a key mechanism through which the gasotransmitter hydrogen sulfide (H₂S) exerts its biological effects.[3] Unlike the well-characterized disulfide bond (R-S-S-R') which covalently links two cysteine residues and is a major contributor to the thermodynamic stability of extracellular proteins, the this compound is a transient modification that acts as a redox-sensitive switch.[1][4]

Chemical Properties of Disulfanes:

  • Acidity: Persulfides are significantly more acidic than their corresponding thiols. The pKa of a cysteine persulfide is estimated to be around 4.3-5.5, which is about 3-4 units lower than that of a typical cysteine thiol.[3] This means that at physiological pH, the persulfide group exists predominantly in its anionic form (R-SS⁻), making it a potent nucleophile.[3]

  • Reactivity: The persulfide group is both a better nucleophile and a better electrophile than a thiol group.[2][3] This enhanced reactivity allows it to react rapidly with oxidants like hydrogen peroxide and peroxynitrite, often orders of magnitude faster than the corresponding thiol.[3] This property is central to its protective role against oxidative damage.

  • Formation: Protein persulfidation is an oxidative modification. Thermodynamically, H₂S cannot directly react with a reduced cysteine thiol to form a persulfide.[2][5] Instead, formation occurs through several proposed mechanisms:

    • Reaction with an oxidized cysteine: H₂S can react with a cysteine sulfenic acid (R-SOH) to form a persulfide.[2][3]

    • Reaction with disulfides: H₂S can react with a disulfide bond to yield a persulfide and a thiol.[3]

    • Reaction with S-nitrosothiols: H₂S can react with S-nitrosothiols (R-SNO) to form persulfides.[2]

Role in Protein Structure and Stability

The role of disulfanes in protein stability differs fundamentally from that of disulfide bonds.

  • Disulfide Bonds: These are strong covalent cross-links that significantly increase the thermodynamic stability of a protein's tertiary and quaternary structure. They do this primarily by decreasing the conformational entropy of the unfolded state, making the folded state more favorable. This stabilization is crucial for proteins that function in the oxidizing extracellular environment.

  • This compound (Persulfide) Bonds: There is currently a lack of quantitative data in the scientific literature regarding the effect of persulfidation on the thermodynamic stability of proteins, such as changes in melting temperature (Tₘ) or the Gibbs free energy of folding (ΔG). This is likely because persulfides are highly dynamic and transient modifications, not intended to be permanent structural fixtures. Their primary role is not to lock a protein into a stable conformation but to modulate its function and protect it from damage.

The "stability" conferred by persulfidation is one of functional stability under oxidative stress . By reacting with oxidants, the persulfide group shields the cysteine thiol from irreversible oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which would lead to a loss of protein function.[1][6] The persulfide can be readily reduced back to a thiol, allowing the protein to maintain its function once the oxidative stress has passed.

Role in Protein Function and Signaling

Persulfidation acts as a molecular switch that can turn protein function "on" or "off" or modify its activity.

Case Study: Regulation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. This keeps the antioxidant response dormant.

Upon oxidative or electrophilic stress, or in the presence of H₂S, specific cysteine residues on Keap1 are modified. H₂S has been shown to persulfidate Keap1, particularly at cysteine 151 (Cys151).[7][8] This modification induces a conformational change in Keap1, causing it to release Nrf2.[8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, initiating their transcription.[9][10] This leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_SSH Keap1-SSH (Persulfidated) Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_SSH->Nrf2_free Nrf2 Release Ub Ubiquitin H2S H₂S / Oxidative Stress H2S->Keap1_Nrf2 Persulfidation of Keap1 (Cys151) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Diagram 1: H₂S-mediated activation of the Nrf2 antioxidant pathway via Keap1 persulfidation.
Case Study: Regulation of Glycolysis by GAPDH Persulfidation

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis. It is also a major target of redox modifications, including persulfidation at its catalytic cysteine (Cys152).[3][11] Under conditions of oxidative stress, the modification of this cysteine residue can inhibit GAPDH's glycolytic activity.[11][12] This inhibition serves as a metabolic switch, diverting the metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP).[11] The PPP is crucial for generating NADPH, the primary cellular reductant required to regenerate antioxidants like glutathione and thioredoxin, thus helping the cell to combat oxidative stress.[11] Some studies suggest that persulfidation of GAPDH can actually increase its enzymatic activity, highlighting the complex and context-dependent nature of this modification.[3]

GAPDH_Metabolic_Switch Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP GAPDH GAPDH Glycolysis->GAPDH NADPH NADPH PPP->NADPH Antioxidant Defense GAPDH_SSH GAPDH-SSH (Persulfidated) GAPDH->GAPDH_SSH Persulfidation Pyruvate Pyruvate GAPDH->Pyruvate ATP Production GAPDH_SSH->Glycolysis Inhibition GAPDH_SSH->PPP Activation Stress H₂S / Oxidative Stress Stress->GAPDH

Diagram 2: GAPDH persulfidation acts as a metabolic switch between Glycolysis and the PPP.

Experimental Protocols for this compound Detection

Detecting persulfides is challenging due to their transient nature and similar reactivity to thiols.[13][14] Several methods have been developed to selectively label and identify persulfidated proteins.

The Dimedone-Switch Method

This method leverages the unique reactivity of persulfides to enable their selective labeling.[15][16] It is suitable for in-gel fluorescence detection and proteomic analysis by mass spectrometry.[15]

Principle:

  • Blocking: All reactive cysteine species (thiols, persulfides, sulfenic acids) and amines are initially blocked with 4-chloro-7-nitrobenzofurazan (NBF-Cl).[17] The reaction with persulfides forms a mixed disulfide (R-S-S-NBF).

  • Switching: A dimedone-based probe is added. This probe selectively displaces the NBF group from the persulfide-NBF adduct, effectively "switching" the tag onto the original persulfide site.[17] Thiol-NBF and sulfenic acid-NBF adducts do not react.

  • Detection: The dimedone probe can be tagged with biotin for affinity purification or a fluorophore for in-gel visualization.[17]

Detailed Protocol Workflow:

  • Protein Extraction: Lyse cells or tissues in a buffer containing NBF-Cl (e.g., 20 mM) to immediately block all reactive groups and prevent post-lysis artifacts.

  • Removal of Excess NBF-Cl: Remove excess blocking reagent by protein precipitation (e.g., with acetone) or gel filtration.

  • Tag-Switch Reaction: Resuspend the protein pellet in a buffer containing the dimedone-based probe (e.g., 1 mM DAz-2, a clickable dimedone analog). Incubate to allow the switch reaction to occur.

  • Click Chemistry (for DAz-2): If using a clickable probe, perform a copper-catalyzed click reaction to attach a fluorescent reporter (e.g., Cy5-alkyne) or a biotin tag (e.g., Biotin-alkyne).

  • Analysis:

    • In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.[13]

    • Mass Spectrometry: If a biotin tag was used, enrich the labeled proteins/peptides using streptavidin beads. Digest the enriched proteins, and analyze the resulting peptides by LC-MS/MS to identify the persulfidated proteins.[16]

Dimedone_Switch_Workflow cluster_analysis Analysis start Protein Sample (Cells/Tissues) step1 Lysis & Blocking (with NBF-Cl) start->step1 step2 Remove Excess NBF-Cl step1->step2 step3 Tag-Switch Reaction (with Dimedone Probe) step2->step3 step4 Click Chemistry (Add Fluorophore/Biotin) step3->step4 analysis_gel SDS-PAGE & Fluorescence Scan step4->analysis_gel Fluorescent Probe analysis_ms Streptavidin Enrichment, Digestion & LC-MS/MS step4->analysis_ms Biotin Probe

Diagram 3: Experimental workflow for the Dimedone-Switch method.
Low-pH Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic platform is designed for the site-specific mapping and quantification of persulfides and reactive thiols in parallel.[3]

Principle: This method exploits the significantly lower pKa of persulfides compared to thiols.[18] At a low pH (e.g., 5.0), persulfides remain largely deprotonated and highly nucleophilic, while most thiols are protonated and less reactive.[3][18] A thiol-reactive probe is used under these conditions to preferentially label the persulfides.

Detailed Protocol Workflow:

  • Sample Preparation: Lyse cells or tissues and adjust the protein lysate to a low pH (e.g., 5.0).

  • Labeling: Treat the lysate with a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), which contains an alkyne handle for click chemistry.[19][20] At low pH, IPM will preferentially react with the more nucleophilic persulfides.

  • Digestion: Digest the labeled proteome into peptides using an enzyme like trypsin.

  • Isotopic Tagging: Use click chemistry to attach isotopically "light" or "heavy" azido-biotin tags to the IPM-labeled peptides from control and treated samples, respectively.[21] These tags often contain a photocleavable linker.

  • Enrichment: Combine the light and heavy labeled peptide samples and enrich the biotinylated peptides using streptavidin beads.

  • Mass Spectrometry: Release the bound peptides (e.g., by photocleavage) and analyze them by LC-MS/MS.

  • Quantification: The relative abundance of persulfidation at a specific site can be determined by comparing the signal intensities of the light and heavy isotopic peptide pairs.[21] A mass shift corresponding to an extra sulfur atom (+32 Da) on the identified peptide confirms it was a persulfide.[3]

Conclusion and Future Directions

The study of protein disulfanes has unveiled a new layer of complexity in redox signaling and the regulation of protein function. It is now clear that persulfidation is a critical post-translational modification that allows cells to respond to oxidative stress and modulate metabolic pathways. While disulfanes do not appear to function as long-term structural stabilizers in the same way as disulfide bonds, they are essential for maintaining the functional integrity of proteins in a dynamic redox environment.

Future research will likely focus on several key areas:

  • Improving Detection Methods: Developing more sensitive and specific methods to quantify persulfidation at the single-cell level and in real-time.[3]

  • Identifying "Persulfidases": Identifying the enzymes responsible for forming and removing persulfide modifications to understand the regulatory networks that control this PTM.[3]

  • Structural and Biophysical Characterization: While challenging due to their transient nature, biophysical studies on stabilized persulfidated proteins could provide insights into localized conformational changes and their impact on protein-protein interactions.

  • Therapeutic Potential: Targeting protein persulfidation pathways holds promise for developing new therapies for diseases associated with oxidative stress and dysregulated H₂S signaling, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4]

References

disulfane as a signaling molecule in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disulfane as a Signaling Molecule in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂S₂), and more broadly, sulfane sulfur species, are increasingly recognized as critical signaling molecules in a wide array of biological processes. Historically overshadowed by hydrogen sulfide (H₂S), recent evidence demonstrates that disulfanes and related polysulfides are not merely byproducts of H₂S metabolism but are key mediators of redox-based cellular communication. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, including its endogenous production, mechanisms of action, and physiological roles. Detailed experimental protocols for the detection and quantification of these species are provided, along with quantitative data on their concentrations and the kinetics of their enzymatic production. Furthermore, key signaling pathways involving this compound are illustrated, and the implications for drug development are discussed.

Introduction to this compound Signaling

For many years, hydrogen sulfide (H₂S) was considered the primary gaseous signaling molecule from the sulfur-containing family, alongside nitric oxide (NO) and carbon monoxide (CO). However, it is now understood that many of the biological effects previously attributed to H₂S may be mediated by sulfane sulfur species, including this compound (H₂S₂), persulfides (RSSH), and polysulfides (RSSₙR, H₂Sₙ).[1] These molecules are characterized by a sulfur atom bonded to another sulfur atom, which confers unique chemical reactivity.

Disulfanes and polysulfides are more nucleophilic than H₂S and can directly interact with protein cysteine residues to form persulfides (-SSH), a post-translational modification known as S-sulfhydration or sulfuration.[2] This modification can alter protein structure and function, thereby modulating a variety of signaling pathways. The reversible nature of S-sulfhydration makes it an ideal mechanism for dynamic cellular regulation.

Endogenous Production of this compound

This compound and other sulfane sulfur species are produced through both enzymatic and non-enzymatic pathways in mammalian cells.

2.1. Enzymatic Production

The primary enzymatic sources of H₂S, which is a precursor to this compound, are three key enzymes involved in cysteine metabolism:

  • Cystathionine β-synthase (CBS)

  • Cystathionine γ-lyase (CSE)

  • 3-Mercaptopyruvate Sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT)

These enzymes generate H₂S from L-cysteine and other substrates.[2] H₂S can then be oxidized to form this compound and other polysulfides. Additionally, there is evidence that these enzymes can directly produce sulfane sulfur species.

2.2. Non-Enzymatic Production

Non-enzymatic pathways for the generation of sulfane sulfur species also exist, often involving the reduction of elemental sulfur or the reaction of H₂S with oxidized thiols.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes and effects.

Table 1: Concentrations of this compound and Related Species in Biological Samples

Biological SampleSpecies MeasuredConcentration/LevelMethod UsedReference
Human Embryonic Kidney (HEK293) CellsProtein Persulfides1.52 ± 0.6 µg/mg proteinProPerDP (Protein Persulfide Detection Protocol)[3][4]
Mouse LiverProtein Persulfides11.6 ± 6.9 µg/mg proteinProPerDP[3][4]
Rat BloodReactive SulfideBaseline: 0.4–0.9 µMMonobromobimane (mBB) Assay with HPLC-FLD[5][6]
Mammalian PlasmaCysteine (Cys)8–10 µMVarious[7]
Mammalian PlasmaCystine (CySS)40–50 µMVarious[7]

Table 2: Kinetic Parameters of Key Enzymes in this compound Production

EnzymeSubstrate(s)KₘVₘₐₓpH OptimumReference
Human Cystathionine γ-Lyase (CSE)L-Cystathionine0.5 mM2.5 units/mg8.2[7]
Human 3-Mercaptopyruvate Sulfurtransferase (MST)3-MercaptopyruvateVaries with acceptorVaries with acceptor8.21 ± 0.03

Signaling Pathways Involving this compound

This compound and related species are implicated in several critical signaling pathways, often through the S-sulfhydration of key regulatory proteins.

4.1. The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes. H₂S and polysulfides have been shown to activate this pathway by modifying Keap1 cysteine residues, including the formation of a disulfide bond between Cys226 and Cys613, thereby promoting cell survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (H₂S₂) & Polysulfides Keap1 Keap1 This compound->Keap1 S-sulfhydration of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Presented for Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes Activates Nucleus Nucleus Cytoplasm Cytoplasm Nrf2_n->ARE Binds to

Figure 1: this compound-mediated activation of the Keap1-Nrf2 pathway.

4.2. Disulfidptosis

Disulfidptosis is a recently discovered form of regulated cell death triggered by disulfide stress under conditions of glucose starvation. In cancer cells with high expression of the cystine-glutamate antiporter SLC7A11, glucose deprivation leads to a depletion of NADPH. This impairs the reduction of imported cystine to cysteine, causing an accumulation of disulfide molecules. The resulting disulfide stress leads to the aberrant formation of disulfide bonds in actin cytoskeleton proteins, activating the Rac-WRC-Arp2/3 signaling pathway and causing cytoskeletal collapse and cell death.

GlucoseStarvation Glucose Starvation NADPH_depletion NADPH Depletion GlucoseStarvation->NADPH_depletion Reduces Pentose Phosphate Pathway HighSLC7A11 High SLC7A11 Expression CystineUptake Increased Cystine Uptake HighSLC7A11->CystineUptake DisulfideStress Disulfide Stress CystineUptake->DisulfideStress Cystine Accumulation NADPH_depletion->DisulfideStress Inhibits Cystine Reduction ActinDisulfide Aberrant Disulfide Bonds in Actin Cytoskeleton DisulfideStress->ActinDisulfide RacWRC Rac-WRC-Arp2/3 Pathway Activation ActinDisulfide->RacWRC CytoskeletonCollapse Cytoskeletal Collapse RacWRC->CytoskeletonCollapse Disulfidptosis Disulfidptosis CytoskeletonCollapse->Disulfidptosis

Figure 2: The signaling pathway of disulfidptosis.

Experimental Protocols for this compound Detection

Accurate detection and quantification of this compound and related sulfane sulfur species are crucial for studying their biological roles. Below are detailed protocols for key experimental methods.

5.1. Cyanolysis Assay for Total Sulfane Sulfur

This colorimetric method is one of the earliest techniques for detecting sulfane sulfur. It relies on the reaction of sulfane sulfur with cyanide to produce thiocyanate, which then forms a colored complex with ferric ions.[8][9][10][11]

Materials:

  • 1 M KCN in 0.1 M NaOH

  • Ferric nitrate solution: 2 g Fe(NO₃)₃·9H₂O in 20 mL of 65% nitric acid

  • Sample (e.g., purified protein, cell lysate)

  • Spectrophotometer

Protocol:

  • To 20 µL of the sample, add 200 µL of 100 mM KCN (dissolved in 10 mM NaOH).

  • Incubate the mixture at room temperature for 15 minutes.

  • Add 200 µL of the ferric nitrate solution to develop the red color.

  • Measure the absorbance at 460 nm using a spectrophotometer.

  • Quantify the concentration of sulfane sulfur by comparing the absorbance to a standard curve prepared with known concentrations of a sulfane sulfur donor (e.g., sodium thiosulfate).

5.2. Monobromobimane (mBB) Assay for this compound Quantification

This method involves the derivatization of sulfide with monobromobimane (mBB) to form a stable, fluorescent product (sulfide dibimane), which is then quantified by HPLC with fluorescence detection (HPLC-FLD) or LC-MS.[5][6][12][13][14][15][16][17]

Materials:

  • Monobromobimane (mBB) solution (e.g., 1.5 mM in acetonitrile)

  • Tris-HCl buffer (e.g., 100 mM, pH 9.5)

  • 5-sulfosalicylic acid (e.g., 200 mM) for stopping the reaction

  • Biological sample (e.g., serum, plasma, tissue homogenate)

  • HPLC system with a C18 column and fluorescence detector (Excitation: 390 nm, Emission: 475 nm)

  • LC-MS system for mass spectrometric confirmation

Protocol:

  • Sample Preparation: Collect the biological sample and process it appropriately (e.g., homogenization, centrifugation) on ice to minimize degradation of labile sulfur species.

  • Derivatization:

    • In a microcentrifuge tube, mix 30 µL of the sample with 70 µL of Tris-HCl buffer.

    • Add 50 µL of 1.5 mM mBB solution.

    • Vortex immediately for 5 seconds and incubate in the dark at room temperature for 30 minutes.

  • Reaction Quenching:

    • Add 50 µL of 200 mM 5-sulfosalicylic acid to stop the reaction.

    • Vortex for 5 seconds.

  • Analysis:

    • Transfer the resulting solution to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC-FLD system.

    • Separate the sulfide dibimane from other components using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Quantify the sulfide dibimane peak by comparing its area to a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).

Start Start SamplePrep Sample Preparation (e.g., homogenization, centrifugation on ice) Start->SamplePrep Derivatization Derivatization: Mix Sample, Tris-HCl, and mBB SamplePrep->Derivatization Incubation Incubation (30 min, room temp, dark) Derivatization->Incubation Quenching Reaction Quenching (add 5-sulfosalicylic acid) Incubation->Quenching Analysis Analysis by HPLC-FLD or LC-MS Quenching->Analysis End End Analysis->End

Figure 3: Workflow for the monobromobimane (mBB) assay.

5.3. Fluorescent Probes for Live-Cell Imaging

A variety of fluorescent probes have been developed for the real-time detection of this compound and polysulfides in living cells. These probes typically rely on the high nucleophilicity of sulfane sulfur to induce a chemical reaction that results in a change in fluorescence.[9][10][18][19][20]

General Protocol (Example using SSP2 probe):

  • Cell Culture: Plate cells (e.g., HeLa or H9c2) in a suitable imaging dish and grow to the desired confluency.

  • Probe Loading:

    • Wash the cells once with FBS-free culture medium.

    • Incubate the cells with the fluorescent probe (e.g., 50 µM SSP2) in FBS-free medium for 20 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS), pH 7.4.

  • Stimulation (Optional): To observe changes in this compound levels, treat the cells with a stimulus (e.g., a this compound donor like Na₂S₂ or a compound that induces endogenous production) for a specified time.

  • Imaging:

    • Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets for the specific probe.

    • Quantify changes in fluorescence intensity in different cellular compartments or over time.

Implications for Drug Development

The growing understanding of this compound signaling has significant implications for drug development, particularly in the field of oncology.

6.1. Targeting this compound Metabolism

The reliance of certain cancer cells on pathways that generate or are sensitive to disulfide stress, such as the high expression of SLC7A11, presents a therapeutic vulnerability. Drugs that inhibit glucose uptake (e.g., GLUT inhibitors) or otherwise promote disulfide stress could selectively kill these cancer cells by inducing disulfidptosis.

6.2. Disulfide-Based Prodrugs

The distinct redox environments inside and outside of cells, particularly the high concentration of glutathione (GSH) in the cytosol of cancer cells, can be exploited for targeted drug delivery. Prodrugs can be designed with a disulfide linker that is stable in the bloodstream but is cleaved in the reducing intracellular environment of tumor cells, releasing the active drug specifically at the target site. This strategy can improve the therapeutic index of cytotoxic agents by minimizing off-target toxicity.

Conclusion

This compound and related sulfane sulfur species are emerging as pivotal players in cellular signaling, mediating a diverse range of physiological and pathological processes. Their ability to post-translationally modify proteins through S-sulfhydration provides a dynamic mechanism for redox regulation. The development of sophisticated analytical tools is enabling a deeper understanding of the complex biology of these molecules. As our knowledge continues to expand, targeting this compound signaling pathways holds great promise for the development of novel therapeutic strategies for a variety of diseases, including cancer.

References

Theoretical Insights into Disulfane (H₂S₂) Bond Length and Angles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the bond length and angles of disulfane (H₂S₂), the simplest molecule containing a disulfide bond. Understanding the geometry of this fundamental molecule is crucial for accurately modeling disulfide bridges in proteins, a key structural motif in many therapeutic proteins and drug targets. This document summarizes key quantitative data, details the experimental and computational methodologies used in its characterization, and provides visualizations of the interplay between theoretical and experimental approaches.

Geometric Parameters of this compound: A Comparative Overview

The geometry of this compound has been a subject of numerous theoretical and experimental investigations. The key parameters defining its structure are the S-S bond length, the S-H bond length, the H-S-S bond angle, and the H-S-S-H dihedral angle. A summary of values obtained from various experimental and theoretical methods is presented below.

Data Presentation
ParameterExperimental ValueTheoretical MethodBasis SetCalculated Value
S-S Bond Length (Å) 2.056[1]Hartree-Fock (HF)6-31G2.069
Møller-Plesset (MP2)6-31G2.061
Density Functional Theory (B3LYP)6-311+G(d,p)2.058
Coupled Cluster (CCSD(T))aug-cc-pVTZ2.055
S-H Bond Length (Å) 1.342[1]Hartree-Fock (HF)6-31G1.335
Møller-Plesset (MP2)6-31G1.340
Density Functional Theory (B3LYP)6-311+G(d,p)1.343
Coupled Cluster (CCSD(T))aug-cc-pVTZ1.341
H-S-S Bond Angle (°) 97.88[1]Hartree-Fock (HF)6-31G98.5
Møller-Plesset (MP2)6-31G98.1
Density Functional Theory (B3LYP)6-311+G(d,p)98.0
Coupled Cluster (CCSD(T))aug-cc-pVTZ97.9
**H-S-S-H Dihedral Angle (°) **90.3[1]Hartree-Fock (HF)6-31G90.4
Møller-Plesset (MP2)6-31G90.3
Density Functional Theory (B3LYP)6-311+G(d,p)90.3
Coupled Cluster (CCSD(T))aug-cc-pVTZ90.2

Methodologies

Experimental Protocols

The experimental determination of the gas-phase structure of small molecules like this compound primarily relies on two high-resolution spectroscopic techniques: Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

GED is a powerful technique for determining the geometry of molecules in the gaseous state. The process involves a high-energy beam of electrons being scattered by the gas-phase molecules. The resulting diffraction pattern is then analyzed to determine the internuclear distances.

A generalized experimental protocol for a GED experiment is as follows:

  • Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.

  • Scattering: The electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the molecules.

  • Detection: The scattered electrons are detected by a photographic plate or a CCD detector. The diffraction pattern, consisting of concentric rings, is recorded.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This information is then used to calculate the radial distribution function, from which the internuclear distances and bond angles can be derived.

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the moments of inertia of the molecule, which are then used to determine its precise geometry.

A generalized experimental protocol for a microwave spectroscopy experiment is as follows:

  • Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency.

  • Detection: The absorption of the microwave radiation is detected as a function of frequency.

  • Spectral Analysis: The resulting spectrum, consisting of sharp absorption lines, is analyzed to determine the rotational constants of the molecule.

  • Structure Determination: The rotational constants for different isotopic species of the molecule are used to determine the bond lengths and angles with very high precision.

Theoretical Methodologies

Computational chemistry plays a pivotal role in understanding the structure and properties of molecules. Various theoretical methods are employed to calculate the equilibrium geometry of this compound.

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can affect the accuracy of the calculated geometry.

  • Møller-Plesset (MP) Perturbation Theory: This method improves upon the HF theory by including electron correlation as a perturbation. MP2, the second-order correction, is a widely used method for obtaining more accurate geometries than HF.

  • Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods include a term for electron correlation and are often a good compromise between accuracy and computational cost. The B3LYP functional is a popular hybrid functional used for a wide range of applications.

  • Coupled Cluster (CC) Theory: CC methods are highly accurate ab initio methods that provide a very good description of electron correlation. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for computational chemistry and is capable of yielding highly accurate molecular geometries.

Basis Sets: The accuracy of ab initio and DFT calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide a more accurate description of the electron distribution and lead to more reliable results.

Visualizations

Logical Relationship between Theoretical and Experimental Studies

logical_relationship cluster_theoretical Theoretical Studies cluster_experimental Experimental Studies ab_initio Ab Initio Calculations (HF, MP2, CCSD(T)) predicted_geometry Predicted Geometry (Bond Lengths, Angles) ab_initio->predicted_geometry dft DFT Calculations (B3LYP) dft->predicted_geometry basis_sets Basis Sets (e.g., 6-31G*, aug-cc-pVTZ) basis_sets->ab_initio basis_sets->dft validation Validation and Refinement predicted_geometry->validation Comparison ged Gas-Phase Electron Diffraction (GED) experimental_data Experimental Geometry (Bond Lengths, Angles) ged->experimental_data microwave Microwave Spectroscopy microwave->experimental_data experimental_data->validation Comparison validation->predicted_geometry Refinement of Theoretical Models computational_workflow start Start: Define Initial This compound Structure choose_method Select Theoretical Method (e.g., DFT, MP2, CCSD(T)) start->choose_method choose_basis Select Basis Set (e.g., 6-311+G(d,p), aug-cc-pVTZ) choose_method->choose_basis run_calculation Perform Geometry Optimization Calculation choose_basis->run_calculation check_convergence Check for Convergence run_calculation->check_convergence check_convergence->run_calculation Not Converged analyze_results Analyze Optimized Geometry (Bond Lengths, Angles) check_convergence->analyze_results Converged end End: Final Geometric Parameters analyze_results->end

References

The Discovery of Disulfide-Rich Cyclic Peptides in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disulfide-rich cyclic peptides (DRCPs) represent a burgeoning class of natural products with profound implications for drug discovery and development. Their unique structural architecture, characterized by a cyclic peptide backbone and a network of stabilizing disulfide bonds, confers exceptional stability and resistance to degradation, making them attractive scaffolds for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery of DRCPs in nature, intended for researchers, scientists, and professionals in the field of drug development. It covers the key methodologies for their isolation, characterization, and synthesis, presents quantitative data on their diverse biological activities, and visualizes the intricate signaling pathways they modulate and the experimental workflows employed in their study.

Introduction

Naturally occurring cyclic peptides, particularly those rich in disulfide bonds, are a testament to the ingenuity of evolutionary design. These molecules, found across various kingdoms of life, from plants and fungi to marine invertebrates, exhibit a remarkable array of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory properties.[1][2] The cyclic nature of their backbone, combined with the structural constraint imposed by multiple disulfide bridges, results in a highly stable and conformationally defined scaffold.[1][2] This inherent stability translates to improved pharmacokinetic profiles compared to their linear counterparts, a critical attribute for the development of novel therapeutics.[3] This guide will delve into the core technical aspects of DRCP discovery, providing a comprehensive resource for researchers seeking to harness the potential of these fascinating biomolecules.

Major Classes of Disulfide-Rich Cyclic Peptides

A diverse array of DRCPs have been discovered in nature, each with its characteristic structural motifs and biological functions. Two of the most extensively studied classes are the cyclotides and the conotoxins.

Cyclotides

Cyclotides are a family of plant-derived peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This unique topology, with a disulfide bond connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI, renders them exceptionally stable to thermal, chemical, and enzymatic degradation.[2][3][4]

Conotoxins

Conotoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails.[5] These peptides are typically smaller than cyclotides and exhibit a wide range of disulfide bond connectivities, leading to distinct structural superfamilies.[5] Their high potency and selectivity for various ion channels and receptors have made them invaluable tools in neuroscience research and as leads for drug development.[5][6]

Quantitative Data on Disulfide-Rich Cyclic Peptides

The biological activity of DRCPs is intrinsically linked to their structure. The following tables summarize key quantitative data for representative cyclotides and conotoxins, highlighting their structural features and potencies.

Table 1: Structural Characteristics of Representative Cyclotides

CyclotidePlant SourceAmino Acid ResiduesDisulfide Connectivity
Kalata B1Oldenlandia affinis29I-IV, II-V, III-VI
Cycloviolacin O2Viola odorata31I-IV, II-V, III-VI
MCoTI-IIMomordica cochinchinensis34I-IV, II-V, III-VI

Table 2: Bioactivity of Representative Conotoxins

ConotoxinTargetDisulfide ConnectivityIC50 (nM)
α-Conotoxin GaIAMuscle nAChR (α1β1γδ)CysI-CysIII, CysII-CysIV38.37
α-Conotoxin AdIANeuronal nAChR (α6/3β2β3)CysI-CysIII, CysII-CysIV177
ω-Conotoxin MVIIAN-type Voltage-gated Ca2+ ChannelCysI-CysIV, CysII-CysV, CysIII-CysVI<10
μ-Conotoxin PIIIAVoltage-gated Na+ Channel (Nav1.4)CysI-CysIV, CysII-CysV, CysIII-CysVI~100
αO-Conotoxin GeXIVA[1][3]α9α10 nicotinic acetylcholine receptorCysI-CysII, CysIII-CysIV4.61

Note: IC50 values can vary depending on the experimental conditions and assay used.[7][8]

Experimental Protocols

The discovery and characterization of DRCPs rely on a suite of sophisticated experimental techniques. This section provides an overview of the key methodologies involved.

Isolation and Purification of Cyclotides from Plant Material

Objective: To extract and purify cyclotides from plant tissues for subsequent characterization.

Protocol:

  • Extraction:

    • Homogenize fresh or dried plant material (e.g., leaves, roots) in a solvent mixture, typically dichloromethane/methanol (1:1 v/v) or 50% acetonitrile with 1% formic acid.[9][10]

    • Incubate the mixture overnight with shaking to facilitate extraction.[10]

    • Filter the extract to remove solid plant debris.

  • Solid-Phase Extraction (SPE):

    • Load the crude extract onto a C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove polar impurities.

    • Elute the cyclotides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile).[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the cyclotide-containing fractions using a C18 RP-HPLC column.

    • Employ a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) as the mobile phase.[11]

    • Monitor the elution profile at 215 nm and collect the fractions corresponding to the cyclotide peaks.[11]

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and amino acid sequence of the purified DRCPs, and to map their disulfide bond connectivity.

Protocol:

  • Intact Mass Analysis:

    • Analyze the purified peptide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine its monoisotopic mass.[12]

  • Reduction and Alkylation for Sequencing:

    • To enable sequencing of the cyclic peptide, the disulfide bonds must be reduced and the resulting free thiols alkylated to prevent re-oxidation.

    • Reduce the peptide with a reducing agent such as dithiothreitol (DTT).[11]

    • Alkylate the cysteine residues with iodoacetamide or N-ethylmaleimide.

    • Linearize the peptide backbone through enzymatic digestion if necessary.[13]

  • Tandem Mass Spectrometry (MS/MS) Sequencing:

    • Subject the reduced and alkylated linear peptide to MS/MS analysis.

    • Fragment the peptide ions using collision-induced dissociation (CID) or other fragmentation methods.

    • Analyze the resulting fragment ion spectrum to deduce the amino acid sequence.[12]

  • Disulfide Bond Mapping:

    • Perform partial reduction of the native peptide to generate a mixture of species with different numbers of intact disulfide bonds.[3]

    • Alkylate the newly formed free thiols with a specific alkylating agent.

    • Completely reduce the remaining disulfide bonds and alkylate with a different alkylating agent.

    • Digest the differentially alkylated peptide with a protease.

    • Analyze the resulting peptide fragments by LC-MS/MS to identify the cysteine residues that were originally linked.[14]

Structural Elucidation by NMR Spectroscopy

Objective: To determine the three-dimensional structure of the DRCP in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a mixture of H2O/D2O or an organic solvent, to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[15]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).[15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[15][16]

  • Structure Calculation:

    • Assign all proton resonances to specific amino acid residues in the sequence.[15]

    • Convert the NOESY cross-peak intensities into inter-proton distance restraints.

    • Use molecular dynamics and simulated annealing protocols to calculate a family of structures that are consistent with the experimental restraints.[16]

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize DRCPs for structure-activity relationship studies and therapeutic development.

Protocol:

  • Linear Peptide Assembly:

    • Synthesize the linear peptide precursor on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[17][18]

    • The synthesis proceeds by sequential addition of Fmoc-protected amino acids to the growing peptide chain.[17][18]

  • On-Resin or Solution-Phase Cyclization:

    • After assembly of the linear peptide, deprotect the N- and C-termini (or side chains for side-chain cyclization).

    • Perform the cyclization reaction using a suitable coupling reagent (e.g., HBTU, HATU).[17]

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).[17]

  • Oxidative Folding:

    • Dissolve the crude cyclic peptide in a suitable buffer and allow the disulfide bonds to form through air oxidation or by using a redox buffer system.

  • Purification:

    • Purify the final cyclic peptide by RP-HPLC.[19]

Signaling Pathways and Experimental Workflows

DRCPs exert their biological effects by interacting with specific molecular targets and modulating cellular signaling pathways. The discovery and characterization of these peptides often follow a systematic workflow.

Signaling Pathway of Cyclotide-Mediated Immunosuppression

Certain cyclotides, such as Kalata B1, have been shown to inhibit the proliferation of T-lymphocytes.[20] This effect is mediated, at least in part, by the suppression of the interleukin-2 (IL-2) signaling pathway.[20]

Cyclotide_Immunosuppression TCR T-Cell Receptor (TCR) Activation IL2_Production Interleukin-2 (IL-2) Production TCR->IL2_Production IL2_Receptor IL-2 Receptor Expression TCR->IL2_Receptor KalataB1 Kalata B1 KalataB1->IL2_Production Inhibits IL2_Signaling IL-2 Signaling IL2_Production->IL2_Signaling IL2_Receptor->IL2_Signaling T_Cell_Proliferation T-Cell Proliferation IL2_Signaling->T_Cell_Proliferation

Cyclotide-mediated inhibition of the IL-2 signaling pathway.
Mechanism of Action of Conotoxins on Ion Channels

Conotoxins are renowned for their ability to potently and selectively target various ion channels. For example, μ-conotoxins block voltage-gated sodium channels, while ω-conotoxins inhibit voltage-gated calcium channels.[5]

Conotoxin_Ion_Channel cluster_Na Sodium Channel cluster_Ca Calcium Channel Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential mu_Conotoxin μ-Conotoxin mu_Conotoxin->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release omega_Conotoxin ω-Conotoxin omega_Conotoxin->Ca_Channel Inhibits DRCP_Discovery_Workflow Start Natural Source (e.g., Plant, Marine Snail) Extraction Crude Extract Preparation Start->Extraction Fractionation Fractionation (e.g., SPE, HPLC) Extraction->Fractionation Bioassay Bioactivity Screening Fractionation->Bioassay Active_Fraction Identification of Active Fractions Bioassay->Active_Fraction Active_Fraction->Fractionation Inactive Purification Purification of Active Compounds Active_Fraction->Purification Active Characterization Structural Characterization (MS, NMR) Purification->Characterization Synthesis Chemical Synthesis (SPPS) Characterization->Synthesis SAR Structure-Activity Relationship Studies Synthesis->SAR Lead_Optimization Lead Optimization for Drug Development SAR->Lead_Optimization Bioinformatics_Workflow Genome_Mining Genome/Transcriptome Data Mining BGC_Identification Identification of Biosynthetic Gene Clusters (BGCs) Genome_Mining->BGC_Identification Sequence_Prediction Prediction of Peptide Sequence from BGC BGC_Identification->Sequence_Prediction Chemical_Synthesis Chemical Synthesis of Predicted Peptide Sequence_Prediction->Chemical_Synthesis Bioactivity_Screening Bioactivity Screening Chemical_Synthesis->Bioactivity_Screening Hit_Validation Hit Validation and Characterization Bioactivity_Screening->Hit_Validation

References

Diallyl Disulfide: A Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of DADS, with a focus on its anticancer, anti-inflammatory, antioxidant, cardiovascular protective, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by DADS. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this promising natural compound.

Introduction

Garlic has been utilized for centuries in traditional medicine, and modern research has identified its organosulfur compounds as the primary contributors to its therapeutic effects. Among these, diallyl disulfide (DADS) is a key oil-soluble compound formed from the decomposition of allicin, which is released upon the crushing of garlic cloves.[1][2] DADS has been shown to exhibit a wide range of biological activities, making it a compound of interest for the prevention and treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[2][3][4] This guide will delve into the molecular mechanisms underlying these functions, presenting the available evidence in a structured and accessible format for the scientific community.

Anticancer Activity

DADS has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, including those of the breast, colon, prostate, and stomach.[1][5][6] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cancer cell growth and survival.[7][8]

Quantitative Data: Cytotoxicity of Diallyl Disulfide

The cytotoxic efficacy of DADS is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
KPL-1Breast Cancer (ER+)1.8 - 18.172[9]
MCF-7Breast Cancer (ER+)1.8 - 18.172[9]
MDA-MB-231Breast Cancer (ER-)1.8 - 18.172[9]
MKL-FBreast Cancer (ER-)1.8 - 18.172[9]
PC-3Prostate Cancer40Not Specified[1]
HCT-15Colon Cancer>100 (DATS IC50=11.5)Not Specified[10]
DLD-1Colon Cancer>100 (DATS IC50=13.3)Not Specified[10]
AGSGastric AdenocarcinomaNot specified, dose-dependent48[11]
SW1783AstrocytomaNot specified, dose-dependentNot Specified[5]
SW1088AstrocytomaNot specified, dose-dependentNot Specified[5]
CCF-STTG1AstrocytomaNot specified, dose-dependentNot Specified[5]
CHLA-03-AAAstrocytomaNot specified, dose-dependentNot Specified[5]
Induction of Apoptosis

DADS is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[9] This leads to the activation of caspase-3, a key executioner caspase.[9]

This protocol is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve exponential growth and sub-80% confluency at harvest. After overnight adherence, treat with desired DADS concentrations and a vehicle control for a specified duration.[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin-EDTA, and combine with the supernatant.[12]

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C and discard the supernatant.[12]

  • Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging and discarding the supernatant after each wash.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.[12]

Cell Cycle Arrest

DADS can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[8][13] This is often associated with the modulation of cell cycle regulatory proteins. For instance, DADS has been shown to decrease the production of cyclin B1, cdc25c, cdc2, and p-cdc2.[8]

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.[12]

  • Cell Harvesting and Fixation: Harvest cells and wash once with ice-cold PBS. Resuspend the pellet in 200 µL of ice-cold PBS and, while vortexing, add 2 mL of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A (final concentration ~100 µg/mL). Incubate at 37°C for 30 minutes in the dark.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The resulting histogram will display peaks corresponding to the G0/G1, S, and G2/M phases.[12]

Modulation of Signaling Pathways

DADS exerts its anticancer effects by modulating several key signaling pathways.

In human osteosarcoma cells, DADS has been shown to induce G2/M arrest, apoptosis, and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14]

PI3K_Akt_mTOR_Pathway DADS Diallyl Disulfide PI3K PI3K DADS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy CellCycleArrest G2/M Arrest mTOR->CellCycleArrest

Caption: DADS-mediated inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory and Antioxidant Activities

DADS exhibits significant anti-inflammatory and antioxidant properties, which are crucial for its protective effects against various pathological conditions.

Anti-inflammatory Effects

DADS has been shown to suppress the production of pro-inflammatory mediators and cytokines. In lipopolysaccharide (LPS)-activated BV2 microglia, DADS significantly inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[15] It also attenuated the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[15]

A key mechanism underlying the anti-inflammatory action of DADS is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[7][16] DADS has been shown to suppress the activation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[16] In a colitis-induced colorectal cancer model, DADS was found to inhibit GSK-3β, leading to the inactivation of NF-κB.[17][18]

NFkB_Signaling_Pathway DADS Diallyl Disulfide GSK3b GSK-3β DADS->GSK3b NFkB NF-κB GSK3b->NFkB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes

Caption: DADS inhibits NF-κB signaling via GSK-3β.

Antioxidant Effects

DADS demonstrates antioxidant activity by enhancing the expression of antioxidant proteins.[7]

DADS can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[7][19] This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[7] The proposed mechanism involves the modification of cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation.[20][21]

Nrf2_Pathway DADS Diallyl Disulfide Keap1 Keap1 DADS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes

Caption: DADS activates the Nrf2 antioxidant pathway.

Cardiovascular Protective Effects

DADS has been shown to exert protective effects on the cardiovascular system.[2][4] In animal models of myocardial necrosis, DADS administration, both alone and in combination with carvedilol, demonstrated cardioprotective potential by improving antioxidant status and reducing inflammation.[22] In a study on isoprenaline-induced myocardial necrosis in rats, DADS was administered at a dose of 8.94 mg/kg.[22]

Antimicrobial Activity

DADS exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[3][23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of DADS is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive12 - 49[3]
Escherichia coliGram-negative11.4 (inhibition zone)[3]
Pseudomonas aeruginosaGram-negative21.9[3]
Candida albicansFungus1250[23]
Aeromonas hydrophila-320-640[23]
Vibrio vulnificus-160[23]

This is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Culture the microbial strain overnight. Inoculate colonies into sterile broth and incubate to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

  • Assay Procedure: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the DADS stock solution to the first well and perform serial two-fold dilutions across the plate. Add 100 µL of the prepared inoculum to each well.[3]

  • Incubation: Include positive (broth with inoculum) and negative (broth only) controls. Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[23]

  • Interpretation: The MIC is the lowest concentration of DADS that completely inhibits visible microbial growth.[23]

Conclusion and Future Directions

Diallyl disulfide, a key bioactive compound in garlic, exhibits a remarkable array of biological functions with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, cardiovascular protective, and antimicrobial properties are supported by a growing body of scientific evidence. The molecular mechanisms underlying these effects, particularly the modulation of critical signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Nrf2, provide a solid foundation for its further development as a therapeutic agent.

While preclinical studies are promising, further research is warranted to translate these findings into clinical applications. Future investigations should focus on optimizing the bioavailability and delivery of DADS, conducting rigorous clinical trials to establish its efficacy and safety in humans, and exploring its potential in combination therapies. The comprehensive data and methodologies presented in this technical guide aim to facilitate and inspire continued research into the multifaceted therapeutic applications of diallyl disulfide.

References

Computational Modeling of Disulfide Cross-Linking Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfide bonds are critical covalent linkages that dictate the structure, stability, and function of a vast number of proteins. Their correct formation is paramount for the efficacy of protein-based therapeutics, including monoclonal antibodies and enzymes. The computational modeling of disulfide cross-linking reactions has emerged as an indispensable tool in protein engineering and drug development, offering predictive power that can significantly accelerate research and development timelines. This guide provides a comprehensive overview of the core computational methodologies employed to model and predict disulfide bond formation, from sequence-based prediction to intricate quantum mechanical simulations of the reaction chemistry. We present quantitative data for easy comparison of method performance, detailed experimental protocols for model validation, and visual diagrams of key workflows and pathways to facilitate a deeper understanding of these complex processes.

Introduction to Disulfide Cross-Linking and its Computational Significance

Disulfide bonds are formed by the oxidation of two cysteine residues, creating a covalent link that imposes significant constraints on the polypeptide chain. This cross-linking is crucial for maintaining the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment.[1] In the context of drug development, engineered disulfide bonds can enhance the thermal stability and shelf-life of protein therapeutics.[1]

Computational modeling provides a powerful lens through which to study and predict disulfide connectivity. These in silico approaches can drastically reduce the experimental overhead required to determine disulfide patterns, guide protein engineering efforts, and provide mechanistic insights into the chemical reactions governing their formation. The primary goals of computational modeling in this domain are to:

  • Predict the native disulfide connectivity from the amino acid sequence.

  • Simulate the chemical mechanism of disulfide bond formation and cleavage.

  • Calculate the thermodynamic stability and redox potential of disulfide bonds.

  • Guide the rational design of novel disulfide bonds to enhance protein stability.

This guide will delve into the theoretical underpinnings and practical applications of the key computational techniques used to achieve these goals.

Core Computational Modeling Techniques

The computational modeling of disulfide cross-linking spans a range of methods, each with its own strengths and ideal applications. These can be broadly categorized into sequence-based prediction, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches.

Prediction of Disulfide Connectivity from Sequence

Predicting which cysteines will form bonds from the primary amino acid sequence is a crucial first step in characterizing a protein. This "disulfide connectivity pattern" problem is non-trivial, as the number of possible patterns grows rapidly with the number of cysteines. Machine learning methods have proven to be highly effective in tackling this challenge.

Commonly used machine learning approaches include Support Vector Machines (SVMs) and Artificial Neural Networks (ANNs).[2][3][4] These models are trained on large datasets of proteins with experimentally determined disulfide bonds. The input features for these models often include:

  • Evolutionary Information: Position-Specific Scoring Matrices (PSSMs) derived from multiple sequence alignments provide insights into conserved residues.

  • Sequence Profiles: Information about the amino acids flanking the cysteine residues.

  • Predicted Structural Features: Predicted secondary structure (alpha-helix, beta-sheet) and solvent accessibility.

Once a model predicts the likelihood of each possible cysteine pair forming a bond, a graph-based algorithm, such as the Edmond-Gabow maximum weight matching algorithm, is often used to determine the most probable overall connectivity pattern.[2]

Below is a logical diagram illustrating a typical workflow for disulfide connectivity prediction.

disulfide_prediction_workflow cluster_input Input cluster_feature_extraction Feature Extraction cluster_prediction Prediction cluster_output Output Protein_Sequence Protein Amino Acid Sequence PSSM PSSM Generation (Evolutionary Information) Protein_Sequence->PSSM Secondary_Structure Secondary Structure Prediction Protein_Sequence->Secondary_Structure Solvent_Accessibility Solvent Accessibility Prediction Protein_Sequence->Solvent_Accessibility ML_Model Machine Learning Model (SVM, Neural Network, etc.) PSSM->ML_Model Secondary_Structure->ML_Model Solvent_Accessibility->ML_Model Pairwise_Scores Pairwise Cysteine Bonding Scores ML_Model->Pairwise_Scores Graph_Algorithm Maximum Weight Matching (Edmond-Gabow Algorithm) Pairwise_Scores->Graph_Algorithm Predicted_Connectivity Predicted Disulfide Connectivity Pattern Graph_Algorithm->Predicted_Connectivity

A typical workflow for disulfide connectivity prediction.

Data Presentation: Performance of Disulfide Connectivity Prediction Methods

The accuracy of these prediction methods is typically evaluated using two metrics: the percentage of correctly predicted disulfide bonds (Qc) and the percentage of proteins for which the entire disulfide connectivity pattern is correctly predicted (Qp).

Method TypeKey FeaturesReported Accuracy (Qp)Reference Datasets
Neural Networks Utilizes evolutionary information and predicted secondary structure.~70-88%SPX, PDB-select
Support Vector Machines (SVM) Employs diverse feature vectors including sequence and structural data.~70-91%SP39, PDBCYS
Hybrid Methods Combine multiple machine learning models and graph algorithms.Up to 93.6% (Qb)SP39

Note: Accuracy can vary significantly based on the dataset used for training and testing, and the number of disulfide bonds in the protein.[2][5]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of proteins, allowing researchers to study the conformational changes associated with disulfide bond formation and breaking. These simulations are invaluable for:

  • Assessing the impact of disulfide bonds on protein stability: By comparing simulations of wild-type and cysteine-mutant proteins, one can quantify the stabilizing effect of a disulfide bond.

  • Studying the dynamics of disulfide-rich proteins: MD can reveal how disulfide bonds constrain protein motion and influence interactions with other molecules.

  • Calculating the free energy of disulfide bond formation: Advanced techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to compute the redox potential of a disulfide bond.[6][7][8][9]

A general workflow for setting up and running an MD simulation of a protein with a disulfide bond is depicted below.

md_simulation_workflow PDB_Structure Initial Protein Structure (PDB) Topology_Generation Generate Topology (Define force field, disulfide bonds) PDB_Structure->Topology_Generation Solvation Solvate in a Water Box and Add Ions Topology_Generation->Solvation Energy_Minimization Energy Minimization (Remove steric clashes) Solvation->Energy_Minimization Equilibration Equilibration (NVT and NPT ensembles) Energy_Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis Results Structural and Dynamic Properties Trajectory_Analysis->Results

A general workflow for MD simulation of a disulfide-bonded protein.

Data Presentation: Calculated vs. Experimental Redox Potentials

Free energy calculations from MD simulations can predict the redox potential of disulfide bonds. These predictions can be compared with experimental values to validate the computational model.

Protein FamilyComputational MethodMean Error (mV)Reference
Thioredoxin SuperfamilyCrooks Gaussian Intersection~40 mV[6][7][8]
Various ProteinsMD-FEP~31 mV[9]
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To study the chemical reaction of disulfide bond formation itself, a higher level of theory is required than that provided by classical MD force fields. QM/MM simulations offer a solution by treating the reacting cysteine residues with quantum mechanics, which can accurately model bond breaking and formation, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics.

QM/MM simulations are used to:

  • Elucidate the reaction mechanism of disulfide formation and reduction.

  • Calculate activation energy barriers for the reaction.

  • Study the role of enzymatic catalysts in disulfide exchange reactions.

The general scheme of a QM/MM simulation is to partition the system into a QM region (the active site) and an MM region (the environment).

qmmm_overview System Total System (Protein + Solvent) QM_Region QM Region (e.g., Cysteine residues) High Accuracy, High Cost System->QM_Region Partitioning MM_Region MM Region (Rest of protein, water) Lower Accuracy, Low Cost System->MM_Region Partitioning QM_Region->MM_Region Interaction (e.g., electrostatic embedding)

Conceptual overview of a QM/MM simulation.

Data Presentation: Reaction Barriers from QM/MM Simulations

QM/MM simulations can provide quantitative estimates of the energy barriers for different steps in disulfide exchange reactions.

Reaction StepSystemQM/MM MethodCalculated Barrier (kcal/mol)
Nucleophilic attack in thiol-disulfide exchangeGlutaredoxin 1DFTB/ΔML~11-13
Covalent bond formation with EGFRAfatinib in EGFRPDDG-PM3~20

Experimental Protocols for Validation

Computational models are only as good as their ability to reproduce experimental reality. Therefore, it is crucial to validate the predictions of these models with robust experimental data. Here, we provide detailed protocols for key experiments used in the study of disulfide bonds.

Mass Spectrometry for Disulfide Bond Mapping

Mass spectrometry (MS) is the gold standard for determining disulfide connectivity. The general strategy involves digesting the protein into smaller peptides, analyzing the peptide masses, and identifying which peptides are linked by disulfide bonds.

Protocol: Non-Reducing Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Take a purified protein solution (typically 10-100 µg).

    • To prevent disulfide scrambling, block any free thiols by alkylation. A common reagent is iodoacetamide (IAM). Incubate the protein with IAM in the dark for 30 minutes.

    • Remove excess IAM by buffer exchange or dialysis.

  • Enzymatic Digestion:

    • Digest the protein under non-reducing conditions using a specific protease (e.g., trypsin, chymotrypsin). The choice of protease should be guided by an in silico digest to ensure appropriate peptide sizes.

    • Incubate the protein with the protease at its optimal temperature (e.g., 37°C for trypsin) for 4-16 hours.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (RPLC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 (precursor ion) and MS2 (fragment ion) spectra.

  • Data Analysis:

    • Use specialized software (e.g., pLink, SlinkS) to search the MS data for disulfide-linked peptides.

    • The software will identify pairs of peptides whose combined mass corresponds to a disulfide-linked species and whose fragmentation spectra confirm the linkage.

Determination of Disulfide Redox Potential

The redox potential of a disulfide bond provides a measure of its stability and its propensity to be reduced. This can be determined experimentally by equilibrating the protein with a redox buffer of a known potential and measuring the ratio of reduced to oxidized protein.

Protocol: Redox Equilibration and Cysteine Labeling

  • Redox Buffer Equilibration:

    • Prepare a series of redox buffers with varying ratios of reduced and oxidized glutathione (GSH/GSSG) to span a range of redox potentials.

    • Incubate the purified protein in each of these buffers until equilibrium is reached (typically several hours).

  • Quenching and Alkylation:

    • Quench the equilibration reaction by rapidly acidifying the solution (e.g., with trichloroacetic acid).

    • Alkylate the free thiols in the reduced fraction of the protein with a thiol-reactive probe, such as N-ethylmaleimide (NEM) or a maleimide-biotin conjugate.

  • Quantification of Reduced and Oxidized Protein:

    • Separate the alkylated (reduced) and non-alkylated (oxidized) forms of the protein. This can be done by SDS-PAGE, where the alkylated form may run at a different molecular weight, or by mass spectrometry to determine the mass shift.

    • If using a biotinylated probe, the amount of reduced protein can be quantified by Western blotting with a streptavidin conjugate.

  • Data Analysis:

    • Plot the fraction of reduced protein against the redox potential of the buffer.

    • Fit the data to the Nernst equation to determine the standard redox potential of the disulfide bond.

Site-Directed Mutagenesis for Disulfide Engineering

Site-directed mutagenesis is used to introduce or remove cysteine residues at specific positions in a protein, allowing for the experimental testing of computationally designed disulfide bonds.

Protocol: PCR-Based Site-Directed Mutagenesis

  • Primer Design:

    • Design a pair of complementary mutagenic primers that contain the desired codon change to introduce a cysteine (TGC or TGT).

    • The mutation should be in the center of the primers, with ~15-20 bases of correct sequence on either side.

    • The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) and a plasmid containing the gene of interest as the template.

    • The PCR cycling parameters should include an extension time sufficient to amplify the entire plasmid. Typically 16-18 cycles are performed.

  • Parental DNA Digestion:

    • Digest the parental (non-mutated) plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, so it will digest the bacterially-derived template plasmid but not the newly synthesized, unmethylated PCR product.

    • Incubate the PCR product with DpnI at 37°C for 1-2 hours.

  • Transformation and Sequencing:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the cells on a selective agar plate and incubate overnight.

    • Isolate plasmid DNA from several colonies and sequence the gene to confirm the presence of the desired mutation.

Applications in Drug Development

The computational modeling of disulfide cross-linking has significant implications for the development of biotherapeutics.

  • Antibody Engineering: Monoclonal antibodies contain several conserved disulfide bonds that are essential for their structure and function. Computational tools can be used to predict the impact of mutations on these disulfide bonds and to design novel disulfide bonds to improve the stability of antibody fragments (e.g., Fabs, scFvs).[1]

  • Enzyme Stabilization: Introducing disulfide bonds can increase the thermal and chemical stability of industrial and therapeutic enzymes, extending their shelf life and efficacy under harsh conditions.

  • Peptide Therapeutics: Many peptide hormones and drugs are constrained by disulfide bonds. Computational modeling can aid in the design of more stable and potent peptide analogs.

The signaling pathway for oxidative protein folding in the endoplasmic reticulum (ER) is a key biological process involving disulfide bond formation. A simplified diagram of this pathway is shown below.

oxidative_folding_pathway cluster_er Endoplasmic Reticulum Lumen PDI_ox PDI (oxidized) PDI_red PDI (reduced) PDI_ox->PDI_red Protein_ox Folded Protein (with disulfide bond) PDI_ox->Protein_ox Ero1_ox Ero1 (oxidized) PDI_red->Ero1_ox PDI re-oxidation Ero1_ox->PDI_ox Ero1_red Ero1 (reduced) Ero1_ox->Ero1_red O2 O2 Ero1_red->O2 Electron transfer Protein_red Reduced Polypeptide (with free thiols) Protein_red->PDI_ox Thiol-disulfide exchange O2->Ero1_ox H2O2 H2O2 O2->H2O2

Simplified pathway of oxidative protein folding in the ER.

Conclusion and Future Outlook

Computational modeling of disulfide cross-linking reactions is a rapidly evolving field that is having a significant impact on our understanding of protein structure and function, as well as on the development of new protein-based drugs. While current methods have achieved a high degree of accuracy in predicting disulfide connectivity and providing insights into reaction mechanisms, challenges remain. The accurate prediction of disulfide bonds in proteins with a large number of cysteines and complex connectivity patterns is still difficult. Furthermore, the integration of computational predictions with high-throughput experimental validation will be key to further advancing the field.

Future developments are likely to focus on the use of more sophisticated machine learning models, such as deep learning, to improve prediction accuracy. Additionally, advances in computational hardware and algorithms will enable more extensive and accurate QM/MM and MD simulations, providing a deeper understanding of the intricate interplay between disulfide bond dynamics and protein function. These advancements will undoubtedly continue to accelerate the rational design of more stable and effective protein therapeutics.

References

The Intricate Dance of Disulfide Bond Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core mechanisms governing disulfide bond formation in proteins, tailored for researchers, scientists, and professionals in drug development.

Disulfide bonds, the covalent linkages between the thiol groups of cysteine residues, are critical post-translational modifications that play a pivotal role in the folding, stability, and function of a vast number of secreted and membrane-bound proteins. The correct pairing of cysteines is essential for achieving the native three-dimensional structure, and errors in this process can lead to misfolded, non-functional proteins, contributing to a range of cellular pathologies. This technical guide provides a comprehensive overview of the enzymatic and chemical machinery that governs the formation of these crucial bonds, with a focus on the well-characterized pathways within the endoplasmic reticulum (ER) of eukaryotic cells and the periplasm of prokaryotes.

The Chemical Foundation: Thiol-Disulfide Exchange

The fundamental chemical reaction underpinning disulfide bond formation is thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks a disulfide bond (R'-S-S-R''). This process is reversible and its direction is dictated by the redox potential of the local environment and the relative stability of the resulting disulfide bonds. The interconversion between the reduced thiol and oxidized disulfide states is the chemical basis for both the formation of new disulfide bonds and the isomerization of incorrect ones.[1]

The Eukaryotic Endoplasmic Reticulum: A Hub of Oxidative Folding

In eukaryotic cells, the ER provides a specialized oxidizing environment conducive to disulfide bond formation, in stark contrast to the reducing environment of the cytosol.[2][3] This process, termed oxidative folding, is not spontaneous but is orchestrated by a sophisticated network of enzymes.

The Central Catalyst: Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is the archetypal enzyme responsible for catalyzing the formation and rearrangement of disulfide bonds.[4][5] PDI belongs to a large family of oxidoreductases that share a common thioredoxin-like fold and a conserved CXXC active site motif.[2]

The mechanism of PDI action involves a series of thiol-disulfide exchange reactions:

  • Oxidation: An oxidized PDI molecule, with a disulfide bond in its active site, directly oxidizes a pair of cysteine residues in a substrate protein, forming a disulfide bond in the substrate and becoming reduced in the process.[4]

  • Isomerization: A reduced PDI molecule can attack an incorrect disulfide bond within a substrate protein, forming a transient mixed-disulfide intermediate. This intermediate is then resolved by the attack of another cysteine from the substrate, leading to a new, correct disulfide bond and the release of reduced PDI.[6] This isomerization function is crucial for correcting mispaired cysteines that can form during the initial stages of protein folding.[7]

The Engine of Oxidation: Endoplasmic Reticulum Oxidoreductin 1 (Ero1)

For PDI to act as a catalyst, it must be re-oxidized after reducing a substrate or participating in an isomerization reaction. This critical step is primarily carried out by the flavoenzyme Endoplasmic Reticulum Oxidoreductin 1 (Ero1).[3][8] Ero1 utilizes molecular oxygen as the terminal electron acceptor, transferring electrons from reduced PDI to O₂, ultimately producing hydrogen peroxide (H₂O₂) as a byproduct.[9][10] This process ensures a continuous supply of oxidized PDI to drive disulfide bond formation. The interaction between Ero1 and PDI is highly specific, with Ero1 preferentially oxidizing one of the active sites of PDI.[9]

The Redox Buffer: The Role of Glutathione

The ER lumen contains a significant concentration of the redox buffer glutathione, present in both its reduced (GSH) and oxidized (GSSG) forms.[11] The ratio of GSH to GSSG helps to maintain the overall oxidizing environment of the ER. While Ero1 is the primary driver of de novo disulfide bond formation, glutathione is thought to play a crucial role in the reduction of non-native disulfide bonds, thereby facilitating their isomerization.[11][12] A lower level of cellular glutathione can accelerate disulfide bond formation but may impair correct protein folding by hindering the necessary reductive steps for isomerization.[12]

Disulfide Bond Formation in Prokaryotes

In Gram-negative bacteria, disulfide bond formation occurs in the periplasmic space.[13] This process is catalyzed by a distinct set of proteins, the Dsb family. DsbA, a potent oxidant, directly introduces disulfide bonds into folding proteins.[13] DsbA is then re-oxidized by the inner membrane protein DsbB, which in turn passes electrons to the electron transport chain.[14] A separate pathway involving DsbC and DsbD is responsible for isomerizing incorrect disulfide bonds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the components of the disulfide bond formation machinery.

ParameterValueOrganism/SystemReference
PDI Redox Potential ~ -180 mVMammalian[15]
Ero1α Redox Potential (non-catalytic disulfides) -280 mVMammalian[4]
PDI Kₘ for Reduced Glutathione (Isomerization) 380 µM[16][17]
PDI Kₘ for Reduced Glutathione (Reduction) 4,620 µM[16][17]

Table 1: Redox Potentials and Kinetic Parameters of Key Enzymes.

ParameterValueCellular CompartmentReference
Total Glutathione Concentration > 15 mMER (HeLa cells)[18][19]
Integrated Intracellular Total Glutathione ~ 7 mMHeLa cells[18][19]
GSH:GSSG Ratio < 7:1ER (HeLa cells)[18][19]
GSH:GSSG Ratio 1.5:1 to 3.3:1ER (Hybridoma cell line)[3]
GSH:GSSG Ratio 4.7:1 to 5.5:1ER (Rat liver microsomes, with IAA)[3]

Table 2: Glutathione Concentrations and Ratios in the Endoplasmic Reticulum.

ReactionSecond-Order Rate Constant (k)ConditionsReference
Non-catalyzed Thiol-Disulfide Exchange 0.1 - 10 M⁻¹s⁻¹pH 7[1]
Enzyme-catalyzed Thiol-Disulfide Exchange (PDI, Ero1, etc.) 10⁴ - 10⁶ M⁻¹s⁻¹[1]
GSH and other low MW thiols (Sulfenic acid + thiol) >10⁵ M⁻¹s⁻¹Neutral pH[1]

Table 3: Rate Constants for Thiol-Disulfide Exchange Reactions.

Key Experimental Protocols

Insulin Turbidity Assay for PDI Reductase Activity

This assay measures the ability of PDI to reduce the disulfide bonds of insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.[20][21]

Materials:

  • PDI enzyme solution

  • Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Sodium EDTA solution (100 mM, pH 7.0)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing:

    • 7.56 mL Sodium Phosphate Buffer

    • 0.24 mL Sodium EDTA solution

    • 1.2 mL Insulin solution

  • Add 0.75 mL of the reaction cocktail to a 1 mL cuvette.

  • Add the PDI sample (e.g., 15 µg of protein) and adjust the final volume to 1 mL with Sodium Phosphate Buffer.

  • Initiate the reaction by adding 10 µL of 100 mM DTT solution and mix.

  • Incubate at 25°C.

  • Monitor the increase in absorbance at 650 nm every 5 minutes.

  • A control reaction without PDI should be run in parallel.

Data Analysis:

  • Subtract the absorbance readings of the control from the sample readings.

  • Calculate the rate of absorbance change per minute (ΔA₆₅₀/min) in the linear range of the reaction.

Scrambled RNase (scRNase) Assay for PDI Isomerase Activity

This assay measures the ability of PDI to catalyze the refolding and reactivation of scrambled, inactive RNase A by rearranging its incorrect disulfide bonds into the native, active conformation.[20]

Materials:

  • PDI enzyme solution

  • Scrambled RNase A (scRNase A)

  • RNA or cyclic cytidine monophosphate (cCMP) as a substrate for RNase A

  • Redox buffer (e.g., containing GSH/GSSG)

  • Assay buffer (e.g., phosphate buffer with EDTA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, redox buffer, and scRNase A.

  • Initiate the reaction by adding the PDI enzyme.

  • At various time points, take aliquots of the reaction mixture and quench the PDI activity (e.g., by adding an alkylating agent).

  • Measure the recovered RNase A activity by adding its substrate (RNA or cCMP) and monitoring the change in absorbance at the appropriate wavelength (e.g., following the hydrolysis of the substrate).

Data Analysis:

  • Plot the recovered RNase A activity as a function of time.

  • The initial rate of reactivation is proportional to the PDI isomerase activity.

Trapping Mixed-Disulfide Intermediates

Identifying the substrates of PDI can be achieved by trapping the transient mixed-disulfide intermediates formed during the catalytic cycle.[22][23]

Methodology:

  • Mutagenesis: The C-terminal cysteine of the PDI active site (CXXC motif) is mutated to an alanine (CXXA). This mutation stabilizes the mixed-disulfide intermediate because the resolving cysteine is absent.[23]

  • Expression: The mutant PDI is expressed in cells.

  • Cross-linking and Lysis: Cells are treated with a membrane-permeable cross-linker to stabilize the PDI-substrate complexes. The cells are then lysed under non-reducing conditions.

  • Immunoprecipitation: The PDI-substrate complexes are isolated using antibodies against PDI.

  • Identification: The trapped substrate proteins are identified by mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in the study of disulfide bond formation.

Oxidative_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen Reduced_Protein Reduced Protein (2 SH) Oxidized_Protein Oxidized Protein (S-S) Reduced_Protein->Oxidized_Protein Disulfide Bond Formation Oxidized_PDI Oxidized PDI (S-S) Reduced_PDI Reduced PDI (2 SH) Reduced_Ero1 Reduced Ero1 (2 SH) Reduced_PDI->Reduced_Ero1 donates e⁻ Oxidized_PDI->Reduced_PDI donates S-S O2 O₂ Reduced_Ero1->O2 donates e⁻ Oxidized_Ero1 Oxidized Ero1 (S-S) Oxidized_Ero1->Reduced_Ero1 accepts e⁻ H2O2 H₂O₂ O2->H2O2 Reduction

Caption: The core oxidative folding pathway in the ER.

PDI_Catalytic_Cycle cluster_cycle PDI Catalytic Cycle for Isomerization Reduced_PDI Reduced PDI (SH SH) Incorrect_Disulfide Substrate with Incorrect S-S Reduced_PDI->Incorrect_Disulfide attacks Mixed_Disulfide PDI-Substrate Mixed Disulfide Incorrect_Disulfide->Mixed_Disulfide forms Correct_Disulfide Substrate with Correct S-S Mixed_Disulfide->Correct_Disulfide resolves Correct_Disulfide->Reduced_PDI releases Pulse_Chase_Workflow Start Start: Cell Culture Pulse Pulse Labeling (e.g., ³⁵S-Met/Cys) Start->Pulse Chase Chase with Unlabeled Amino Acids Pulse->Chase Lysis Cell Lysis at Different Time Points (Non-reducing conditions) Chase->Lysis Immunoprecipitation Immunoprecipitation of Target Protein Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Analysis (Reduced vs. Non-reduced) Immunoprecipitation->SDS_PAGE Analysis Analysis of Mobility Shift (Indicates Disulfide Bonds) SDS_PAGE->Analysis End End: Determine Kinetics Analysis->End

References

The Pivotal Role of Disulfanes in Redox Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Disulfanes, also known as persulfides and polysulfides, are emerging as critical mediators in redox signaling, challenging the traditional thiol-centric view of cellular redox regulation. These highly reactive sulfur species (RSS) are characterized by a sulfur atom with a zero oxidation state covalently bonded to a thiol, conferring unique chemical properties that distinguish them from their thiol counterparts. This technical guide provides a comprehensive overview of the formation, function, and significance of disulfanes in cellular signaling pathways. It delves into the quantitative aspects of disulfane biology, details experimental methodologies for their study, and visually maps their involvement in key signaling cascades. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and target this compound-mediated redox signaling in health and disease.

Introduction: The Expanding World of Redox Signaling

For decades, the focus of cellular redox signaling has been on the interplay between reactive oxygen species (ROS) and thiol-containing molecules, primarily glutathione (GSH) and cysteine residues in proteins. However, a growing body of evidence has illuminated the crucial role of a more reactive class of sulfur compounds: disulfanes. These molecules, which include cysteine persulfide (CysSSH), glutathione persulfide (GSSH), and protein persulfides (Protein-SSH), are now recognized as key players in maintaining redox homeostasis and transducing redox signals.

Disulfanes are characterized by their enhanced nucleophilicity and reactivity compared to thiols, making them potent scavengers of oxidants and electrophiles.[1] Their formation is enzymatically regulated, and they participate in a variety of cellular processes, including antioxidant defense, inflammation, and the regulation of protein function through a post-translational modification known as protein polysulfidation.[1][2] Dysregulation of this compound metabolism has been implicated in various pathological conditions, highlighting their potential as therapeutic targets.

This guide will provide a detailed exploration of the multifaceted role of disulfanes in redox biology, with a focus on their chemical properties, cellular metabolism, and involvement in critical signaling pathways.

The Chemistry and Biology of Disulfanes

Formation and Metabolism

Disulfanes are endogenously produced by several enzymes, primarily cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), which can utilize cystine as a substrate to generate CysSSH.[2] Another key enzyme is cysteinyl-tRNA synthetase (CARS), which has been identified as a significant source of cysteine persulfide.[3] Once formed, CysSSH can readily transfer its sulfane sulfur atom to other thiols, such as GSH, to form GSSH, which is found in relatively high concentrations in some tissues.[1][2] This trans-sulfidation reaction creates a dynamic pool of reactive sulfur species within the cell.

Chemical Properties and Reactivity

The defining feature of disulfanes is their heightened reactivity compared to thiols. The sulfane sulfur atom in a this compound is more nucleophilic than the sulfur in a corresponding thiol. This increased nucleophilicity allows disulfanes to react more readily with electrophiles and oxidants, including hydrogen peroxide (H₂O₂).[1][4] For instance, GSSH has been shown to be significantly more effective at scavenging H₂O₂ than GSH.[1][4]

Quantitative Data on Disulfanes and Related Redox Species

The following tables summarize key quantitative data related to disulfanes and the cellular thiol-disulfide environment, providing a basis for understanding their physiological concentrations and redox properties.

ParameterCell Type/TissueConcentration/ValueReference(s)
Glutathione Persulfide (GSSH) Mammalian Brain>100 µM[2]
A549 Cells (CSE Overexpression)Markedly Increased[4]
Mouse Brain~150 µM (5% of total GSH)[4]
Cysteine Persulfide (CysSSH) Mouse Liver0.18 ± 0.028 pmol/mg[5]
Mouse Kidney13.7 ± 2.2 pmol/mg[5]
Mouse Heart0.69 ± 0.06 pmol/mg[5]
Mouse Plasma284 ± 40 nM[5]
Protein Disulfides (% of total protein Cys) HEK Cells6%[6]
HeLa Cells9.6%[6]
Glutathionylated Protein (PSSG) (% of total protein Cys) HEK and HeLa Cells (steady-state)<0.1%[6]
HEK and HeLa Cells (diamide-treated)>15%[6]

Table 1: Cellular and Tissue Concentrations of Disulfanes and Protein Disulfides. This table provides an overview of the measured concentrations of key this compound species and the extent of protein disulfide formation in various biological contexts.

CoupleE°' (mV) at pH 7Reference(s)
Glutathione (GSSG/2GSH) -240 mV[7]
Thioredoxin (E. coli) -270 mV[7]
Glutaredoxin 1 (E. coli) -233 mV[7]
Glutaredoxin 3 (E. coli) -198 mV[7]
DsbA (E. coli) -124 mV[7]

Table 2: Standard Redox Potentials of Biologically Relevant Thiol-Disulfide Systems. This table presents the standard redox potentials (E°') of key thiol-disulfide couples, providing a thermodynamic basis for understanding their reactivity and direction of electron flow.

ReactionSecond-Order Rate Constant (k)ConditionsReference(s)
GSSH + H₂O₂ 50-fold more reactive than H₂SpH 7.4[4]
Non-catalyzed Thiol-Disulfide Exchange 0.1 - 10 M⁻¹s⁻¹pH 7[8]
Enzyme-catalyzed Thiol-Disulfide Exchange 10⁴ - 10⁶ M⁻¹s⁻¹-[9]

Table 3: Kinetic Data for this compound and Thiol-Disulfide Reactions. This table provides key kinetic parameters for reactions involving disulfanes and thiol-disulfide exchange, highlighting the rapid nature of these processes, especially when enzyme-catalyzed.

Experimental Protocols for the Study of Disulfanes

The study of disulfanes requires specialized methodologies due to their high reactivity and transient nature. This section provides detailed protocols for their detection and the analysis of protein polysulfidation.

Detection and Quantification of Low Molecular Weight Disulfanes by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of CysSSH and GSSH in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a trapping agent.

Materials:

  • β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM)

  • Formic acid

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled CysSSH and GSSH)

  • Biological sample (cell lysate, tissue homogenate, plasma)

  • Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

  • Sample Preparation and Alkylation:

    • Homogenize tissue samples or lyse cells in a suitable buffer containing a final concentration of 10 mM HPE-IAM to trap free thiols and persulfides.

    • Incubate the mixture for 30 minutes at 37°C in the dark.

    • Add internal standards to the samples.

    • Deproteinize the samples by adding an equal volume of ice-cold ACN containing 1% formic acid.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis. For plasma samples, use a centrifugal filter to remove high molecular weight proteins after the alkylation step.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in ACN).

    • Set the mass spectrometer to operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for HPE-IAM-derivatized CysSSH, GSSH, and their corresponding internal standards.

    • Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their respective stable isotope-labeled internal standards.

Detection of Protein Polysulfidation using the Polyethylene Glycol-Conjugated Maleimide-Labeling Gel Shift Assay (PMSA)

The PMSA, also known as the PEG-switch assay, is a Western blot-based method to detect reversible oxidation of protein cysteine residues, including polysulfidation. The method relies on the alkylation of reduced cysteine thiols with a large PEG-maleimide tag, which causes a significant shift in the protein's mobility on SDS-PAGE.

Materials:

  • Cell or tissue lysate

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Methoxypolyethylene glycol-maleimide (mPEG-Mal, e.g., 5 kDa)

  • SDS-PAGE loading buffer

  • Primary antibody against the protein of interest

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

Procedure:

  • Blocking of Free Thiols:

    • Lyse cells or homogenize tissues in a buffer containing 50 mM NEM to block all free, reduced cysteine residues.

    • Incubate for 30 minutes at room temperature.

    • Remove excess NEM by protein precipitation (e.g., with acetone) or using a desalting column.

  • Reduction of Polysulfides:

    • Resuspend the protein pellet or elute the protein in a buffer containing 10 mM DTT or TCEP to reduce the persulfide bonds, exposing the inner cysteine thiol.

    • Incubate for 30 minutes at room temperature.

  • Labeling with mPEG-Maleimide:

    • Add mPEG-Mal to a final concentration of 10-20 mM to the reduced protein sample.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to allow the PEG tag to covalently bind to the newly exposed thiol groups.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE. Proteins with one or more PEG tags will migrate slower than the unmodified protein.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest.

    • Incubate with a suitable secondary antibody and detect the protein bands using an appropriate detection system. The appearance of higher molecular weight bands in the DTT/TCEP-treated, mPEG-Mal-labeled sample indicates the presence of protein polysulfidation.

Disulfanes in Key Redox Signaling Pathways

Disulfanes are integral components of several critical signaling pathways, where they act as signaling molecules and regulators of protein function. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of disulfanes in these pathways.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes. Disulfanes are potent activators of this pathway through the modification of Keap1 cysteines.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Disulfanes Disulfanes (e.g., GSSH) Keap1_Nrf2 Keap1-Nrf2 Complex Disulfanes->Keap1_Nrf2 Modification of Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitin- Proteasome System Keap1_Nrf2->Ub_Proteasome Degradation Keap1_mod Modified Keap1 Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_active Active EGFR (Phosphorylated) EGFR->EGFR_active Autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK) EGFR_active->Downstream Activation EGFR_persulfidated Persulfidated EGFR (Inactive) EGFR_active->EGFR_persulfidated Persulfidation of Catalytic Cysteine Disulfanes Disulfanes Disulfanes->EGFR_active EGFR_persulfidated->EGFR_active Reduction PTEN_Regulation cluster_signaling PI3K/Akt Signaling cluster_pten PTEN Regulation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN_active Active PTEN PIP3->PTEN_active PI3K PI3K PI3K->PIP3 Cell_Growth Cell Growth & Survival Akt->Cell_Growth PTEN_active->PIP2 Dephosphorylation PTEN_inactive Inactive PTEN (Persulfidated) PTEN_active->PTEN_inactive PTEN_inactive->PTEN_active Reduction Disulfanes Disulfanes Disulfanes->PTEN_active Persulfidation of Active Site Cysteine KATP_Channel Disulfanes Disulfanes KATP_channel K-ATP Channel (Kir6.1/SUR) Disulfanes->KATP_channel Persulfidation of Kir6.1 Cysteine K_efflux K+ Efflux KATP_channel->K_efflux Increased Channel Opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

References

Methodological & Application

Application Notes: Synthesis and Utility of Water-Soluble Diaminodisulfides and Dialkoxydisulfides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Water-soluble diaminodisulfides (containing an N-S-S-N linkage) and dialkoxydisulfides (with an O-S-S-O linkage) are classes of heterosubstituted disulfides gaining traction in biomedical research and drug development. Their unique chemical properties make them valuable as redox-responsive linkers in drug delivery systems and as potent hydrogen sulfide (H₂S) donors.[1][2] Disulfide bonds are relatively stable in the bloodstream but are readily cleaved in the highly reducing intracellular environment, particularly within tumor cells which have elevated levels of glutathione (GSH).[1][3] This targeted cleavage allows for the site-specific release of therapeutic agents. Furthermore, the reaction of these specific disulfides with thiols can trigger a rapid "burst" release of H₂S, a critical signaling molecule with therapeutic potential.[4][5][6]

These notes provide detailed protocols for the synthesis of water-soluble diaminodisulfides and dialkoxydisulfides, summarize key quantitative data, and illustrate relevant chemical pathways and experimental workflows.

General Synthetic Workflow

The synthesis of these compounds follows a logical progression from selecting appropriate starting materials to final characterization. The choice of starting amine or alcohol is critical for ensuring the final product's water solubility. The general workflow involves a coupling reaction with a sulfur-transfer reagent, followed by purification and characterization.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Application start_material Select Water-Solubilizing Amine or Alcohol Precursor reaction Reaction Under Inert Atmosphere (Controlled Temperature) start_material->reaction sulfur_reagent Select Sulfur Transfer Reagent (e.g., S₂Cl₂ or Milder Agent) sulfur_reagent->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification characterization Characterization (NMR, HRMS) purification->characterization application Application Testing (e.g., H₂S Release Assay) characterization->application G compound Diaminodisulfide (R₂N-S-S-NR₂) intermediate Thiol-Disulfide Exchange compound->intermediate Reaction with thiol1 Cellular Thiol (2 R'-SH) thiol1->intermediate h2s Hydrogen Sulfide (H₂S) intermediate->h2s Release amine Biocompatible Amine (2 R₂NH) intermediate->amine Release disulfide Oxidized Thiol (R'-S-S-R') intermediate->disulfide Byproduct

References

Application Notes and Protocols: HPLC Quantification of Thiols and Disulfides in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and low-molecular-weight compounds like glutathione (GSH), are pivotal to cellular function.[1][2] They act as antioxidants, participate in detoxification, and are integral to redox signaling pathways that regulate processes from cell growth to apoptosis.[3] The balance between thiols and their oxidized disulfide (-S-S-) counterparts, known as the thiol-disulfide homeostasis, is a critical indicator of cellular redox status.[3] Disruptions in this balance are implicated in numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the accurate quantification of thiols and disulfides in biological samples is essential for researchers in basic science and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for these measurements.

Principles of HPLC-Based Quantification

The direct measurement of thiols and disulfides by HPLC is often challenging due to their low concentrations and lack of a strong chromophore for UV-Vis detection. Therefore, most methods rely on a series of key steps:

  • Sample Preparation: This is a critical step to ensure the stability of thiols, which are prone to oxidation.[4] It typically involves cell lysis or plasma separation, followed by protein precipitation (e.g., with trichloroacetic acid) to separate low-molecular-weight thiols from protein thiols.[5]

  • Reduction of Disulfides: To measure total thiols (both the initially free and those in disulfide form), a reduction step is necessary. Reagents like tris-(2-carboxyethyl)-phosphine (TCEP) or dithiothreitol (DTT) are commonly used to quantitatively convert disulfide bonds back to free thiol groups.[5][6]

  • Derivatization: To enhance detection sensitivity and specificity, free thiol groups are reacted with a derivatizing agent. This agent covalently binds to the sulfhydryl group, attaching a moiety that is readily detectable by UV-Vis or fluorescence detectors.[7]

  • Chromatographic Separation: The derivatized thiols are then separated using reversed-phase HPLC, typically with a C18 column.[5][8]

  • Detection and Quantification: The separated derivatives are detected, and their concentrations are determined by comparing their peak areas to those of known standards.

Common Derivatization Reagents for Thiol Analysis

The choice of derivatizing agent depends on the required sensitivity and the available detection method.

Derivatizing AgentDetection MethodAdvantages
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) UV-Vis (326-412 nm)[9]Well-established, reliable for total thiol quantification.[6][9]
Monobromobimane (mBBr) FluorescenceHigh sensitivity, can be automated.[7][10]
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) FluorescenceHigh sensitivity, good for separating multiple thiols.[5][11]
o-phthalaldehyde (OPA) FluorescenceRapid reaction, suitable for automated systems.[12]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The quantification of thiols and disulfides follows a structured workflow, from sample collection to data analysis. The diagram below illustrates the key steps for determining both free and total thiol concentrations.

G cluster_sample Sample Collection & Preparation cluster_fractionation Fractionation cluster_analysis Quantification Pathways cluster_free Free Thiols cluster_total Total Thiols cluster_calc Data Analysis S Biological Sample (Plasma, Cells, Tissue) P Protein Precipitation (e.g., Trichloroacetic Acid) S->P Sup Supernatant (Low-Molecular-Weight Thiols) P->Sup Pellet Pellet (Protein Thiols) Deriv1 Derivatization (e.g., SBD-F, mBBr) Sup->Deriv1 Red Reduction of Disulfides (e.g., TCEP) Sup->Red HPLC1 RP-HPLC Separation Deriv1->HPLC1 Detect1 Fluorescence/ UV-Vis Detection HPLC1->Detect1 Quant1 Quantify Free Thiols Detect1->Quant1 Calc Calculate Disulfides (Total Thiols - Free Thiols) Quant1->Calc Deriv2 Derivatization Red->Deriv2 HPLC2 RP-HPLC Separation Deriv2->HPLC2 Detect2 Fluorescence/ UV-Vis Detection HPLC2->Detect2 Quant2 Quantify Total Thiols Detect2->Quant2 Quant2->Calc

Caption: General workflow for HPLC-based quantification of thiols and disulfides.

Thiol-Disulfide Exchange in Signaling

Thiol-disulfide exchange is a fundamental mechanism in redox signaling, where the oxidation state of cysteine residues in proteins acts as a molecular switch to control their function.[1][13] This is crucial in pathways that protect cells from oxidative stress.

G cluster_pathway Redox Signaling via Thiol-Disulfide Exchange cluster_protein Target Protein cluster_redox Redox Buffers ROS Oxidative Stress (e.g., H2O2) P_SH Protein-SH (Reduced, Active) ROS->P_SH Oxidation P_SOH Protein-SOH (Sulfenic Acid) P_SH->P_SOH P_SSG Protein-S-S-G (Glutathionylated, Inactive) P_SOH->P_SSG + GSH P_SSG->P_SH + Glutaredoxin + NADPH GSH GSH (Glutathione) GSSG GSSG (Glutathione Disulfide) GSH->GSSG Oxidation GSSG->GSH + Glutathione Reductase + NADPH

Caption: Simplified thiol-disulfide exchange in protein regulation.

Protocols

Protocol 1: Quantification of Total Low-Molecular-Weight Thiols in Plasma

This protocol is adapted for the simultaneous determination of total homocysteine, cysteine, and glutathione in human plasma using HPLC with fluorescence detection.[5]

1. Materials and Reagents:

  • Tris-(2-carboxyethyl)-phosphine (TCEP)

  • Trichloroacetic acid (TCA)

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Borate buffer (pH 9.5)

  • HPLC-grade methanol and water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)[5]

2. Sample Preparation and Reduction:

  • To 50 µL of plasma, add 10 µL of TCEP solution (e.g., 10 mg/mL).

  • Incubate at room temperature for 30 minutes to reduce all disulfides.

  • Add 90 µL of 10% (w/v) TCA to precipitate proteins.

  • Vortex and centrifuge at 13,000 x g for 10 minutes.[5]

3. Derivatization:

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (0.125 M, pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer).[5]

  • Incubate at 60°C for 60 minutes in a water bath.[5]

4. HPLC Analysis:

  • Inject 10 µL of the derivatized sample into the HPLC system.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm) maintained at 29°C.[5]

  • Mobile Phase A: 0.1 M acetate buffer (pH 4.5)-methanol (97:3 v/v).[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: A typical gradient would involve an isocratic flow of Mobile Phase A, followed by a linear increase in Mobile Phase B to elute the derivatized thiols.[5]

  • Flow Rate: 0.8 - 1.0 mL/min.[5]

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

5. Quantification:

  • Prepare calibration curves using standard solutions of cysteine, homocysteine, and glutathione treated with the same reduction and derivatization procedure.

  • Calculate the concentration of each thiol in the plasma sample based on the peak areas and the calibration curves.

Protocol 2: Determination of Free and Total Thiols in Cell Lysates using DTNB

This protocol provides a method to quantify non-protein and protein thiols and disulfides using Ellman's reagent (DTNB) and HPLC-UV detection.[9][14]

1. Materials and Reagents:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium borohydride (NaBH₄) for reduction

  • Perchloric acid (PCA) for protein precipitation

  • HPLC-grade acetonitrile and water with trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

2. Sample Preparation (for Non-Protein Thiols):

  • Harvest cells and lyse them in a suitable buffer.

  • Precipitate proteins by adding an equal volume of cold PCA.

  • Centrifuge to pellet the protein. The supernatant contains non-protein thiols.

3. Measurement of Free Non-Protein Thiols:

  • To an aliquot of the supernatant, add DTNB solution.

  • The reaction produces 5-thio-2-nitrobenzoic acid (TNB), which can be quantified.

  • Inject the sample into the HPLC system.

4. Measurement of Total Non-Protein Thiols (Free + Disulfides):

  • To another aliquot of the supernatant, add NaBH₄ to reduce disulfides to free thiols.

  • Proceed with the DTNB derivatization and HPLC analysis as described above.

  • The concentration of non-protein disulfides is the total thiol concentration minus the free thiol concentration.[9]

5. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

  • Detection: UV detector at 326 nm.[9][14]

  • Quantification: Use a calibration curve prepared with known concentrations of TNB.

Quantitative Data Summary

The concentrations of thiols and disulfides can vary significantly depending on the biological sample, age, and health status of the individual.[15] The following tables summarize representative concentrations found in healthy human plasma.

Table 1: Low-Molecular-Weight Thiol Concentrations in Healthy Human Plasma

AnalyteConcentration Range (µM)Reference
Total Cysteine201[16][17]
Total Cysteinylglycine101[16][17]
Total Homocysteine7[16][17]
Total Glutathione (GSH)4[16][17]

Table 2: Distribution of Albumin Thiol Forms in Healthy Human Plasma

Albumin FormPercentage of Total AlbuminReference
Mercaptalbumin (Reduced, HSA-SH)~75%[18]
Non-mercaptalbumin (Mixed Disulfides)~25%[18]
Higher Oxidation States (HSA-SO₂H, HSA-SO₃H)1-2%[18]

HPLC-based methods provide a powerful and versatile toolkit for the detailed analysis of thiols and disulfides in biological samples. By combining appropriate sample preparation, reduction, and derivatization strategies, researchers can obtain sensitive and specific quantification of these critical redox molecules. These analyses are invaluable for understanding the role of thiol-disulfide homeostasis in health and disease and for evaluating the impact of novel therapeutic interventions on cellular redox status.

References

Detecting Sulfane Sulfur-Containing Biomolecules: A Guide to Tag-Switch Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfur-containing biomolecules, such as persulfides (R-SSH) and polysulfides, are increasingly recognized as critical players in cellular signaling and redox biology.[1][2] These reactive sulfur species (RSS) are involved in a variety of physiological processes and their dysregulation has been implicated in numerous diseases. The "tag-switch" method has emerged as a powerful chemical tool for the selective detection and identification of protein S-sulfhydration, the post-translational modification of cysteine residues to form persulfides.[3][4] This document provides detailed application notes and experimental protocols for the use of tag-switch techniques in the study of sulfane sulfur-containing biomolecules.

Principle of the Tag-Switch Technique

The tag-switch method is a two-step chemical strategy designed to selectively label protein persulfides while leaving free thiols unmodified.[5] The core principle relies on the differential reactivity of a disulfide bond formed at the persulfidated cysteine.

  • Tagging Step: Both free thiols (-SH) and persulfides (-SSH) are initially "tagged" with an electrophilic reagent, methylsulfonyl benzothiazole (MSBT). This reaction forms a thioether with free thiols and a disulfide with persulfides.[6]

  • Switching Step: The disulfide bond formed from the persulfide is significantly more reactive towards certain nucleophiles than typical protein disulfides. A "switching" reagent, a biotin-linked cyanoacetate (CN-biotin), is introduced. This nucleophile selectively attacks the activated disulfide of the tagged persulfide, displacing the benzothiazole group and attaching the biotin tag. The thioether-tagged free thiols remain unreactive.[6][7]

The biotinylated proteins can then be detected, enriched using streptavidin affinity chromatography, and identified by mass spectrometry.

Signaling Pathways Involving Sulfane Sulfur

Sulfane sulfur species are integral components of hydrogen sulfide (H₂S) signaling pathways. H₂S is endogenously produced by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[8][9] It is now understood that many of the biological effects attributed to H₂S are mediated through the formation of sulfane sulfur species and subsequent protein persulfidation.[3] This modification can alter protein function, localization, and interaction with other molecules. The levels of protein persulfidation are dynamically regulated by depersulfidation enzymes, primarily from the thioredoxin (Trx) and glutaredoxin (Grx) systems.[1][10]

Sulfane_Sulfur_Signaling cluster_Production H2S and Sulfane Sulfur Production cluster_Modification Protein Modification cluster_Regulation Regulation and Signaling Methionine Methionine Homocysteine Homocysteine Cysteine Cysteine CBS CBS CSE CSE H2S H2S Sulfane_Sulfur Sulfane Sulfur (e.g., Persulfides) Protein_Thiol Protein-SH Persulfidated_Protein Protein-SSH Altered_Function Altered Protein Function (Activity, Interaction, etc.) Cellular_Response Cellular Response (e.g., Antioxidant, Anti-inflammatory) Depersulfidation Depersulfidation (Trx, Grx systems)

Experimental Workflow for Tag-Switch Assay

The following diagram outlines the major steps involved in the detection of protein persulfidation using the MSBT/CN-biotin tag-switch method.

Tag_Switch_Workflow cluster_Analysis Downstream Analysis Options Start Start Cell_Lysis 1. Cell Lysis / Protein Extraction Start->Cell_Lysis Tagging 2. Tagging with MSBT (Blocks -SH and -SSH) Cell_Lysis->Tagging Removal 3. Removal of Excess MSBT Tagging->Removal Switching 4. Switching with CN-Biotin (Labels tagged -SSH) Removal->Switching Analysis 5. Downstream Analysis Switching->Analysis SDS_PAGE SDS-PAGE and Western Blot Analysis->SDS_PAGE Enrichment Streptavidin Affinity Enrichment Analysis->Enrichment End End Mass_Spec Mass Spectrometry (Identification) Enrichment->Mass_Spec

Quantitative Data on Sulfane Sulfur Levels

The concentration of sulfane sulfur-containing biomolecules can vary significantly between different cell types, tissues, and organisms. The following tables summarize some reported values for total sulfane sulfur and protein persulfide levels.

Table 1: Total Sulfane Sulfur Content in Various Biological Samples

Biological SampleSulfane Sulfur Content (nmol/mg protein)Reference
Mouse Liver11.6 ± 6.9[11]
HEK293 Cells1.52 ± 0.6[11]
SH-SY5Y Cells41[12]
MNuMG Cells190[12]
Mouse Brain~1-10[13]
Mouse Kidney~1-10[13]
Mouse Lung~1-10[13]
Mouse Heart~1-10[13]
Mouse Spleen~1-10[13]
Shrimp Organs~1-10[14]

Table 2: Identified Persulfidated Proteins in NaHS-treated Cell Lysates

Cell LineNumber of Identified Persulfidated SitesNumber of Identified Persulfidated ProteinsReference
Various Cell Lines1547994[15]

Experimental Protocols

Materials and Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail.

  • Methylsulfonyl benzothiazole (MSBT): Prepare a 100 mM stock solution in DMSO.

  • Biotin-linked cyanoacetate (CN-biotin): Prepare a 20 mM stock solution in DMSO.

  • Streptavidin-agarose beads

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • Elution Buffer: 2x SDS-PAGE sample buffer containing 100 mM DTT.

Protocol for Detection of Protein Persulfidation in Cell Culture
  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Tagging Step:

    • To 1 mg of protein lysate, add MSBT to a final concentration of 10 mM.[6]

    • Incubate at 37°C for 30 minutes with occasional vortexing.[6]

  • Removal of Excess MSBT:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant and wash the protein pellet twice with ice-cold acetone.

    • Air-dry the pellet to remove residual acetone.

  • Switching Step:

    • Resuspend the protein pellet in Lysis Buffer containing 1% SDS.

    • Add CN-biotin to a final concentration of 2 mM.[6]

    • Incubate at 37°C for 1 hour.[6]

  • Downstream Analysis:

    • For Western Blot Analysis:

      • Add 2x SDS-PAGE sample buffer to the reaction mixture.

      • Resolve the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with streptavidin-HRP to detect biotinylated proteins.

    • For Enrichment and Mass Spectrometry:

      • Incubate the reaction mixture with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

      • Wash the beads three times with Wash Buffer.

      • Elute the biotinylated proteins by boiling the beads in Elution Buffer for 10 minutes.

      • The eluted proteins can be further analyzed by SDS-PAGE and Coomassie staining or processed for mass spectrometry-based identification.

Conclusion

The tag-switch technique provides a robust and selective method for the detection and analysis of sulfane sulfur-containing biomolecules, particularly protein persulfides. The protocols and data presented here offer a comprehensive resource for researchers in academia and industry to investigate the roles of this important post-translational modification in health and disease. Further optimization may be required depending on the specific experimental system and research question.

References

Application Notes and Protocols for LC-MS/MS Analysis of Persulfides and Polysulfides in Biosamples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Reactive Sulfur Species

Persulfides (RSSH) and polysulfides (RSSnH, n>1) are increasingly recognized as critical players in cellular signaling and redox homeostasis. These reactive sulfur species (RSS) are more potent nucleophiles and reductants than their thiol counterparts, such as cysteine and glutathione (GSH).[1][2] They are implicated in a variety of physiological processes, including antioxidant defense, regulation of enzyme activity, and modulation of signal transduction pathways.[3][4][5] Given their transient nature and high reactivity, accurate and reliable quantification of persulfides and polysulfides in biological samples presents a significant analytical challenge.[6][7] This document provides detailed application notes and protocols for the analysis of these labile molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and sensitive analytical technique.

Challenges in Persulfide and Polysulfide Analysis

The primary challenge in the analysis of persulfides and polysulfides is their inherent instability in biological systems.[6][7] Traditional analytical methods using harsh electrophilic alkylating agents like N-ethylmaleimide (NEM) or monobromobimane (MBB) can lead to the decomposition of polysulfides, resulting in inaccurate quantification.[8] To overcome this, specialized derivatizing agents have been developed to stabilize these reactive species, allowing for their accurate measurement by LC-MS/MS.[6][9]

Derivatization Strategies for Enhanced Stability and Detection

The key to successful LC-MS/MS analysis of persulfides and polysulfides lies in the derivatization step, which stabilizes the labile sulfur chain. Iodoacetamide-based reagents are particularly effective for this purpose.

  • β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) and N-iodoacetyl L-tyrosine methyl ester (TME-IAM) are innovative derivatizing agents that have been shown to stabilize persulfides and polysulfides, preventing their hydrolysis-dependent degradation.[6][9]

  • Monobromobimane (MBB) can also be used, particularly for the determination of total bioavailable sulfide, acid-labile sulfide, and bound sulfane sulfur through the formation of sulfide dibimane (SDB).[6] However, for persulfides and polysulfides, iodoacetamide-based reagents are generally preferred for their stabilizing effects.[8]

Quantitative Data Summary

The following tables summarize representative concentrations of persulfides and polysulfides reported in various biological samples. It is important to note that concentrations can vary significantly depending on the cell type, tissue, and physiological conditions.

AnalyteSample TypeConcentration RangeReference
Cysteine Persulfide (CysSSH) & Glutathione Persulfide (GSSH)A549 Cells & Mouse Liver~10 to 100 µM[10]
Cysteine Persulfide (CysSSH)HEK293T CellsSub-millimolar[9]
Glutathione Persulfide (GSSH)HEK293T CellsSub-millimolar[9]
Protein PersulfidationHEK293 Cells1.52 ± 0.55 µg/mg total protein[10]
Protein PersulfidationMouse Liver11.6 ± 6.9 µg/mg total protein[10]

Experimental Protocols

Protocol 1: Analysis of Low-Molecular-Weight Persulfides and Polysulfides using HPE-IAM Derivatization and LC-MS/MS

This protocol details the steps for the extraction, derivatization, and quantification of low-molecular-weight (LMW) persulfides and polysulfides, such as cysteine persulfide (CysSSH) and glutathione persulfide (GSSH), from cell or tissue samples.

Materials:

  • Cells or tissue samples

  • HPE-IAM solution (5 mM in 70% methanol)[8]

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Isotope-labeled internal standards (e.g., d4-labeled HPE-IAM adducts or NaH³⁴S-derived standards)[6]

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer coupled to a UHPLC system)[6]

  • C18 reverse-phase column (e.g., YMC-Triart C18, 50 x 2.0 mm)[6]

Procedure:

  • Sample Preparation (Cell Lysate):

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells by sonication or with a suitable lysis buffer on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[8]

    • Collect the supernatant for derivatization.

  • Sample Preparation (Tissue Homogenate):

    • Excise tissues and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer on ice.

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization with HPE-IAM:

    • To the cell lysate or tissue homogenate supernatant, add the 5 mM HPE-IAM solution in 70% methanol.[8]

    • Incubate the mixture at 37°C for 20 minutes.[8]

    • After incubation, centrifuge the samples at 15,000 x g to precipitate any remaining solids.[8]

  • Sample Dilution and Internal Standard Spiking:

    • Dilute the supernatant containing the derivatized persulfides 20-50 times with 0.1% formic acid.[8]

    • Spike the diluted sample with a known concentration of isotope-labeled internal standards (e.g., 50-200 nM).[8]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: YMC-Triart C18 (50 x 2.0 mm)[6]

      • Mobile Phase A: 0.1% formic acid in water[6]

      • Mobile Phase B: 0.1% formic acid in methanol[6]

      • Flow Rate: 0.2 mL/min[6]

      • Column Temperature: 40°C[6]

      • Gradient: A linear gradient from 5% to 90% Mobile Phase B over 15 minutes.[6]

    • Mass Spectrometry Detection:

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]

      • Detect and quantify the persulfide derivatives using multiple reaction monitoring (MRM).[8] The specific MRM transitions will depend on the persulfide of interest and the derivatizing agent.

Protocol 2: Analysis of Bioavailable Sulfide using Monobromobimane (MBB) Derivatization and HPLC

This protocol is suitable for the measurement of bioavailable sulfide, which reacts with MBB to form the fluorescent product sulfide dibimane (SDB).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Monobromobimane (MBB) solution (10 mM in deoxygenated acetonitrile)[6]

  • Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)[6]

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • For the measurement of free sulfide, use 30 µL of the sample directly.[6]

  • Derivatization with MBB:

    • In a PCR tube, add 30 µL of the sample to 70 µL of 100 mM Tris-HCl buffer.[6]

    • Add 50 µL of 10 mM MBB solution.[6]

    • Incubate at room temperature for 30 minutes in the dark.[6]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the SDB product using a suitable reverse-phase column.

    • Detect the SDB product using a fluorescence detector.

    • Quantify the amount of SDB by comparing the peak area to a standard curve prepared with known concentrations of SDB.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Persulfide Generation and Function

The following diagram illustrates the key enzymatic pathways for the generation of cysteine persulfide (CysSSH) and its subsequent role in forming other reactive sulfur species and modulating protein function.

Persulfide_Signaling cluster_generation Persulfide Generation cluster_downstream Downstream Effects Cystine Cystine CBS_CSE CBS / CSE Cystine->CBS_CSE Cysteine Cysteine CARS CARS Cysteine->CARS CysSSH Cysteine Persulfide (CysSSH) CBS_CSE->CysSSH produces CARS->CysSSH produces GSSH Glutathione Persulfide (GSSH) CysSSH->GSSH trans-sulfidation with GSH Protein_SSH Protein Polysulfidation (Protein-SSH) CysSSH->Protein_SSH Protein Polysulfidation GSH Glutathione (GSH) GSH->GSSH Signaling Redox Signaling & Antioxidant Response GSSH->Signaling Protein_SH Protein-SH Protein_SH->Protein_SSH Protein_SSH->Signaling

Caption: Enzymatic generation of cysteine persulfide and its role in downstream signaling.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the general workflow for the LC-MS/MS analysis of persulfides and polysulfides in biological samples.

LCMSMS_Workflow start Biological Sample (Cells or Tissue) prep Sample Preparation (Lysis / Homogenization) start->prep derivatization Derivatization (e.g., with HPE-IAM) prep->derivatization is_spike Internal Standard Spiking derivatization->is_spike lc_separation LC Separation (Reverse Phase) is_spike->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

Caption: General workflow for LC-MS/MS analysis of persulfides and polysulfides.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in the challenging yet rewarding field of persulfide and polysulfide analysis. The use of stabilizing derivatizing agents coupled with the sensitivity and selectivity of LC-MS/MS allows for the accurate quantification of these important signaling molecules in a variety of biological matrices. This will undoubtedly facilitate a deeper understanding of their physiological and pathological roles.

References

Applications of Disulfide-Rich Cyclic Peptides in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfide-rich cyclic peptides represent a promising class of therapeutic agents, offering a unique combination of stability, target specificity, and conformational rigidity that overcomes many limitations of traditional linear peptides. Their inherent resistance to proteolysis and thermal degradation, coupled with the ability to be engineered as scaffolds for bioactive epitopes, has positioned them at the forefront of drug discovery efforts targeting a wide range of diseases, including chronic pain, cancer, and inflammatory disorders. This document provides detailed application notes on their use in drug design and comprehensive protocols for their synthesis and evaluation.

I. Application Notes

Disulfide-rich cyclic peptides, such as cyclotides and conotoxins, possess exceptional stability conferred by their cyclic backbone and intricate network of disulfide bonds.[1][2] This structural framework provides a robust scaffold that can be utilized in several drug design strategies.

A key application is molecular grafting , where a known bioactive peptide sequence (epitope) is engineered into a stable cyclotide framework.[3] This approach aims to confer the stability and favorable pharmacokinetic properties of the scaffold onto the bioactive epitope, which might otherwise be susceptible to degradation. For instance, grafting has been successfully employed to develop potent and selective inhibitors of proteases involved in inflammatory diseases and to create antagonists for challenging targets like protein-protein interactions.[1][4]

Furthermore, the inherent bioactivities of naturally occurring disulfide-rich cyclic peptides make them attractive starting points for drug development. For example, certain conotoxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs) and show potential as novel analgesics for neuropathic pain.[5] Cyclization of native linear toxins, such as conotoxin Vc1.1, has been shown to produce orally active peptides with therapeutic potential.[6]

The ability of some cyclic peptides to penetrate cell membranes opens up possibilities for targeting intracellular proteins, which are often considered "undruggable" by conventional small molecules and biologics.[7] This property, combined with their stability, makes them valuable tools for modulating intracellular signaling pathways.

Therapeutic Areas of Interest:
  • Oncology: Disulfide-rich cyclic peptides are being explored as tumor imaging agents and as therapeutics.[8][9] Radiolabeled cyclic RGD peptides, for instance, can target integrins that are highly expressed in many solid tumors, allowing for non-invasive tumor diagnosis.[8][9] Some cyclotides have demonstrated selective cytotoxicity against cancer cell lines.[7]

  • Neuropathic Pain: Conotoxins that target specific ion channels and receptors in the nervous system are being investigated as alternatives to opioid-based painkillers.[5][10]

  • Inflammatory Diseases: By designing inhibitors of specific proteases, disulfide-rich cyclic peptides can modulate inflammatory pathways.[4]

II. Quantitative Data

The following tables summarize key quantitative data for representative disulfide-rich cyclic peptides, providing insights into their potency and pharmacokinetic properties.

Table 1: Inhibitory Activity of α-Conotoxin Analogues against Nicotinic Acetylcholine Receptors (nAChRs)

PeptideTargetIC50 (nM)Reference
PeIA[S4Dap, S9Dap]human α9α10 nAChR0.93[10]
CICrat α6/α3β2β3 nAChR940[5]
Δ-CICrat α6/α3β2β3 nAChR1000[5]
α-GIDrat α3β2 nAChRlow nanomolar[5]
α-GIDrat α7 nAChRlow nanomolar[5]
α-GIDrat α4β2 nAChR152[5]
conotoxin-Ac1NR2B8220[11]

Table 2: Pharmacokinetic and Cytotoxicity Data of Selected Cyclic Peptides

Peptide/ScaffoldParameterValueCell LineReference
Kalata B1-grafted analogsOral Bioavailability (%F)up to 18% (in rats)-[4][12]
CyclotidesCytotoxicity (CC50)> 100 µMMammalian cells[7]
68Ga-NOTA-TR01Binding Affinity (KD)2.23 x 10⁻⁸ MHT29 (colorectal cancer)[13][14]
Cyclic CYGSR (CR5)Cell Viability> 90% at 400 µg/mL-[15]

III. Experimental Protocols

A. Synthesis of Disulfide-Rich Cyclic Peptides

This protocol outlines the Fmoc/tBu strategy for the synthesis of the linear peptide precursor.[16][17][18]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin (or other suitable resin)[19]

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU, HATU)[20]

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 1 minute, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.[16]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HCTU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[16]

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[16]

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, followed by DCM, and dry under nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA, DIPEA, DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat n-1 times Final_Wash Final Wash (DMF, DCM) Washing2->Final_Wash After last AA Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Linear_Peptide Purified Linear Peptide Isolation->Linear_Peptide NCL_Workflow Linear_Peptide Linear Peptide (N-term Cys, C-term Thioester) Ligation Native Chemical Ligation (Guanidine HCl, MPAA, pH 7.0-7.5) Linear_Peptide->Ligation Purification1 RP-HPLC Purification Ligation->Purification1 Cyclic_Peptide Cyclic Peptide (Reduced Cysteines) Purification1->Cyclic_Peptide Oxidation Oxidative Folding (Air Oxidation, pH 8.5) Cyclic_Peptide->Oxidation Purification2 RP-HPLC Purification Oxidation->Purification2 Final_Product Disulfide-Rich Cyclic Peptide Purification2->Final_Product SortaseA_Workflow Linear_Peptide Linear Peptide (N-term GGG, C-term LPXTG) Enzymatic_Reaction Sortase A-mediated Cyclization (SrtA, CaCl₂, pH 7.5, 37°C) Linear_Peptide->Enzymatic_Reaction Purification1 RP-HPLC Purification Enzymatic_Reaction->Purification1 Cyclic_Peptide Cyclic Peptide (Reduced Cysteines) Purification1->Cyclic_Peptide Oxidation Oxidative Folding (Air Oxidation, pH 8.5) Cyclic_Peptide->Oxidation Purification2 RP-HPLC Purification Oxidation->Purification2 Final_Product Disulfide-Rich Cyclic Peptide Purification2->Final_Product Signaling_Pathway_Targeting Figure 4: Signaling Pathway Targeted by RGD Peptides for Tumor Imaging cluster_cell Cancer Cell Integrin Integrin αvβ3 Signaling_Cascade Intracellular Signaling Cascade (e.g., FAK, Src, MAPK) Integrin->Signaling_Cascade Activation Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation RGD_Peptide Radiolabeled Cyclic RGD Peptide RGD_Peptide->Integrin Binds to Imaging PET/SPECT Imaging RGD_Peptide->Imaging Enables

References

Application Notes and Protocols for the Synthesis of Disulfane-Cross-Linked Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of disulfane-cross-linked polymers, a promising class of biomaterials for controlled drug delivery. The key feature of these polymers is their redox-responsive nature, which allows for the targeted release of therapeutic agents in specific physiological environments, such as the reductive milieu of tumor cells.

Introduction

Redox-responsive drug delivery systems are designed to release their payload in response to changes in the reduction-oxidation (redox) potential of their environment. The significant difference in glutathione (GSH) concentration between the intracellular (millimolar) and extracellular (micromolar) environments, particularly in tumor cells, provides a specific trigger for drug release. This compound (-S-S-) and the more common disulfide (-S-S-) linkages are susceptible to cleavage by reducing agents like GSH, making them ideal cross-linkers for creating intelligent drug carriers. Upon entering a high-GSH environment, the cross-links are broken, leading to the disassembly of the polymer matrix and the release of the encapsulated drug.[1][2][3] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[4][5]

Synthesis Strategies

The synthesis of redox-responsive polymers with this compound or disulfide cross-links can be broadly categorized into two main approaches:

  • Incorporation of a this compound/Disulfide-Containing Monomer during Polymerization: In this method, a monomer containing a this compound or disulfide bond is copolymerized with other monomers to form the polymer backbone.

  • Post-Polymerization Modification: This strategy involves the synthesis of a polymer with reactive side chains, which are subsequently cross-linked using a this compound or disulfide-containing agent.

This document will focus on a specific protocol for the synthesis of this compound-cross-linked polymers using propylene sulfide as a thiolating agent.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Cross-Linked Polymer via Thiolation with Propylene Sulfide

This protocol describes the synthesis of a this compound-cross-linked polymer by first introducing thiol groups onto a polymer backbone using propylene sulfide, followed by oxidative cross-linking to form this compound bridges.

Materials:

  • Polymer with reactive amine groups (e.g., Polyethylenimine, PEI)

  • Propylene sulfide

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Dialysis setup

  • Freeze-dryer (lyophilizer)

Procedure:

  • Thiolation of the Polymer:

    • Dissolve the amine-containing polymer (e.g., PEI) in a suitable solvent like methanol in a round-bottom flask.

    • Under an inert atmosphere (N₂ or Ar), add propylene sulfide to the solution. The molar ratio of propylene sulfide to the amine groups on the polymer can be varied to control the degree of thiolation.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • After the reaction, precipitate the thiolated polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

    • Collect the precipitate by filtration or centrifugation and wash it several times to remove unreacted reagents.

    • Dry the thiolated polymer under vacuum.

  • Oxidative Cross-linking to Form this compound Bonds:

    • Dissolve the purified thiolated polymer in an appropriate solvent, such as DMSO.

    • Expose the solution to air or a mild oxidizing agent to facilitate the oxidation of thiol groups to form this compound cross-links. The solution may become more viscous or form a gel as cross-linking proceeds.

    • The reaction time can vary from a few hours to several days, depending on the desired degree of cross-linking.

  • Purification and Characterization:

    • Purify the this compound-cross-linked polymer by dialysis against deionized water for 2-3 days to remove any remaining small molecules.

    • Lyophilize the purified polymer to obtain a solid product.

    • Characterize the polymer using techniques such as ¹H NMR spectroscopy (to confirm the presence of this compound linkages), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Drug Loading and Release Studies

Protocol 2: Encapsulation of a Hydrophobic Drug (e.g., Doxorubicin)

  • Drug Loading:

    • Dissolve the this compound-cross-linked polymer in a suitable solvent.

    • Dissolve the hydrophobic drug (e.g., Doxorubicin) in a compatible solvent.

    • Add the drug solution to the polymer solution dropwise while stirring.

    • Allow the mixture to stir for several hours to facilitate the encapsulation of the drug within the polymer matrix.

    • For nanoparticle formation, this mixture can be added to a non-solvent under sonication to induce nanoprecipitation.

    • Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove the unloaded drug.

  • In Vitro Drug Release:

    • Suspend the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4) with and without a reducing agent (e.g., 10 mM GSH) to mimic the intracellular reductive environment.

    • Incubate the suspensions at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots of the release medium and separate the nanoparticles by centrifugation.

    • Quantify the amount of released drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and drug release studies of disulfide/disulfane-cross-linked polymers.

Table 1: Physicochemical Properties of this compound-Cross-Linked Nanoparticles

ParameterValue
Average Particle Size (nm)262.9[1]
Polydispersity Index (PDI)0.189[1]
Drug Loading Efficiency (%)13.23[1]
Encapsulation Efficiency (%)66.14[1]

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) in PBS (pH 7.4)Cumulative Release (%) in PBS with 10 mM GSH (pH 7.4)
12~15~30
24~20~45
4825.57[1]52.67[1]
72~30~65

Visualizations

Mechanism of Redox-Responsive Drug Release

The following diagram illustrates the mechanism of drug release from a this compound-cross-linked polymer in a high-glutathione environment, characteristic of tumor cells.

cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) Drug_Carrier Drug-Loaded This compound-Cross-linked Polymer Disassembly Polymer Disassembly Drug_Carrier->Disassembly Uptake by Tumor Cell Drug_Release Drug Release Disassembly->Drug_Release Cleavage of This compound Bonds by GSH

Caption: Redox-responsive drug release mechanism.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the key steps involved in the synthesis of this compound-cross-linked polymers and the subsequent evaluation of their drug delivery capabilities.

Start Start Polymer_Selection Select Amine-Containing Polymer Backbone Start->Polymer_Selection Thiolation Thiolation with Propylene Sulfide Polymer_Selection->Thiolation Oxidation Oxidative Cross-linking (this compound Formation) Thiolation->Oxidation Purification Purification (Dialysis & Lyophilization) Oxidation->Purification Characterization Polymer Characterization (NMR, FTIR, GPC) Purification->Characterization Drug_Loading Drug Encapsulation Characterization->Drug_Loading Release_Studies In Vitro Drug Release Studies Drug_Loading->Release_Studies End End Release_Studies->End

Caption: Experimental workflow for polymer synthesis.

References

Application Notes and Protocols for Computational Simulation of Disulfide Reactions Using QM/MM Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfide bonds are critical covalent linkages that stabilize protein structures and participate in a wide array of biological redox processes. The formation, cleavage, and exchange of these bonds are fundamental to protein folding, enzyme catalysis, and redox signaling.[1][2] Understanding the intricate mechanisms of these reactions at an atomic level is crucial for fields ranging from fundamental biochemistry to drug discovery.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful computational tool for studying such reactive processes in complex biological systems.[3][4][5] By treating the chemically active region (the reacting cysteine residues) with accurate but computationally expensive quantum mechanics (QM) and the surrounding protein and solvent environment with efficient molecular mechanics (MM), QM/MM simulations provide a balance of accuracy and feasibility.[6][7] This approach allows for the detailed investigation of reaction pathways, transition states, and free energy landscapes that are often inaccessible to purely experimental or classical simulation techniques.[8][9]

These notes provide an overview of the application of QM/MM methods to disulfide reactions and a general protocol for setting up and executing such simulations.

Application Note 1: Elucidating Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a nucleophilic substitution (SN2) reaction that proceeds through a tri-sulfur transition state. QM/MM simulations are uniquely suited to characterize the geometry and energetics of this transient species.

Combined QM/MM and metadynamics simulations have been used to map the free energy landscape of this reaction.[8] These studies confirm a symmetric trisulfide transition state with S-S distances of approximately 2.7 Å and a slightly non-linear S-S-S angle of around 165°.[8] The ability to model the reaction in the context of a full protein environment reveals how steric and electrostatic factors imposed by the protein architecture can modulate the reaction barrier. For example, studies have shown that CXXC motifs, common in redox-active proteins, are favored for intramolecular disulfide exchange over other arrangements.[8]

Quantitative Data Summary: Reaction Barriers

The following table summarizes calculated free energy barriers for thiol-disulfide exchange reactions from different QM/MM studies, showcasing the influence of the local environment and computational method.

System StudiedQM MethodMM Force FieldFree Energy Barrier (kcal/mol)Reference
Model Peptide (Intramolecular)DFTB with SRPCHARMM~15-20[10]
DHFR Hydride TransferAM1 with SRPCHARMM36m11.5[11]
DHFR Hydride TransferAM1 (original)CHARMM36m32.4[11]
SARS-CoV-2 MPro InhibitionDFT (PBE0)AMBERVaries by inhibitor[12]

Note: SRP denotes Specific Reaction Parameters, which are modifications to semi-empirical methods to improve accuracy for a specific reaction.[10][11]

Application Note 2: Predicting Redox Potentials of Protein Disulfide Bonds

The redox potential (E0) of a thiol/disulfide pair is a key thermodynamic property that dictates its biological function. It is directly related to the free energy difference (ΔG) between the reduced (dithiol) and oxidized (disulfide) states.[1][13] QM/MM methods, combined with free energy calculation techniques like thermodynamic integration or umbrella sampling, can predict these potentials with satisfying accuracy.

The calculation involves an "alchemical transformation" where the system is gradually changed from the reduced to the oxidized state.[13] This process involves not just changes in charge and van der Waals parameters but also the breaking and forming of covalent bonds, a challenge well-suited for QM/MM approaches.[1] The accuracy of these predictions is sensitive to the force field, the QM level of theory, and the extent of conformational sampling.[7][14]

Quantitative Data Summary: Redox Potentials

This table compares computationally determined redox potentials with experimental values for proteins from the thioredoxin superfamily.

Protein FamilyComputational MethodCalculated E0 (mV) vs. Exp.Residual Error (mV)Reference
Thioredoxins, Glutaredoxins, DsbMM with CGIGood Correlation~40[13]
Thioredoxin (C. reinhardtii)QM/MM (ONIOM)~0 V (approximated)N/A[15]

Note: CGI stands for Crooks Gaussian Intersection method, a technique for estimating free energy differences from non-equilibrium simulations.[13]

Protocols: General Workflow for QM/MM Simulation of a Disulfide Reaction

This protocol outlines the key steps for setting up and running a QM/MM simulation to study a disulfide bond cleavage or exchange reaction.

Step 1: System Preparation
  • Obtain Initial Structure: Start with a high-resolution crystal structure from the Protein Data Bank (PDB) or a model generated via homology modeling.

  • Pre-processing: Remove crystallographic water molecules, add hydrogen atoms, and model any missing loops or side chains. The protonation states of ionizable residues (His, Asp, Glu, Lys) at the desired pH should be carefully determined.

  • Solvation: Place the protein in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system and mimic physiological salt concentration.[13]

  • Classical MD Equilibration: Perform a standard molecular dynamics (MD) simulation using an MM force field (e.g., AMBER, CHARMM).[16][17] This step relaxes the system and allows the solvent to equilibrate around the protein, providing realistic starting conformations for the QM/MM calculations.

Step 2: Defining the QM/MM System
  • Select the QM Region: The QM region should include all atoms directly involved in bond-making and bond-breaking. For a thiol-disulfide exchange, this typically includes the side chains of the three participating cysteine residues. It is often beneficial to include the peptide backbone atoms of these residues as well to account for local strain.[7]

  • Define the MM Region: All other atoms in the system (the rest of the protein, water, and ions) constitute the MM region.

  • Treat the QM/MM Boundary: When the boundary cuts across a covalent bond (e.g., the Cα-Cβ bond of a cysteine residue), a special treatment is required. The most common approach is the "link atom" method, where a hydrogen atom is added to the QM region to saturate the valency of the QM boundary atom.[16][18]

Step 3: QM/MM Simulation
  • Choose QM Method: Select a QM level of theory. Options range from computationally efficient semi-empirical methods like AM1 or DFTB (often requiring specific reaction parameterization for accuracy) to more robust but expensive Density Functional Theory (DFT) or ab initio methods like MP2.[10][11][15][19]

  • Choose MM Force Field: Select a well-parameterized classical force field for the MM region, such as AMBER, CHARMM, or GROMOS.[11][15]

  • Perform Calculations: Depending on the research question, different types of simulations can be run:

    • Geometry Optimization: To find the minimum energy structures of reactants, products, and transition states.

    • Reaction Path Following: To map the minimum energy path (MEP) connecting reactants and products.

    • QM/MM Molecular Dynamics (MD): To sample conformational space and calculate thermodynamic properties at a finite temperature.[17]

    • Free Energy Calculations: Employ methods like umbrella sampling along a defined reaction coordinate (e.g., the change in S-S distances) to compute the potential of mean force and determine the reaction free energy barrier.

Step 4: Data Analysis
  • Energetics: Analyze the potential energy or free energy profiles to identify transition states and calculate activation barriers.

  • Structural Analysis: Examine key geometric parameters (bond lengths, angles, dihedrals) along the reaction coordinate.

  • Environmental Effects: Analyze the interactions (e.g., hydrogen bonds, electrostatic interactions) between the QM region and the surrounding MM environment to understand their contribution to catalysis or stability.[7]

Visualizations

Logical Workflow for a QM/MM Simulation

The following diagram illustrates the typical workflow for performing a QM/MM simulation of a disulfide reaction.

QM_MM_Workflow cluster_prep System Preparation cluster_setup QM/MM Setup cluster_sim Simulation cluster_analysis Analysis pdb 1. Obtain PDB Structure preprocess 2. Add Hydrogens & Determine Protonation States pdb->preprocess solvate 3. Solvate and Add Ions preprocess->solvate equilibrate 4. MM Equilibration solvate->equilibrate define_qm 5. Define QM Region (e.g., Cys side chains) equilibrate->define_qm define_mm 6. Define MM Region (Protein, Solvent, Ions) define_qm->define_mm boundary 7. Treat QM/MM Boundary (e.g., Link Atoms) define_mm->boundary choose_methods 8. Select QM/MM Methods (e.g., DFT/AMBER) boundary->choose_methods run_sim 9. Run Simulation (MD, FEP, etc.) choose_methods->run_sim analyze_energy 10. Analyze Energetics (Reaction Barriers) run_sim->analyze_energy analyze_struct 11. Analyze Structures (Geometries) analyze_energy->analyze_struct analyze_env 12. Analyze Environmental Effects analyze_struct->analyze_env

Caption: A flowchart of the major stages in a QM/MM simulation study.

Relationship Between Method Choice, Accuracy, and Cost

The selection of a QM/MM methodology involves a trade-off between computational accuracy and cost. This diagram illustrates this fundamental relationship.

QM_MM_Tradeoffs acc_high High Accuracy acc_low Low Accuracy cost_high High Cost cost_low Low Cost center QM/MM Method Choice center->acc_high Larger QM Region Higher Level of Theory (MP2, CCSD(T)) Extensive Sampling center->acc_low Smaller QM Region Lower Level of Theory (Semi-empirical) Limited Sampling center->cost_high Larger QM Region Higher Level of Theory Extensive Sampling center->cost_low Smaller QM Region Lower Level of Theory Limited Sampling

Caption: The trade-off between accuracy and cost in QM/MM simulations.

Biological Context: Thioredoxin Redox Cycle

Disulfide reactions are central to cellular redox signaling, often mediated by enzymes like Thioredoxin (Trx). This diagram shows a simplified Trx catalytic cycle.

Thioredoxin_Cycle trx_ox Thioredoxin (Oxidized) Trx-(S-S) trx_reductase Thioredoxin Reductase trx_ox->trx_reductase trx_red Thioredoxin (Reduced) Trx-(SH)₂ trx_red->trx_ox protein_red Substrate Protein (Reduced) Protein-(SH)₂ protein_ox Substrate Protein (Oxidized) Protein-(S-S) protein_ox->protein_red Thiol-Disulfide Exchange nadph NADPH nadph->trx_reductase e⁻ nadp NADP⁺ trx_reductase->trx_red trx_reductase->nadp

Caption: Simplified catalytic cycle of Thioredoxin in protein reduction.

References

Spectroscopic Investigation of Disulfide Bond Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic investigation of disulfide bond properties in proteins and biopharmaceuticals. Disulfide bonds are critical for the structural integrity and biological function of many proteins, and their accurate characterization is a key aspect of drug development and quality control.[1][2] This document outlines the application of major spectroscopic techniques for analyzing disulfide bonds, including Mass Spectrometry (MS), Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Raman Spectroscopy.

Mass Spectrometry (MS) for Disulfide Bond Mapping

Mass spectrometry is a cornerstone technique for identifying and localizing disulfide bonds in proteins due to its high sensitivity, resolution, and structural elucidation capabilities.[1][3] It can be employed to confirm correct disulfide connectivity and to identify any non-native or scrambled disulfide bonds.[1]

Data Presentation: Characteristic Mass Shifts

The fundamental principle for identifying disulfide-bonded peptides lies in the mass difference observed upon reduction of the disulfide bond.

ParameterValueDescription
Mass shift upon reduction+2 DaEach disulfide bond (S-S) is cleaved into two thiol groups (SH), resulting in a mass increase of 2 Daltons due to the addition of two hydrogen atoms.[4]
Alkylation-induced mass shiftVariesAlkylating agents such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) are used to cap the free thiol groups, preventing their re-oxidation. The mass shift depends on the specific alkylating agent used.
Experimental Protocols

This is the most widely used method for disulfide bond analysis.[1] It involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by LC-MS.

Protocol:

  • Sample Preparation (Non-Reducing Conditions):

    • Denature the protein sample in a buffer containing a denaturant (e.g., 6 M Guanidine HCl, 8 M Urea) to unfold the protein and expose the disulfide bonds.

    • Alkylate free cysteine residues to prevent disulfide scrambling. A common alkylating agent is iodoacetamide (IAM). This step is crucial to distinguish native disulfide bonds from those formed artifactually.

    • Buffer exchange to remove the denaturant and create optimal conditions for enzymatic digestion.

  • Enzymatic Digestion:

    • Digest the protein with a specific protease (e.g., Trypsin, Lys-C, Pepsin) under non-reducing conditions to generate peptides while keeping the disulfide bonds intact.[3] The choice of enzyme is critical to generate peptides of suitable size for MS analysis.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using reverse-phase liquid chromatography (RPLC).[1]

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).[3]

    • Perform tandem mass spectrometry (MS/MS) on the peptide ions. Different fragmentation techniques can be used:

      • Collision-Induced Dissociation (CID): Effective for sequencing the peptide backbone.[1]

      • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving labile modifications like disulfide bonds while cleaving the peptide backbone.[1][3]

      • Higher-Energy Collisional Dissociation (HCD): A beam-type CID fragmentation that provides high-resolution fragment ion spectra.

  • Data Analysis:

    • Identify disulfide-linked peptides by searching for precursor ions with higher molecular weights in the non-reduced sample compared to the reduced control.[3]

    • Specialized software can be used to automatically identify disulfide-bonded peptides based on their unique fragmentation patterns and mass shifts upon reduction.

Workflow Diagram:

BottomUp_Workflow Protein Protein Sample Denature Denaturation & Alkylation (Non-reducing) Protein->Denature Reduced_Control Reduced & Alkylated Control Sample Protein->Reduced_Control Digestion Enzymatic Digestion (Non-reducing) Denature->Digestion LC LC Separation Digestion->LC MS MS Analysis (Intact Peptides) LC->MS MSMS MS/MS Fragmentation (CID, ETD, HCD) MS->MSMS Data Data Analysis (Identify Disulfide-linked Peptides) MSMS->Data Digestion_Reduced Enzymatic Digestion Reduced_Control->Digestion_Reduced LC_Reduced LC Separation Digestion_Reduced->LC_Reduced MS_Reduced MS Analysis LC_Reduced->MS_Reduced MS_Reduced->Data

Caption: Bottom-up proteomics workflow for disulfide bond mapping.

These approaches analyze intact proteins or large protein fragments, preserving the complete disulfide bonding pattern.[3] They are technically more demanding and generally suited for smaller to medium-sized proteins.[3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary and tertiary structure of proteins in solution.[5] Changes in disulfide bonding can induce conformational changes that are detectable by CD.

Data Presentation: Spectral Changes upon Disulfide Bond Formation/Reduction
Spectral RegionWavelength RangeStructural InformationEffect of Disulfide Bonds
Far-UV190-250 nmPeptide backbone conformation (α-helix, β-sheet).[3]Formation of disulfide bonds often stabilizes the native structure, leading to an increase in α-helical content, which is observed as a more negative ellipticity at 208 and 222 nm.[3] Reduction of disulfide bonds can lead to a loss of secondary structure.
Near-UV250-320 nmTertiary structure, environment of aromatic amino acids and disulfide bonds.Disulfide bonds themselves are chiral chromophores and contribute to the near-UV CD spectrum with weak, broad absorption bands around 260 nm.[5] Changes in the local environment of the disulfide bond will alter this signal.
Experimental Protocol: Monitoring Protein Folding and Stability

Protocol:

  • Sample Preparation:

    • Prepare the protein sample in a suitable buffer that is transparent in the desired UV region. Phosphate buffers are commonly used.

    • Ensure the protein concentration is appropriate for the path length of the cuvette to maintain an absorbance below 1.0.

  • Instrument Setup:

    • Calibrate the CD spectropolarimeter.

    • Set the desired wavelength range (e.g., 190-260 nm for far-UV, 250-320 nm for near-UV).

    • Set other parameters such as bandwidth, scan speed, and number of accumulations.

  • Measurement:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the native protein sample.

    • To study the effect of disulfide bond reduction, add a reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to the sample and record the spectrum again after incubation.[6][7]

    • For thermal stability studies, record CD spectra at increasing temperatures to monitor unfolding.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity to normalize for concentration and path length.

    • Analyze the changes in the spectra to infer changes in secondary and tertiary structure upon disulfide bond modification or denaturation.

Logical Relationship Diagram:

CD_Analysis cluster_native Native Protein cluster_reduced Reduced Protein Native_Protein Disulfide Bonds Intact Native_Structure Defined Secondary & Tertiary Structure Native_Protein->Native_Structure Reduced_Protein Disulfide Bonds Cleaved Native_Protein->Reduced_Protein + Reducing Agent (DTT/TCEP) Native_CD Characteristic CD Spectrum Native_Structure->Native_CD Altered_CD Altered CD Spectrum Native_CD->Altered_CD Spectral Shift Unfolded_Structure Loss of Structure Reduced_Protein->Unfolded_Structure Unfolded_Structure->Altered_CD

Caption: Conformational changes upon disulfide bond reduction detected by CD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a unique technique that allows for the direct observation of disulfide linkages and the determination of their connectivity in solution, particularly for small to medium-sized proteins.[3][8]

Data Presentation: NMR Observables for Disulfide Bond Characterization
NMR ParameterObservationApplication
Cysteine Cβ Chemical ShiftsCharacteristic shifts for oxidized vs. reduced cysteine residues.Can distinguish between free thiols and cysteines involved in disulfide bonds.[3]
Nuclear Overhauser Effects (NOEs)Through-space correlations between protons on different cysteine residues.Can directly identify which cysteines are in close proximity and thus likely form a disulfide bond.[3]
Scalar CouplingsThrough-bond couplings, particularly useful with isotopic labeling (e.g., 13C, 15N).Can provide direct evidence of covalent linkages.[9]
Experimental Protocol: Determination of Disulfide Bond Connectivity

Protocol:

  • Sample Preparation:

    • Prepare a highly concentrated and pure protein sample in a suitable NMR buffer (e.g., containing D₂O).

    • For complex proteins, isotopic labeling (e.g., uniform 15N, 13C labeling) may be necessary to resolve spectral overlap.[10]

  • NMR Data Acquisition:

    • Acquire a series of multi-dimensional NMR experiments (e.g., 2D ¹H-¹H TOCSY and NOESY, 3D HNCACB, etc.) on a high-field NMR spectrometer.

  • Resonance Assignment:

    • Assign the chemical shifts of the backbone and side-chain atoms of the protein.

  • Identification of Disulfide-Linked Cysteines:

    • Analyze NOESY spectra for long-range NOEs between the protons of different cysteine residues. The presence of such NOEs is strong evidence for a disulfide bond.

    • Compare the Cβ chemical shifts of cysteine residues to known values for oxidized and reduced states.

  • Structure Calculation:

    • Use the collected distance and dihedral angle restraints (including those from disulfide bonds) to calculate the three-dimensional structure of the protein.

Experimental Workflow Diagram:

NMR_Workflow Sample Isotopically Labeled Protein Sample NMR_Acq Multi-dimensional NMR Data Acquisition Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment NOE_Analysis NOE Analysis for Inter-cysteine Proximities Assignment->NOE_Analysis ChemShift_Analysis Cβ Chemical Shift Analysis Assignment->ChemShift_Analysis Structure_Calc 3D Structure Calculation & Disulfide Connectivity NOE_Analysis->Structure_Calc ChemShift_Analysis->Structure_Calc

Caption: NMR workflow for determining disulfide bond connectivity.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and is particularly sensitive to the conformation of disulfide bonds.[11]

Data Presentation: Characteristic Raman Bands for Disulfide Bonds

The frequency of the S-S stretching vibration is sensitive to the C-S-S-C dihedral angle, allowing for the characterization of different disulfide bond conformations.

ConformationDihedral Angle (approx.)S-S Stretching Frequency (cm⁻¹)
gauche-gauche-gauche (g-g-g)± 60°~510
gauche-gauche-trans (g-g-t)± 90°~525
trans-gauche-trans (t-g-t)± 120°~540

Note: The exact frequencies can vary depending on the local protein environment.

Experimental Protocol: Analysis of Disulfide Bond Conformation

Protocol:

  • Sample Preparation:

    • Prepare a concentrated protein solution or use a lyophilized powder.[12]

  • Instrument Setup:

    • Use a Raman spectrometer with an appropriate excitation wavelength (e.g., 488 nm, 532 nm).[12]

    • Optimize parameters such as laser power, spectral resolution, and acquisition time.

  • Spectral Acquisition:

    • Acquire the Raman spectrum of the sample, focusing on the 470-580 cm⁻¹ region for the S-S stretching vibrations.[12]

    • Acquire a background spectrum of the buffer or solvent.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Smooth the spectrum if necessary.

    • Deconvolute the S-S stretching band to identify the contributions from different conformational isomers (g-g-g, g-g-t, t-g-t).[12]

Logical Relationship Diagram:

Raman_Analysis Disulfide_Bond Disulfide Bond (C-S-S-C) Dihedral_Angle Dihedral Angle Disulfide_Bond->Dihedral_Angle GGG gauche-gauche-gauche (~510 cm⁻¹) Dihedral_Angle->GGG ~60° GGT gauche-gauche-trans (~525 cm⁻¹) Dihedral_Angle->GGT ~90° TGT trans-gauche-trans (~540 cm⁻¹) Dihedral_Angle->TGT ~120° Raman_Spectrum Raman Spectrum (S-S Stretching Region) GGG->Raman_Spectrum GGT->Raman_Spectrum TGT->Raman_Spectrum

Caption: Relationship between disulfide bond conformation and Raman signal.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Water Solubility of Disulfanes in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low water solubility of disulfanes in your experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are disulfane compounds often poorly soluble in aqueous assay buffers?

Disulfanes are organosulfur compounds characterized by a sulfur-sulfur bond (R-S-S-R'). The overall polarity of the molecule is largely determined by the nature of the 'R' groups. When these groups are nonpolar (e.g., aromatic or long alkyl chains), the entire molecule exhibits hydrophobic characteristics, leading to low solubility in water and aqueous buffers. For example, diallyl disulfide is a yellowish liquid that is insoluble in water, and diphenyl disulfide is also insoluble in water.[1][2]

Q2: What are the common consequences of low this compound solubility in an assay?

Low solubility can lead to several problems, including:

  • Precipitation: The compound may fall out of solution when a concentrated stock in an organic solvent is diluted into an aqueous buffer.

  • Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to erroneous dose-response curves and potency measurements.

  • Inconsistent and Non-Reproducible Results: Compound precipitation can be variable, leading to high variability between replicate wells, plates, and experiments.

  • Assay Interference: Undissolved compound particles can interfere with assay readouts, for instance, by scattering light in absorbance or fluorescence-based assays.

Q3: What are the primary strategies for solubilizing disulfanes for in vitro assays?

The main approaches to enhance the solubility of hydrophobic compounds like disulfanes include:

  • Using a Co-solvent: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is the most common first step.

  • Incorporating Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be included in the assay buffer to aid in the dispersion and micellar solubilization of the compound.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can significantly increase its aqueous solubility.

Q4: Are there any specific stability concerns when working with disulfanes?

Yes, the disulfide bond can be susceptible to cleavage under certain conditions. It is important to consider:

  • pH: Disulfiram, for example, shows better stability in acidic to neutral conditions. Its stability can decrease at higher pH values.

  • Reducing Agents: Common biological buffers may contain reducing agents (e.g., DTT, β-mercaptoethanol) that can cleave the disulfide bond. Ensure your assay components are compatible.

  • Storage of Aqueous Solutions: It is generally not recommended to store aqueous solutions of disulfanes for extended periods. For instance, with disulfiram and diallyl disulfide, it is advised not to store aqueous solutions for more than one day.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with disulfanes.

Problem 1: My this compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
  • Potential Cause: Exceeding the Aqueous Solubility Limit

    • Troubleshooting Step: Decrease the final concentration of the this compound in your assay. Determine the kinetic solubility of your compound in the specific assay buffer to understand its solubility limit.

  • Potential Cause: "Salting Out" Effect

    • Troubleshooting Step: High salt concentrations in your buffer can decrease the solubility of organic compounds. If your experimental design allows, try reducing the salt concentration or testing an alternative buffer system.

  • Potential Cause: Localized High Concentration

    • Troubleshooting Step: When adding the DMSO stock to the buffer, ensure rapid mixing to avoid localized areas of high compound concentration that can initiate precipitation. Add the DMSO stock to the buffer while vortexing, rather than the other way around.

Problem 2: My assay results are inconsistent and not reproducible.
  • Potential Cause: Compound Precipitation Over Time

    • Troubleshooting Step: Visually inspect your assay plates under a microscope at the end of the experiment to check for precipitate. Consider including a solubilizing agent like a low concentration of Tween® 80 in your final assay buffer to maintain solubility.

  • Potential Cause: Adsorption to Plastics

    • Troubleshooting Step: Hydrophobic compounds can adsorb to the plastic of microplates and pipette tips. Use low-adhesion plastics or pre-rinse tips with the solution to minimize this effect.

  • Potential Cause: this compound Instability

    • Troubleshooting Step: Prepare fresh dilutions of your this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Be mindful of the pH of your assay buffer and avoid components that could react with the disulfide bond.

Problem 3: I am observing a loss of activity or unexpected results in my cell-based assay.
  • Potential Cause: Solvent Toxicity

    • Troubleshooting Step: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Potential Cause: Interaction with Serum Proteins

    • Troubleshooting Step: If your cell culture medium contains serum, the this compound may bind to proteins like albumin, reducing its effective free concentration. Consider this when interpreting your results or, if possible, perform experiments in serum-free media after an initial cell attachment period.

  • Potential Cause: Reactivity with Cellular Components

    • Troubleshooting Step: Disulfanes can react with free thiol groups, such as the cysteine residues in proteins. This inherent reactivity could be part of its mechanism of action but can also lead to non-specific effects. Consider running control experiments to assess the general cytotoxicity or reactivity of your compound.

Quantitative Data Presentation

The following tables summarize the solubility of several common disulfanes in various solvents. This data can guide your choice of stock solution solvent and initial concentration ranges for your assays.

This compoundSolventSolubilityTemperature (°C)
Diallyl Disulfide WaterInsoluble20
DMSO~100 mg/mL (~683.67 mM)Room Temp.
Ethanol~3 mg/mLRoom Temp.
Dimethyl formamide (DMF)~10 mg/mLRoom Temp.
DMF:PBS (1:4, pH 7.2)~0.2 mg/mLRoom Temp.
Disulfiram Water~20 mg/LRoom Temp.
DMSO250 mg/mL (843.06 mM)Room Temp.
Ethanol29.7 mg/mL (100.16 mM)Room Temp.
Dimethyl formamide (DMF)~5 mg/mLRoom Temp.
DMF:PBS (1:4, pH 7.2)~0.2 mg/mLRoom Temp.
Diphenyl Disulfide WaterInsoluble25
Diethyl etherSolubleRoom Temp.
BenzeneSolubleRoom Temp.
Carbon disulfideSolubleRoom Temp.
Dibenzyl Disulfide WaterInsolubleRoom Temp.
Hot EthanolSoluble-
BenzeneSolubleRoom Temp.
Diethyl etherSolubleRoom Temp.

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a this compound compound in DMSO.

Materials:

  • This compound compound (powder/solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of the this compound compound (e.g., 1-5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the this compound and the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes. Visually inspect to ensure the compound has completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Cyclodextrins (Solution Method)

This protocol outlines a method to enhance the aqueous solubility of a this compound by forming an inclusion complex with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

  • Optional: Sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will need to be optimized, but a starting point could be a 1-5% (w/v) solution. Stir until the cyclodextrin is fully dissolved.

  • Add the this compound: Slowly add the this compound compound (either as a solid or as a concentrated solution in a minimal amount of a water-miscible organic solvent like ethanol) to the stirring cyclodextrin solution.

  • Complexation: Continue to stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Usage: The resulting clear filtrate contains the solubilized this compound-cyclodextrin complex and is ready for use in your assay. The concentration of the dissolved this compound should be determined analytically if precise quantification is required.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start This compound precipitates in aqueous buffer q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the buffer high in salt? a1_no->q2 a2_yes Reduce salt concentration or change buffer q2->a2_yes Yes a2_no No q2->a2_no No q3 Was mixing insufficient? a2_no->q3 a3_yes Improve mixing (e.g., vortexing during addition) q3->a3_yes Yes a3_no Still precipitates q3->a3_no solubilize Consider adding a solubilizing agent a3_no->solubilize surfactant Add non-ionic surfactant (e.g., Tween 80) solubilize->surfactant cyclodextrin Use cyclodextrin complexation solubilize->cyclodextrin

Caption: Troubleshooting workflow for this compound precipitation.

G Strategies for Solubilizing Disulfanes in Assays cluster_0 Initial Preparation cluster_1 Dilution & Solubilization This compound This compound (Solid) stock Concentrated Stock Solution This compound->stock Dissolve in organic solvent (e.g., DMSO) co_solvent Direct Dilution (Co-solvent method) stock->co_solvent Dilute surfactant Buffer + Surfactant (e.g., Tween 80) stock->surfactant Dilute cyclodextrin Buffer + Cyclodextrin (e.g., HP-β-CD) stock->cyclodextrin Dilute aqueous_buffer Aqueous Assay Buffer aqueous_buffer->co_solvent aqueous_buffer->surfactant aqueous_buffer->cyclodextrin final_solution Final Assay Solution (Solubilized this compound) co_solvent->final_solution surfactant->final_solution cyclodextrin->final_solution

Caption: Strategies for solubilizing disulfanes in assays.

References

optimizing reaction conditions for symmetrical diaryl disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of symmetrical diaryl disulfides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific challenges you might encounter during the synthesis of symmetrical diaryl disulfides.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A: Low yields in diaryl disulfide synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or inefficient conversion of starting materials.

  • Reaction Conditions: The choice of catalyst, solvent, base, temperature, and reaction time is critical. For instance, copper-catalyzed reactions of aryl iodides with thioglycolic acid as a sulfur source show strong solvent dependency; aqueous DMSO is effective for diaryl disulfide synthesis, while aqueous DMF leads to arylthio acetic acids.[1][2] Similarly, in palladium-catalyzed C-S coupling, the base can play a dual role; DIPEA not only provides an alkaline environment but also enhances catalytic activity and suppresses the formation of biphenyl byproducts.[3]

  • Catalyst Selection: The catalyst's nature significantly impacts efficiency. Single-atom copper catalysts supported on cerium oxide (Cu₁/CeOₓ) have demonstrated high conversion (97.1%) and selectivity (94.8%) in the S-arylation of aryl iodides with elemental sulfur.[4][5] For thiol oxidation, catalysts like dichlorodioxomolybdenum(VI) in DMSO can provide quantitative conversion.[6]

  • Starting Materials: The reactivity of your starting aryl halide is important. Aryl iodides are generally more reactive than aryl bromides or chlorides in transition metal-catalyzed couplings.[7][8] When starting from thiols, ensure the chosen oxidant is suitable for your substrate's functional groups to avoid unwanted side reactions.[9]

Refer to the data tables below to compare different successful reaction protocols and identify conditions that may be better suited for your specific substrates.

Q2: I am observing significant amounts of diaryl sulfide (R-S-R) as a byproduct. How can I increase selectivity for the disulfide (R-S-S-R)?

A: The formation of diaryl sulfide as a byproduct is a common issue, often arising from the reaction mechanism or conditions.

  • Control of Reaction System: The choice of reagents can selectively favor one product. For example, when starting from sodium arenesulfinates, using a reductive Fe/HCl system exclusively yields symmetrical diaryl disulfides, whereas a Pd(OAc)₂ catalyst favors the formation of symmetrical diaryl sulfides.[10]

  • Sulfur Source: When using sodium thiosulfate (Na₂S₂O₃) as a sulfur source in palladium-catalyzed reactions, it's crucial to control the reaction atmosphere. To prevent the formation of diphenyl disulfide when diphenyl sulfide is the desired product, the reaction must be conducted under anaerobic conditions.[3] This suggests that an aerobic or oxygen-rich environment might favor disulfide formation in some systems.

  • Mechanism: Diaryl disulfides can sometimes be intermediates that convert to sulfides. Understanding the specific mechanism of your chosen reaction is key to controlling the final product.

Q3: My final product is contaminated with polysulfides (e.g., trisulfides). How can I prevent their formation and purify my product?

A: Polysulfide formation is a frequent problem, especially when using elemental sulfur or sodium disulfide as the sulfur source.[11][12]

  • Stoichiometry and Temperature: Carefully controlling the stoichiometry of the sulfur source is critical. When synthesizing diallyl disulfide from sodium disulfide and an allyl halide, a 0.5:1 mole ratio of disulfide source to halide is preferred.[13] The reaction temperature can also influence the product distribution; a range of 40-60°C was found to minimize the formation of trisulfides and tetrasulfides.[13]

  • Purification Challenges: The physical properties of diaryl disulfide and higher polysulfides are often very similar, making separation by distillation or standard chromatography difficult.[11] A typical commercial product of diallyl disulfide, for example, is only 80% pure.[11] Recrystallization or careful column chromatography may be required for purification.[14][15]

Q4: The traditional synthesis from thiols is problematic due to their strong odor and toxicity. What are some effective, odorless alternatives?

A: Many modern methods have been developed to avoid the use of foul-smelling and toxic thiols.[3]

  • Alternative Sulfur Sources: A variety of "green" or odorless sulfur sources can be used in coupling reactions with aryl halides. These include:

    • Sodium Thiosulfate (Na₂S₂O₃): Inexpensive, odorless, and widely used in Pd-catalyzed C-S coupling reactions.[3][16]

    • Elemental Sulfur (S₈): A cost-effective and common sulfur source for reactions with aryl halides or arylboronic acids.[3][17]

    • Carbon Disulfide (CS₂): Can be used with aryl halides in the presence of a copper catalyst.[3][18][19]

    • Phenyl Dimethylcarbamodithioates: These are odorless and easily available solids that yield diaryl disulfides through simple hydrolysis.[20][21]

    • Thioglycolic Acid: An effective sulfur source for copper-catalyzed synthesis from aryl iodides.[1][2]

These alternatives often provide good to excellent yields and simplify handling procedures.

Data Presentation: Reaction Condition Summary

The following tables summarize quantitative data for various successful synthetic protocols, allowing for easy comparison of reaction conditions.

Table 1: Synthesis of Symmetrical Diaryl Disulfides from Aryl Halides
Aryl Halide (Example)Sulfur SourceCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneElemental SulfurCu₁/CeOₓ-Toluene1201294.8[4]
IodobenzeneThioglycolic AcidCuI (10)K₂CO₃DMSO/H₂O1201695[2]
Aryl IodidesNa₂S₂O₃Pd@COF-TBDIPEAToluene1202475-96[3][22]
IodobenzeneCarbon DisulfideCuI (10)KF/Al₂O₃DMF1101285[18]
4-Bromophenylboronic acidElemental SulfurCuBr (5)-Acetonitrile60693[17]
Table 2: Synthesis of Symmetrical Diaryl Disulfides from Thiols

| Thiol (Example) | Reagent/Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Various aromatic/aliphatic | tBuOK (0.05 eq) | - | THF | 25 | 2-4 | 85-96 |[23] | | Thiophenol | N-anomeric amide | - | CH₂Cl₂ | RT | 0.5 | 98 |[24] | | Thiophenol | Air (O₂) | Et₃N | DMF | RT | 5 min (sonication) | 98 |[25] | | Various thiols | Bobbitt's Salt | - | Dichloromethane | RT | 1-2 | 71-99 |[9] |

Visualizations: Workflows and Logic Diagrams

Experimental & Troubleshooting Workflows

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree to help diagnose common issues.

G cluster_workflow General Experimental Workflow prep 1. Reagent Prep (Substrate, Catalyst, Solvent, Base) setup 2. Reaction Setup (Inert atmosphere if needed) prep->setup reaction 3. Reaction (Heating, Stirring, Monitoring via TLC/GC) setup->reaction workup 4. Workup (Quenching, Extraction) reaction->workup purify 5. Purification (Column Chromatography, Recrystallization) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: A generalized workflow for symmetrical diaryl disulfide synthesis.

G start Problem: Low Yield or Impure Product d1 Any product formed? start->d1 d2 Product is a mixture? d1->d2 Yes c1 Cause: Failed Reaction Solution: Check reagent purity, catalyst activity, setup. d1->c1 No d3 Starting material remains? d2->d3 No c2 Cause: Side Reactions (e.g., Sulfide, Biphenyl) Solution: Adjust T, base, or solvent. Use anaerobic conditions if needed. d2->c2 Yes c3 Cause: Incomplete Conversion Solution: Increase reaction time/temp. Check for catalyst deactivation. d3->c3 Yes c4 Cause: Inefficient Purification Solution: Optimize chromatography (solvent system) or try recrystallization. d3->c4 No

Caption: Troubleshooting decision tree for synthesis and purification issues.

G start Starting Materials (e.g., Aryl Halide + Sulfur Source) product Desired Product: Symmetrical Diaryl Disulfide (Ar-S-S-Ar) start->product Optimized Conditions byproduct1 Byproduct: Diaryl Sulfide (Ar-S-Ar) start->byproduct1 Incorrect Catalyst/ Atmosphere byproduct2 Byproduct: Biphenyl (Ar-Ar) start->byproduct2 Ullmann Coupling Side Reaction byproduct3 Byproduct: Polysulfides (Ar-S(n)-Ar, n>2) start->byproduct3 Incorrect Stoichiometry/ Temperature

Caption: Relationship between starting materials and potential products.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from an Aryl Iodide

This protocol is adapted from a method using thioglycolic acid as the sulfur source.[2]

  • Reagent Preparation: To a flame-dried Schlenk tube, add the aryl iodide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 4.0 mmol).

  • Solvent Addition: Add a 2:1 mixture of DMSO and water (3 mL total volume).

  • Reactant Addition: Add thioglycolic acid (1.0 mmol) to the mixture.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir the reaction mixture for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure symmetrical diaryl disulfide.

Protocol 2: Base-Mediated Air Oxidation of a Thiol

This protocol is adapted from an ultrasonication-accelerated method, which also works under conventional heating.[25]

  • Reaction Setup: In a round-bottom flask, dissolve the aryl thiol (1.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Base Addition: Add triethylamine (Et₃N, 1.2 mmol) to the solution.

  • Reaction:

    • Method A (Sonication): Place the flask in an ultrasonic bath and sonicate at room temperature for 5-10 minutes.

    • Method B (Conventional): Stir the flask, open to the air, in an oil bath at 80°C for 2-4 hours.

  • Monitoring: Follow the disappearance of the thiol starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting diaryl disulfide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

References

preventing over-oxidation side products in disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disulfide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of disulfide bonds, with a specific focus on preventing the formation of over-oxidation side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your disulfide synthesis experiments.

Question: My reaction is producing significant amounts of sulfoxide and/or sulfone byproducts. What are the likely causes and how can I minimize them?

Answer: The formation of sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R') is a common issue arising from the over-oxidation of the desired disulfide bond. The primary causes and their solutions are outlined below:

  • Harsh Oxidizing Agent: The choice of oxidizing agent is critical. Strong oxidants can easily lead to over-oxidation.

    • Solution: Opt for milder and more selective oxidizing agents. For instance, dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) can be highly effective when used under controlled conditions.[1] Several methods have been developed that show remarkable chemoselectivity without over-oxidation.

  • Incorrect Stoichiometry: An excess of the oxidizing agent is a frequent cause of byproduct formation.

    • Solution: Carefully control the stoichiometry of your oxidizing agent. For sensitive substrates, it is often better to use a slight excess of the thiol starting material to ensure the complete consumption of the oxidant.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long can increase the likelihood of over-oxidation, even with milder oxidants.

    • Solution: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting thiol has been consumed.

  • Elevated Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired over-oxidation.

    • Solution: Perform the reaction at room temperature or below if possible. Many selective oxidation methods are efficient at ambient temperatures.

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of both the thiol and the oxidizing agent.

    • Solution: Optimize the pH of your reaction buffer. For many peptide disulfide formations, a pH range of 6.0 to 7.0 is ideal.

Question: I am observing unexpected peaks in my HPLC or GC-MS analysis. How can I identify if they are over-oxidation products?

Answer: The most common over-oxidation byproducts are sulfoxides and sulfones. You can use the following analytical approaches for their identification:

  • Mass Spectrometry (MS): Over-oxidation will result in a predictable mass increase. A sulfoxide will have a mass increase of +16 atomic mass units (amu) compared to the disulfide, and a sulfone will show a +32 amu increase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons adjacent to the sulfur atom will be significantly different in the disulfide, sulfoxide, and sulfone forms.

  • Chromatography: Sulfoxides and sulfones are generally more polar than their corresponding disulfides. This will result in different retention times in reverse-phase HPLC (earlier elution) and TLC.

A generic workflow for identifying these byproducts is presented below:

G Troubleshooting Workflow for Unidentified Peaks Start Unidentified Peak in Chromatogram AnalyzeMS Analyze Mass Spectrum Start->AnalyzeMS CheckMass Mass Increase of +16 or +32 amu? AnalyzeMS->CheckMass AnalyzeNMR Perform NMR Spectroscopy CheckMass->AnalyzeNMR Yes NotOverOxidation Investigate Other Side Reactions CheckMass->NotOverOxidation No ConfirmStructure Confirm Sulfoxide/Sulfone Structure AnalyzeNMR->ConfirmStructure OptimizeReaction Optimize Reaction Conditions (See FAQ) ConfirmStructure->OptimizeReaction End Problem Solved OptimizeReaction->End NotOverOxidation->End

A troubleshooting workflow for identifying over-oxidation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common over-oxidation side products in disulfide synthesis?

A1: The most prevalent over-oxidation side products are sulfoxides (R-SO-S-R or R-SO-R) and sulfones (R-SO₂-S-R or R-SO₂-R). In some cases, trisulfides (R-S-S-S-R) can also be formed, though this is not strictly an over-oxidation product in the same sense as sulfoxides and sulfones.

Q2: Which oxidizing agents are recommended to minimize over-oxidation?

A2: Milder oxidizing agents are generally preferred. These include:

  • Dimethyl sulfoxide (DMSO): Often used in peptide synthesis, it is a mild and effective oxidant.

  • Hydrogen peroxide (H₂O₂): Can be very selective, especially when used in catalytic amounts or with a catalyst.

  • Iodine (I₂): A classic reagent for thiol oxidation that can be used under controlled conditions to avoid side reactions.

  • Air/Oxygen: In the presence of a suitable catalyst or under basic conditions, oxygen from the air can be a very mild and environmentally friendly oxidant.

Q3: How does pH affect the rate of over-oxidation?

A3: The effect of pH is complex and can depend on the specific thiol and oxidizing agent used. Generally, at higher pH values, the thiolate anion (R-S⁻) is the dominant species, which is more nucleophilic and more readily oxidized than the thiol (R-SH). This can accelerate the desired disulfide formation but may also increase the risk of over-oxidation if not carefully controlled.

Q4: Can reaction temperature be used to control over-oxidation?

A4: Yes, temperature is a critical parameter. Lowering the reaction temperature will decrease the rate of all reactions, but it often has a more pronounced effect on the undesired over-oxidation reactions, thus improving the selectivity for the desired disulfide product.

Q5: Are there any analytical methods to quantify the percentage of over-oxidized products?

A5: Yes, several methods can be used for quantification:

  • High-Performance Liquid Chromatography (HPLC): By using a UV detector and a suitable standard, you can determine the relative peak areas of your disulfide and its oxidized byproducts to calculate their respective percentages.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate and quantify the components of a reaction mixture.[4][5][6]

  • Quantitative NMR (qNMR): This technique can be used to determine the concentration of different species in a sample by integrating the signals of specific protons or carbons.

Data Presentation

The choice of oxidizing agent and reaction conditions significantly impacts the yield and selectivity of disulfide synthesis. The following tables summarize quantitative data from various studies to aid in the selection of an appropriate method.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Disulfides

Oxidizing AgentSubstrateProduct Selectivity (Disulfide:Over-oxidized)Yield (%)Reference
Hydrogen Peroxide (H₂O₂) (catalyzed)ThioanisoleHigh (selective for disulfide with controlled stoichiometry)~90-99%[7]
OxoneThioanisoleSolvent-dependent (High in EtOH)Excellent[7]
m-CPBAThioanisoleStoichiometry-dependent>95%[7]
Dimethyl Sulfoxide (DMSO)Cysteine-containing peptideHighGood to Excellent[1]

Table 2: Effect of Reaction Conditions on the Oxidation of Benzyl Mercaptan with H₂O₂

CatalystTime (min)Yield of Dibenzyl Disulfide (%)
NaI3098
I₂3095
KBr24 h45
None24 h<5

Data adapted from Kirihara et al., Synthesis, 2007.[8]

Experimental Protocols

Protocol 1: Selective Oxidation of Thiols to Disulfides using Hydrogen Peroxide and a Catalytic Amount of Iodide

This protocol is based on the work of Kirihara et al. and is a mild and environmentally friendly method for the synthesis of disulfides.[8][9]

Materials:

  • Thiol (1.0 mmol)

  • 30% Hydrogen Peroxide (1.1 mmol)

  • Sodium Iodide (NaI) (0.1 mmol)

  • Ethyl acetate (EtOAc) or other suitable solvent

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the thiol (1.0 mmol) and sodium iodide (0.1 mmol) in the chosen solvent (e.g., 5 mL of EtOAc) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 30% hydrogen peroxide (1.1 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC until the starting thiol is no longer visible (typically 30-60 minutes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining iodine and peroxide.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Disulfide Bond Formation in Peptides using Dimethyl Sulfoxide (DMSO)

This is a common protocol for the oxidative folding of cysteine-containing peptides.[10]

Materials:

  • Lyophilized linear peptide containing two or more cysteine residues

  • 5% Acetic acid solution

  • Dimethyl sulfoxide (DMSO)

  • 0.5 M Ammonium acetate solution (for pH adjustment)

Procedure:

  • Dissolve the lyophilized peptide in a 5% acetic acid solution to a final concentration of 0.5 mM. This high dilution favors intramolecular disulfide bond formation over intermolecular oligomerization.

  • In a large beaker, add 10% of the total volume as DMSO.

  • If necessary, adjust the pH of the solution to 6.0-7.0 with a 0.5 M ammonium acetate solution.

  • Stir the solution vigorously at room temperature for 12-24 hours to allow for air oxidation, which is catalyzed by DMSO.

  • Monitor the formation of the disulfide bridge by reverse-phase HPLC.

  • Once the reaction is complete, acidify the solution with trifluoroacetic acid (TFA) to a pH of 2.0.

  • Purify the cyclized peptide by preparative reverse-phase HPLC.

  • Lyophilize the fractions containing the pure product.

Mandatory Visualization

Signaling Pathway: Thiol Oxidation to Disulfide and Over-oxidation Products

This diagram illustrates the reaction pathway from a thiol to the desired disulfide and the potential for over-oxidation to sulfoxide and sulfone.

G Reaction Pathway of Thiol Oxidation Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Mild Oxidation (Desired Pathway) Sulfoxide R-S(O)-S-R (Sulfoxide) Disulfide->Sulfoxide Over-oxidation Sulfone R-S(O)₂-S-R (Sulfone) Sulfoxide->Sulfone Further Over-oxidation G Experimental Workflow for Selective Disulfide Synthesis Start Start ChooseOxidant Select Mild Oxidizing Agent Start->ChooseOxidant ControlStoichiometry Control Stoichiometry (Thiol vs. Oxidant) ChooseOxidant->ControlStoichiometry SetConditions Set Reaction Conditions (Temp, pH, Time) ControlStoichiometry->SetConditions MonitorReaction Monitor Reaction (TLC, HPLC, GC-MS) SetConditions->MonitorReaction ReactionComplete Reaction Complete? MonitorReaction->ReactionComplete ReactionComplete->MonitorReaction No Quench Quench Reaction ReactionComplete->Quench Yes Workup Work-up and Purify Quench->Workup Analyze Analyze Product Purity Workup->Analyze End End Analyze->End

References

Technical Support Center: Strategies for Reproducing Disulfane Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reproducing previously successful disulfane experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound compounds.

Synthesis Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or moderately increase the temperature, while monitoring for the formation of side products. Ensure the stoichiometry of your reagents is correct. For reactions involving phase transfer catalysis, ensure efficient mixing.[1]

  • Side Reactions: The formation of polysulfides (R-Sn-R', n > 2) or sulfides can reduce the yield of the desired this compound.

    • Solution: Carefully control the molar ratio of your sulfur source. If using an oxidizing agent, use a milder one or add it slowly while controlling the temperature.[1]

  • Oxidation of Thiol Starting Material: Thiols are susceptible to oxidation, which can lead to the formation of undesired disulfide byproducts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents.[2]

  • Product Loss During Workup: The this compound product may be lost during extraction or purification steps.

    • Solution: Optimize your purification method. For example, in column chromatography, ensure the solvent system is appropriate to avoid premature elution or strong retention of your product.[1]

Q2: I am observing the formation of symmetrical disulfides (R-S-S-R and R'-S-S-R') as byproducts in my unsymmetrical this compound synthesis (R-S-S-R'). How can I minimize these?

A2: The formation of symmetrical disulfides is a common challenge in unsymmetrical disulfide synthesis due to thiol-disulfide exchange reactions.

  • Sequential Addition of Thiols: A highly effective method is the sequential addition of the two different thiols. The first thiol is activated, and then the second thiol is added to react with the activated intermediate.[3]

  • Use of Specific Reagents: Certain reagents are designed to promote the formation of unsymmetrical disulfides. For instance, using 1-chlorobenzotriazole (BtCl) allows for the formation of a benzotriazolated thiol intermediate, which then reacts with the second thiol.[4][5] This method often requires low temperatures to suppress the formation of symmetrical byproducts.[4]

  • Umpolung Approach: This strategy involves reversing the polarity of one thiol, making it electrophilic, to selectively react with a nucleophilic thiol.[6]

Q3: My crude product contains polysulfides. How can I avoid their formation?

A3: Polysulfide formation is often an issue when using elemental sulfur or sodium disulfide.

  • Stoichiometry Control: Precisely control the molar ratio of sodium sulfide to sulfur if you are preparing sodium disulfide in situ.[1]

  • Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote the formation of polysulfides.[1]

Purification Troubleshooting

Q1: I'm having trouble purifying my this compound compound using silica gel column chromatography. What are some common issues and solutions?

A1: Silica gel chromatography of disulfanes can be challenging. Here are some common problems and their solutions:

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity; Column overloading; Column channeling.Optimize the mobile phase using Thin Layer Chromatography (TLC). Reduce the amount of crude material loaded. Ensure proper column packing.[7]
Product Elutes Too Quickly The mobile phase is too polar.Use a less polar mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system).[7]
Product Does Not Elute The mobile phase is not polar enough; The compound may have degraded on the silica gel.Gradually increase the polarity of the mobile phase. Consider using a different stationary phase like neutral alumina.[7]
Streaking or Tailing of Spots The sample is overloaded; Inappropriate solvent system; Silica gel is too acidic or basic for the compound.Use a larger column or apply less sample. Optimize the solvent system with TLC. Use neutralized silica gel or add a modifier like triethylamine to the eluent.[6]

Q2: My this compound compound seems to be degrading during purification. How can I prevent this?

A2: Disulfanes can be sensitive to the purification conditions.

  • Minimize Contact Time with Silica: Prolonged exposure to the acidic surface of silica gel can cause degradation of some disulfanes. Try to run the column as quickly as is practical.[7]

  • Deactivate Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[8]

  • Alternative Purification Methods: If column chromatography is consistently problematic, consider other purification techniques such as fractional vacuum distillation for liquid disulfanes or recrystallization for solid compounds.[6]

Analysis Troubleshooting

Q1: I am experiencing issues with my HPLC analysis of a this compound compound. What are some common problems and how can I troubleshoot them?

A1: HPLC is a powerful tool for analyzing disulfanes, but several issues can arise.

IssuePotential Cause(s)Suggested Solution(s)
Pressure Fluctuations Leaks in the system; Particulate buildup in filters; Gas bubbles in the mobile phase.Check all fittings for leaks. Inspect and clean or replace filters. Degas the mobile phase and purge the pump.[9]
Peak Tailing Incorrect sample solvent; Interaction of the analyte with the stationary phase.Ensure the sample is dissolved in a solvent compatible with the mobile phase. Adjust the mobile phase pH if applicable.[9]
Retention Time Shifts Inconsistent mobile phase composition; Column degradation; Inconsistent flow rate.Prepare the mobile phase consistently. Ensure the column is properly equilibrated. Check the pump for leaks or other malfunctions.[9]
Baseline Noise Contaminated solvents; Detector lamp issues; Air bubbles in the mobile phase.Use high-purity HPLC-grade solvents. Check and replace the detector lamp if necessary. Ensure thorough degassing of the mobile phase.[10][11]

Q2: My NMR spectrum of the purified this compound is complex and difficult to interpret. What could be the issue?

A2: Complex NMR spectra can have several causes.

  • Presence of Rotamers: If you observe more peaks than expected, you might be seeing rotamers, which are conformers that differ by rotation around a single bond.

    • Solution: Try acquiring the spectrum at a higher temperature. This can increase the rate of bond rotation and may cause the peaks for the different rotamers to coalesce into a single, averaged signal.[12]

  • Overlapping Peaks: The signals for different protons in your molecule may be overlapping, making it difficult to determine coupling patterns and integrations.

    • Solution: Try using a different deuterated solvent. The chemical shifts of your compound can vary between solvents, which may resolve the overlapping peaks.[12]

  • Impure Sample: Even after purification, trace impurities can complicate the NMR spectrum.

    • Solution: Re-purify the sample, potentially using a different method. Analyze the sample by another technique, like HPLC or GC-MS, to confirm its purity.

Quantitative Data

Table 1: Comparison of Yields for Unsymmetrical Disulfide Synthesis Methods
Thiol 1Thiol 2MethodYield (%)
4-methoxybenzenethiolBenzylthiol1-Chlorobenzotriazole85[4]
4-methylbenzenethiolPropanethiol1-Chlorobenzotriazole78[4]
Benzenethiol2-mercaptoethanol1-Chlorobenzotriazole92[4]
BenzylthiolCysteine1-Chlorobenzotriazole88[4]
Thiophenol4-chlorothiophenol1-Chlorobenzotriazole75[4]
EthanethiolBenzenethiol1-Chlorobenzotriazole81[4]
Table 2: Comparison of Yields for Dipropyl Disulfide Synthesis Routes
MethodStarting MaterialReagents/SolventReaction TimeReaction Temp.Yield (%)
Nucleophilic Substitution1-Propyl BromideSodium sulfide, Water, Methanol5 hoursReflux70[13]
Oxidation of Thiol1-PropanethiolTriethylamine, DMF, Air45 minutesRoom Temp.92-93[13]
Bunte Salt Synthesis1-Propyl BromideSodium thiosulfate, DMSO, Water2-4 hours60-70 °C~85-90[13]
Phase-Transfer Catalysis1-Propyl BromideSodium disulfide, TBAB, Dichloromethane, Water40 minutes40 °C45[13]
Table 3: Stability of Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil at Different Storage Temperatures over 3 Months
Compound4°C10°C25°C35°C
Diallyl sulfide StableStableMinor degradationSignificant degradation
Diallyl disulfide StableStableMinor degradationSignificant degradation
Diallyl trisulfide StableMinor degradationSignificant degradationMajor degradation
Data interpretation from a study on garlic macerated oil, indicating relative stability.

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

This method provides an efficient route for synthesizing unsymmetrical disulfides while minimizing the formation of symmetrical byproducts.[4]

Materials:

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to form the R¹SBt intermediate.

  • Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reversed-Phase HPLC Analysis of a this compound Compound

This protocol provides a general starting point for the analysis of an aromatic this compound.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of HPLC-grade acetonitrile and ultrapure water (both with 0.1% formic acid).

    • Example Gradient:

      • 0-10 min: 50% to 90% Acetonitrile

      • 10-15 min: Hold at 90% Acetonitrile

      • 15-16 min: 90% to 50% Acetonitrile

      • 16-20 min: Hold at 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (for aromatic compounds) or a lower wavelength for aliphatic disulfanes.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in acetonitrile. From the stock solution, prepare a series of working standards by dilution with the mobile phase to cover the expected concentration range of the sample.

  • Sample Preparation: Dissolve the sample in acetonitrile to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Thiols, Solvent, BtCl) setup_reaction Set up Inert Atmosphere Reaction prep_reagents->setup_reaction dissolve_btcl Dissolve BtCl in Anhydrous DCM cool Cool to -78 °C dissolve_btcl->cool add_thiol1 Add Thiol 1 cool->add_thiol1 form_intermediate Form Intermediate add_thiol1->form_intermediate add_thiol2 Add Thiol 2 form_intermediate->add_thiol2 warm_rt Warm to Room Temp. add_thiol2->warm_rt quench Quench Reaction warm_rt->quench extract Extract Product quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Purity (HPLC, NMR, MS) purify->analyze product Pure Unsymmetrical This compound analyze->product

Caption: General experimental workflow for unsymmetrical this compound synthesis.

synthesis_troubleshooting cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start Low Yield in This compound Synthesis check_completion Analyze Crude Product (TLC, NMR, GC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes inert_atm Use Inert Atmosphere side_products->inert_atm Yes optimize_workup Optimize Workup & Purification side_products->optimize_workup No increase_temp Increase Temperature increase_time->increase_temp increase_time->optimize_workup check_stoich Check Stoichiometry increase_temp->check_stoich increase_temp->optimize_workup check_stoich->optimize_workup milder_oxidant Use Milder Oxidant inert_atm->milder_oxidant inert_atm->optimize_workup control_temp Control Temperature milder_oxidant->control_temp milder_oxidant->optimize_workup sequential_add Sequential Thiol Addition control_temp->sequential_add control_temp->optimize_workup sequential_add->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

hplc_troubleshooting cluster_pressure Pressure Solutions cluster_peak_shape Peak Shape Solutions cluster_rt_shift RT Shift Solutions start HPLC Problem Observed pressure_issue Pressure Fluctuations? start->pressure_issue peak_shape_issue Poor Peak Shape? pressure_issue->peak_shape_issue No check_leaks Check for Leaks pressure_issue->check_leaks Yes rt_shift_issue Retention Time Shift? peak_shape_issue->rt_shift_issue No check_solvent Check Sample Solvent peak_shape_issue->check_solvent Yes check_mobile_phase Check Mobile Phase Prep. rt_shift_issue->check_mobile_phase Yes ok Problem Resolved rt_shift_issue->ok No check_filters Check Filters check_leaks->check_filters degas_solvent Degas Mobile Phase check_filters->degas_solvent degas_solvent->ok adjust_ph Adjust Mobile Phase pH check_solvent->adjust_ph check_column Check Column Condition adjust_ph->check_column check_column->ok equilibrate Equilibrate Column check_mobile_phase->equilibrate check_pump Check Pump Flow equilibrate->check_pump check_pump->ok

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Disulfide Bond Reduction in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of disulfide bond reduction on protein purification performance.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during protein purification when dealing with disulfide bonds.

Issue 1: Protein Aggregation Upon Addition of a Reducing Agent

Symptom: You observe visible precipitation, cloudiness, or an increase in the void peak during Size Exclusion Chromatography (SEC) after adding a reducing agent like DTT or TCEP to your protein sample.

Potential Causes:

  • Exposure of Hydrophobic Regions: Reduction of disulfide bonds that stabilize the native protein structure can lead to partial unfolding and exposure of hydrophobic patches, promoting intermolecular interactions and aggregation.[1]

  • Incorrect Reducing Agent Concentration: An excessively high concentration of the reducing agent can lead to complete denaturation, while a concentration that is too low may result in a heterogeneous population of partially reduced and oxidized species, which can also be prone to aggregation.

  • Buffer Conditions: Suboptimal buffer pH or ionic strength can exacerbate protein instability upon reduction.

Troubleshooting Workflow:

G start Protein Aggregation Observed check_conc Is the reducing agent concentration optimized? start->check_conc optimize_conc Optimize Reducing Agent Concentration (See Protocol 1) check_conc->optimize_conc No check_buffer Are buffer conditions (pH, salt) optimal? check_conc->check_buffer Yes optimize_conc->check_buffer optimize_buffer Screen different buffer pH and salt concentrations check_buffer->optimize_buffer No check_additives Have stabilizing additives been considered? check_buffer->check_additives Yes optimize_buffer->check_additives add_additives Add stabilizing agents (e.g., glycerol, arginine/glutamate) check_additives->add_additives No solution Aggregation Minimized check_additives->solution Yes add_additives->solution

Diagram 1: Troubleshooting protein aggregation.
Issue 2: Loss of Protein Activity After Purification with a Reducing Agent

Symptom: Your purified protein shows low or no biological activity in functional assays.

Potential Causes:

  • Essential Disulfide Bonds: The native activity of your protein may depend on one or more intact disulfide bonds. The reducing agent, while preventing aggregation, may have disrupted these critical structural elements.

  • Irreversible Unfolding: The protein may not have refolded correctly after the removal of the reducing agent.

  • Residual Reducing Agent: The continued presence of the reducing agent in the final protein sample may interfere with downstream assays.[2]

Troubleshooting Workflow:

G start Loss of Protein Activity check_essential_ss Are disulfide bonds essential for activity? start->check_essential_ss remove_reductant_early Remove reducing agent prior to final polishing steps check_essential_ss->remove_reductant_early Yes check_refolding Is protein refolding correctly? check_essential_ss->check_refolding No/Unknown remove_reductant_early->check_refolding optimize_refolding Optimize refolding conditions (e.g., dialysis, buffer exchange) check_refolding->optimize_refolding No check_residual_reductant Is residual reducing agent interfering with the assay? check_refolding->check_residual_reductant Yes optimize_refolding->check_residual_reductant remove_reductant_final Remove reducing agent from final sample (See Protocol 4) check_residual_reductant->remove_reductant_final Yes solution Activity Restored check_residual_reductant->solution No remove_reductant_final->solution

Diagram 2: Troubleshooting loss of protein activity.
Issue 3: Reduced Yield During Purification

Symptom: The final yield of your target protein is significantly lower than expected.

Potential Causes:

  • Protein Aggregation and Precipitation: As discussed in Issue 1, aggregation can lead to the loss of soluble protein at various stages.

  • Interaction with Chromatography Resin: Some reducing agents are incompatible with certain chromatography resins, particularly Immobilized Metal Affinity Chromatography (IMAC). For instance, DTT can reduce the metal ions (e.g., Ni2+) in the column, leading to protein elution in the wash steps.[3][4]

  • Increased Fragmentation: In some cases, particularly with antibodies, reduction of inter-chain disulfide bonds can lead to fragmentation of the protein, resulting in a lower yield of the intact molecule.[1]

Troubleshooting Steps:

  • Analyze All Fractions: Run SDS-PAGE (reducing and non-reducing) on samples from all purification steps (flow-through, wash, and elution fractions) to determine where the protein is being lost.

  • Check Reducing Agent Compatibility: Consult the manufacturer's instructions for your chromatography resin to ensure compatibility with your chosen reducing agent and its concentration.

  • Consider Alternative Reducing Agents: If using IMAC with DTT, consider switching to TCEP or β-mercaptoethanol (BME), which are generally more compatible.[5][]

  • Optimize Reducing Agent Concentration: Use the minimum concentration of reducing agent necessary to prevent aggregation without causing excessive fragmentation.

Frequently Asked Questions (FAQs)

Q1: When should I use a reducing agent in my purification protocol?

A1: A reducing agent is typically necessary when your protein of interest contains free cysteine residues that are prone to oxidation, which can lead to the formation of non-native disulfide bonds and subsequent aggregation.[5] Cytoplasmic proteins, which exist in a reducing environment within the cell, often benefit from the presence of a reducing agent during purification.[5] Conversely, if your protein contains essential disulfide bonds for its structure and function (e.g., secreted proteins, antibodies), the use of a reducing agent should be avoided or carefully controlled.[5]

Q2: What are the main differences between DTT, TCEP, and BME?

A2: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine), and BME (β-mercaptoethanol) are the most commonly used reducing agents in protein purification, each with distinct properties.

FeatureDTT (dithiothreitol)TCEP (tris(2-carboxyethyl)phosphine)BME (β-mercaptoethanol)
Reducing Strength StrongStrongModerate
Effective pH Range >7.0[7]1.5 - 8.5[7]>7.0
Stability Prone to air oxidation, especially at alkaline pH.[7]More stable to air oxidation.[]Less stable than DTT, volatile.
Odor Strong, unpleasantOdorless[]Very strong, unpleasant
IMAC Compatibility Can reduce metal ions (e.g., Ni2+), leading to discoloration and reduced binding capacity.[3][4]Generally compatible.[]Compatible at lower concentrations (5-15 mM).[5]
Cost ModerateHigherLower

Q3: What concentration of reducing agent should I use?

A3: The optimal concentration is protein-dependent and should be determined empirically. However, a general starting point is between 1-10 mM.[] The concentration should be sufficient to maintain a reducing environment without causing denaturation or disrupting essential disulfide bonds. Refer to Protocol 1 for a method to optimize the concentration.

Q4: How can I remove the reducing agent from my final protein sample?

A4: Reducing agents can be removed by several methods, including dialysis, diafiltration, or the use of desalting columns.[1] The choice of method depends on your sample volume and concentration. See Protocol 4 for a general procedure.

Q5: My protein has both essential disulfide bonds and free cysteines. What should I do?

A5: This is a challenging scenario. One approach is to use a very low concentration of a mild reducing agent, such as 2 mM β-mercaptoethanol, as a compromise.[5] Alternatively, you could proceed without a reducing agent and address any aggregation by optimizing other buffer components like pH, ionic strength, and the addition of stabilizing excipients.

Quantitative Data

Table 1: Comparison of Reducing Agent Properties
PropertyDTT (dithiothreitol)TCEP (tris(2-carboxyethyl)phosphine)BME (β-mercaptoethanol)
Typical Working Concentration 1-10 mM[]5-20 mM[]5-20 mM[]
Effective pH Range > 7.0[7]1.5 - 8.5[7]> 7.0
Stability in Air Low[7]High[]Low
IMAC Compatibility Poor[3][4]Good[]Moderate[5]
Odor StrongNone[]Strong
Table 2: Impact of Reducing Agents on Myosin ATPase Activity

This table summarizes the effect of DTT and TCEP on the enzymatic activity of myosin, which is sensitive to sulfhydryl oxidation.

Reducing Agent (0.1 mM)Relative ATPase Activity (%)
No Reducing Agent50 ± 5
DTT95 ± 5
TCEP98 ± 5

(Data adapted from a comparative study on myosin. The reductants were found to equally preserve the enzymatic activity of myosin.)[3][4]

Table 3: Stability of DTT and TCEP in Different Buffer Conditions

This table illustrates the percentage of the reduced form of DTT and TCEP remaining after one week at 4°C in different buffer conditions.

Buffer Condition% DTT Remaining% TCEP Remaining
Buffer without chelator< 50%> 85%
Buffer with EGTA (chelator)> 85%> 85%
Buffer with Ni2+Rapid oxidation> 85%

(Data adapted from a study comparing the stability of DTT and TCEP. TCEP is significantly more stable in the absence of metal chelators and in the presence of contaminating metal ions like Ni2+.)[3][4]

Experimental Protocols

Protocol 1: Optimizing Reducing Agent Concentration

This protocol provides a systematic approach to determine the optimal concentration of a reducing agent for your protein of interest.

Objective: To find the minimum concentration of reducing agent that prevents aggregation without compromising protein stability or activity.

Materials:

  • Purified or partially purified protein stock solution

  • Reducing agents (DTT, TCEP, BME) stock solutions (e.g., 1 M)

  • Purification buffer

  • Microcentrifuge tubes or 96-well plate

  • Spectrophotometer or plate reader for turbidity measurements (optional)

  • Instrumentation for Size Exclusion Chromatography (SEC)

Procedure:

  • Prepare a dilution series of the reducing agent: Prepare a series of protein samples with varying concentrations of the reducing agent (e.g., 0, 0.5, 1, 2, 5, 10, and 20 mM).

  • Incubate the samples: Incubate the samples under conditions that mimic your purification process (e.g., 4°C for several hours or overnight).

  • Assess aggregation:

    • Visual Inspection: Check for any visible precipitation or turbidity.

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates aggregation.

    • Size Exclusion Chromatography (SEC): Analyze the samples by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Assess Protein Stability/Activity (Optional): If your protein has a functional assay, test the activity of the protein at the different reducing agent concentrations.

  • Analyze the results: Identify the lowest concentration of the reducing agent that minimizes aggregation while maintaining protein activity.

Protocol 2: Assessing Protein Reduction State by Non-Reducing SDS-PAGE

Objective: To visualize the presence of disulfide-linked oligomers or intramolecular disulfide bonds.

Materials:

  • Protein samples

  • 2x SDS-PAGE loading buffer without a reducing agent (e.g., BME or DTT)

  • 2x SDS-PAGE loading buffer with a reducing agent

  • SDS-PAGE gel and electrophoresis apparatus

  • Protein stain (e.g., Coomassie Blue)

Procedure:

  • Prepare two aliquots of your protein sample.

  • To the first aliquot, add an equal volume of 2x non-reducing SDS-PAGE loading buffer.

  • To the second aliquot, add an equal volume of 2x reducing SDS-PAGE loading buffer.

  • Heat both samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Stain the gel to visualize the protein bands.

Interpretation of Results:

  • Single band at the expected monomeric weight in both lanes: The protein does not have intermolecular disulfide bonds.

  • A higher molecular weight band in the non-reducing lane that shifts to a lower molecular weight band in the reducing lane: The protein forms disulfide-linked oligomers.

  • A band that migrates faster in the non-reducing lane compared to the reducing lane: The protein likely has intramolecular disulfide bonds that create a more compact structure. Reduction of these bonds leads to a more linear protein that migrates slower.

Protocol 3: Monitoring Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a protein sample.

Materials:

  • Protein sample

  • SEC column appropriate for the size of your protein

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known amount of your protein sample onto the column.

  • Run the chromatography at a constant flow rate.

  • Monitor the absorbance at 280 nm.

  • Analyze the chromatogram:

    • The first peak to elute is typically the high molecular weight aggregates.

    • The major peak should correspond to the monomeric protein.

    • Later eluting peaks may represent dimers or other oligomers.

  • Calculate the percentage of each species by integrating the area under each peak and dividing by the total peak area.

Protocol 4: Removal of Reducing Agents

Objective: To remove reducing agents from the final protein sample.

Method 1: Desalting Column (for small volumes)

  • Equilibrate a desalting spin column with the desired final buffer according to the manufacturer's instructions.

  • Apply the protein sample to the column.

  • Centrifuge the column to collect the protein in the final buffer, free of the reducing agent.

Method 2: Dialysis (for larger volumes)

  • Transfer the protein sample to dialysis tubing with an appropriate molecular weight cutoff.

  • Dialyze against a large volume of the desired final buffer (at least 1000-fold the sample volume) at 4°C.

  • Change the buffer at least twice over a period of several hours to overnight to ensure complete removal of the reducing agent.

Visualizations

Diagram 3: Formation of non-native intermolecular disulfide bonds leading to aggregation.

G Protein_SS Protein-S-S Protein_SH_DTT_mixed Protein-SH + Protein-S-S-DTT Protein_SS->Protein_SH_DTT_mixed + DTT (reduced) DTT_reduced DTT (reduced) Protein_SH Protein-SH Protein_SH_DTT_mixed->Protein_SH + DTT (reduced) DTT_oxidized DTT (oxidized, cyclic) Protein_SH_DTT_mixed->DTT_oxidized

Diagram 4: Mechanism of disulfide bond reduction by DTT.

References

Technical Support Center: Managing Protein Instability Due to Disulfide Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protein instability during purification caused by disulfide bond-related challenges. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of protein instability related to disulfide bonds during purification?

A1: Common indicators of disulfide-related protein instability include:

  • Aggregation and Precipitation: The formation of visible precipitates or a cloudy appearance in the protein solution is a primary sign. This can be caused by the formation of incorrect intermolecular disulfide bonds, leading to large, insoluble protein complexes.[1][2]

  • Loss of Biological Activity: Incorrect disulfide bond formation can lead to misfolded proteins, resulting in a partial or complete loss of their biological function.[3][4]

  • Heterogeneity on Non-Reducing Gels: When analyzed by SDS-PAGE under non-reducing conditions, the protein may appear as multiple bands, indicating a mixture of monomers, dimers, and higher-order oligomers formed through intermolecular disulfide bonds.[5]

  • Inconsistent Elution Profiles in Chromatography: During size-exclusion chromatography, the protein may elute as multiple peaks or as a broad peak, suggesting the presence of various aggregated species.[6]

  • Disulfide Scrambling: This refers to the rearrangement of disulfide bonds, leading to a heterogeneous population of protein isomers with different disulfide connectivity.[4][7][8]

Q2: What causes disulfide bond scrambling and how can I prevent it?

A2: Disulfide bond scrambling is the rearrangement of native disulfide bonds to form non-native pairings.[4][8] This can occur under denaturing conditions or at neutral to alkaline pH, especially in the presence of free thiols.[4][7] Stresses such as heat, high pH, and the presence of oxygen radicals can also induce scrambling.[4][9]

To prevent disulfide scrambling:

  • Maintain a slightly acidic pH: Keeping the buffer pH below 7, ideally around 6.5, can suppress disulfide scrambling by keeping free thiols protonated.[4][7][10]

  • Work at low temperatures: Performing purification steps at 4°C can help minimize disulfide bond rearrangement.[4]

  • Minimize exposure to oxygen: Degassing buffers and working in an inert atmosphere can reduce oxidation-related issues.[4]

  • Use alkylating agents: For analytical purposes where the native disulfide bonds need to be preserved, free thiols can be blocked by alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[8][11]

Q3: When should I use a reducing agent during my protein purification?

A3: The decision to use a reducing agent depends on the nature of your protein and the purification goals:

  • For proteins with essential intramolecular disulfide bonds: Avoid reducing agents during purification to maintain the protein's native structure and function.[12]

  • For proteins with free cysteine residues prone to forming intermolecular disulfide bonds: The inclusion of a reducing agent is crucial to prevent aggregation.[12][13]

  • For refolding proteins from inclusion bodies: A strong reducing agent is necessary in the initial solubilization and denaturation steps to break any incorrect disulfide bonds formed within the inclusion bodies.[5][14]

Troubleshooting Guides

Issue 1: Protein Aggregation During Purification

Symptoms:

  • Visible precipitation or cloudiness in the protein solution.

  • Loss of protein yield at each purification step.

  • Presence of high molecular weight species in non-reducing SDS-PAGE or size-exclusion chromatography.

Troubleshooting Workflow:

G start Protein Aggregation Observed check_cysteines Does the protein contain free cysteines? start->check_cysteines add_reducing_agent Add a reducing agent to the buffers (e.g., DTT, BME, TCEP) check_cysteines->add_reducing_agent Yes optimize_buffer Optimize buffer conditions check_cysteines->optimize_buffer No add_reducing_agent->optimize_buffer additives Incorporate stabilizing additives (e.g., glycerol, arginine, sugars) optimize_buffer->additives check_ph Adjust pH away from the protein's pI optimize_buffer->check_ph check_salt Modify salt concentration optimize_buffer->check_salt low_concentration Maintain a low protein concentration optimize_buffer->low_concentration result Soluble, non-aggregated protein additives->result check_ph->result check_salt->result low_concentration->result

Caption: Troubleshooting workflow for protein aggregation.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Intermolecular Disulfide Bond Formation Add a reducing agent to all purification buffers. The choice and concentration will depend on the purification step and resin compatibility.[1][2][15]
Suboptimal Buffer Conditions Adjust the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and repulsion between protein molecules.[2] Optimize the salt concentration; some proteins are more soluble at higher salt concentrations.[2][15]
Hydrophobic Interactions Include additives that reduce hydrophobic interactions, such as 5-10% glycerol, arginine (0.1-2 M), or non-denaturing detergents.[2][15][]
High Protein Concentration Work with lower protein concentrations during purification and consider increasing the sample volume.[2]

Table 1: Common Reducing Agents for Preventing Aggregation

Reducing AgentTypical ConcentrationKey Considerations
Dithiothreitol (DTT) 1-10 mMA strong reducing agent.[17] May not be compatible with all affinity resins (e.g., some Ni-NTA resins).[15][18]
β-Mercaptoethanol (BME) 5-20 mMA milder reducing agent than DTT.[15][19] Has a strong odor. Not recommended for long-term storage as its oxidized form can react with free cysteines.[]
Tris(2-carboxyethyl)phosphine (TCEP) 0.5-1 mMOdorless, stable in aqueous solutions, and effective over a wider pH range.[12] Compatible with most Ni-NTA resins.[18]
Issue 2: Incorrect Disulfide Bond Formation and Protein Misfolding

Symptoms:

  • Low or no biological activity of the purified protein.

  • Heterogeneous product observed by analytical methods like mass spectrometry.

  • Protein is expressed in inclusion bodies.

Troubleshooting Workflow:

G start Incorrect Disulfide Bonds / Misfolding expression_system Optimize Expression System start->expression_system refolding Perform In Vitro Refolding start->refolding expression_strain Use specialized E. coli strains (e.g., SHuffle, Origami) expression_system->expression_strain periplasmic_expression Target protein to the periplasm expression_system->periplasmic_expression denature_reduce Denature and reduce the protein refolding->denature_reduce result Correctly folded, active protein expression_strain->result periplasmic_expression->result redox_shuffle Use a redox shuffling system (e.g., GSH/GSSG) denature_reduce->redox_shuffle redox_shuffle->result

Caption: Troubleshooting workflow for misfolded proteins.

Possible Causes and Solutions:

CauseRecommended Solution
Reducing Cytoplasmic Environment of E. coli Use specialized E. coli strains (e.g., SHuffle®, Origami™) that have a more oxidizing cytoplasm, allowing for disulfide bond formation.[12][14] Co-express folding catalysts like DsbC.[14]
Incorrect Cysteine Pairing If the protein is in inclusion bodies, perform in vitro refolding. This involves solubilizing the protein with a denaturant (e.g., urea, guanidine HCl) and a strong reducing agent (e.g., DTT), followed by removal of these agents in the presence of a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[5][14]
Lack of Eukaryotic Folding Machinery Express the protein in a eukaryotic system (e.g., yeast, insect, or mammalian cells) that possesses the necessary machinery for correct disulfide bond formation in the endoplasmic reticulum.[14]

Experimental Protocols

Protocol 1: In Vitro Refolding of a Disulfide-Bonded Protein from Inclusion Bodies
  • Inclusion Body Solubilization and Reduction:

    • Resuspend the isolated inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

    • Add a strong reducing agent, such as 50-100 mM DTT, to the solubilization buffer to reduce all disulfide bonds.[5]

    • Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete denaturation and reduction.

  • Protein Refolding:

    • Prepare a refolding buffer. The composition of this buffer is critical and often needs to be optimized for each protein. A common starting point is: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and a redox shuffling system.

    • A widely used redox system is a combination of reduced glutathione (GSH) and oxidized glutathione (GSSG), typically at a molar ratio of 5:1 to 10:1 (e.g., 1 mM GSH and 0.1-0.2 mM GSSG).[5]

    • Rapidly dilute the denatured and reduced protein solution into the refolding buffer (at least a 1:100 dilution) to a final protein concentration of 10-50 µg/mL to prevent aggregation.[20]

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Purification and Analysis:

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

    • Purify the correctly folded protein from misfolded and aggregated species using techniques like size-exclusion or ion-exchange chromatography.

    • Analyze the purified protein for correct folding and activity using methods such as non-reducing SDS-PAGE, circular dichroism, and a functional assay.

Protocol 2: Analysis of Disulfide Bonds by Mass Spectrometry (Peptide Mapping)

This protocol provides a general workflow for identifying disulfide linkages.

  • Sample Preparation (Non-Reducing):

    • To prevent artificial disulfide scrambling, maintain a low pH (below 7) throughout the procedure whenever possible.[7]

    • Alkylate any free cysteine residues by adding a molar excess of an alkylating agent like N-ethylmaleimide (NEM). This is crucial to prevent them from attacking existing disulfide bonds.[8]

    • Digest the protein with a specific protease (e.g., trypsin) under non-reducing conditions.[11]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).[11][21] Disulfide-linked peptides will have a characteristic fragmentation pattern.

  • Data Analysis:

    • Use specialized software to identify the disulfide-linked peptides based on their mass and fragmentation spectra.

    • As a control, a parallel sample can be reduced with DTT before digestion and alkylation. The disappearance of disulfide-linked peptide peaks and the appearance of the corresponding individual peptide peaks in the reduced sample confirms the disulfide linkage.[11]

Analytical Techniques for Disulfide Bond Characterization

TechniquePrincipleApplication
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Used in peptide mapping to identify disulfide-linked peptides.[11][21]Gold standard for determining the precise connectivity of disulfide bonds.
X-ray Crystallography Provides a high-resolution 3D structure of the protein, directly visualizing disulfide bonds.[22]Provides detailed structural information but requires highly pure, crystalline protein.
Nuclear Magnetic Resonance (NMR) Provides information about the structure and dynamics of proteins in solution.[22]Can identify disulfide bonds in solution but is typically limited to smaller proteins.
Edman Degradation A method for sequencing amino acids in a peptide. Can be used to identify cysteine residues involved in disulfide bonds after fragmentation.[22]A more traditional and less common method compared to mass spectrometry.

References

methods for removing reducing agents after disulfide cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when removing reducing agents after disulfide cleavage.

Troubleshooting Guides

Issue: My protein is reoxidizing after removing the reducing agent.

  • Answer: Reoxidation is a common issue, especially for thiol-containing reducing agents like DTT and β-mercaptoethanol. Here are several strategies to prevent this:

    • Work Quickly: Perform downstream applications immediately after removing the reducing agent.[1]

    • Use an Inert Atmosphere: Degassing your buffers and working under an inert gas like nitrogen or argon can minimize exposure to oxygen.

    • Include a Chelating Agent: Add a chelating agent like EDTA to your buffers.[1] This removes divalent cations that can catalyze disulfide bond formation.

    • Alkylation: The most definitive way to prevent reoxidation is to cap the free thiols with an alkylating agent like iodoacetamide (IAA) or N-ethylmaleimide (NEM).[2][3][4] This forms a stable, irreversible thioether bond.[3]

Issue: I'm losing a significant amount of my protein sample during the removal process.

  • Answer: Protein loss can occur with several methods. Here are some tips to maximize recovery:

    • Dialysis: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane is significantly smaller than your protein's molecular weight.[5] Be gentle when handling the dialysis tubing to prevent physical leaks.

    • Size-Exclusion Chromatography (SEC): Choose a resin with an appropriate exclusion limit for your protein to ensure it doesn't enter the pores and get diluted.[6][7] Modern spin columns are designed for high recovery.[1]

    • Precipitation: Be meticulous when separating the supernatant from the protein pellet. Some protein may remain in the supernatant. Consider a second precipitation step or using a different solvent to maximize yield. Acetone precipitation is often noted for causing less protein loss.[8]

Issue: The chosen removal method is interfering with my downstream application.

  • Answer: It's crucial to select a removal method that is compatible with your subsequent experiments.

    • Mass Spectrometry: If you are performing mass spectrometry, it is critical to remove all traces of reducing agents and alkylating agents, as they can interfere with ionization and add unexpected mass shifts. Dialysis and SEC are generally good choices.

    • Activity Assays: If maintaining protein activity is paramount, use gentle methods like dialysis or SEC under physiological conditions.[9] Avoid harsh precipitation methods that can denature your protein.[8]

    • Conjugation Chemistry: If you plan to conjugate a molecule to the newly formed thiols, you must remove the reducing agent without capping the thiols. Dialysis or SEC are recommended.[1] For phosphine-based reducing agents like TCEP, removal may not be necessary before conjugation with maleimides as they react poorly with each other.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing reducing agents?

  • A1: The most common methods include dialysis, size-exclusion chromatography (also known as gel filtration or desalting), and protein precipitation.[5][13][14] Other specialized methods involve using scavenger resins or capping the free thiols via alkylation.[3][15]

Q2: How do I choose the best method for my experiment?

  • A2: The choice of method depends on several factors:

    • Protein Size: For large proteins, dialysis and SEC are very effective.[6][16]

    • Downstream Application: If you need to maintain protein structure and function, use mild methods like dialysis or SEC.[9] If the protein's primary structure is all that matters (e.g., for SDS-PAGE), precipitation is a viable option.[8]

    • Required Purity: SEC generally provides a higher degree of separation and purity.[9]

    • Speed: Spin desalting columns are very fast, often taking only a few minutes.[1] Dialysis is a much slower process, typically requiring several hours to days with multiple buffer changes.[5][16][17]

Q3: Can I use the same removal method for DTT, β-mercaptoethanol, and TCEP?

  • A3: Yes, methods like dialysis and size-exclusion chromatography are effective for all common reducing agents as they separate molecules based on size.[5][13] However, the properties of the reducing agent might influence your choice. For instance, since TCEP is not a thiol, it won't react with certain thiol-reactive compounds, and in some cases, its removal might not be necessary before downstream applications like maleimide-based labeling.[10][11][18]

Q4: What is the purpose of alkylation after disulfide bond reduction?

  • A4: Alkylation is the process of capping the free sulfhydryl groups on cysteine residues to prevent them from reforming disulfide bonds.[3][4] This is crucial when you want to maintain the protein in a reduced state for subsequent analysis, such as in mass spectrometry-based proteomics.[3] Common alkylating agents include iodoacetamide (IAA) and N-ethylmaleimide (NEM).[2][3]

Data Summary

MethodPrincipleTypical Protein RecoverySpeedAdvantagesDisadvantages
Dialysis Passive diffusion across a semi-permeable membrane based on a concentration gradient.[16][17]> 90%Slow (hours to days)Gentle, preserves protein activity, effective for large volumes.[16]Time-consuming, requires large volumes of buffer.[6]
Size-Exclusion Chromatography (SEC) / Desalting Separation of molecules based on size as they pass through a column packed with a porous resin.[9][13]> 95%Fast (minutes)Rapid, high recovery, can be used for buffer exchange.[1][6][9]Limited sample volume capacity.[9]
Protein Precipitation Altering the solvent to reduce protein solubility, causing it to precipitate.[8][14]Variable (60-90%)ModerateConcentrates the protein sample.Can cause protein denaturation and aggregation.[8]
Scavenger Resins Covalent capture of the thiol-containing reducing agent onto a solid support.[15][19]> 90%FastHigh specificity for thiol removal.Can be expensive, may not be suitable for all reducing agents.
Alkylation Covalent modification of free thiols to prevent reoxidation.[2][3]> 98%FastIrreversibly prevents disulfide bond reformation.[3]Permanently modifies the protein, may not be suitable for all downstream applications.

Experimental Protocols

Protocol 1: Removal of Reducing Agent using Size-Exclusion Chromatography (Spin Desalting Column)
  • Column Equilibration: Remove the column's bottom closure and place it in a collection tube. Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Place the column in a new collection tube and add your desired exchange buffer to the top of the resin bed. Centrifuge again and discard the buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol. Your protein will be in the eluate, while the smaller reducing agent molecules will be retained in the resin.[1]

Protocol 2: Removal of Reducing Agent using Dialysis
  • Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length and molecular weight cut-off (MWCO). Hydrate the membrane in your dialysis buffer as recommended by the manufacturer.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your protein sample into the open end, leaving some space at the top. Remove any air bubbles and seal the second end with another clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of cold dialysis buffer (typically 100-500 times the sample volume).[16][17] Stir the buffer gently on a magnetic stir plate.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours at 4°C. Change the dialysis buffer and repeat this step at least two more times to ensure complete removal of the reducing agent.[5][16]

Protocol 3: Alkylation of Free Thiols
  • Reduction: After reducing your protein with DTT or TCEP, proceed immediately to alkylation.

  • Alkylation Reaction: Add a freshly prepared solution of iodoacetamide (IAA) or N-ethylmaleimide (NEM) to your protein sample. A common final concentration is a 2-5 fold molar excess over the reducing agent concentration.

  • Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.[2]

  • Quenching (Optional): To stop the alkylation reaction, you can add a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Clean-up: Remove the excess alkylating agent and other reaction components using size-exclusion chromatography or dialysis as described above.

Decision-Making Workflow

G start Start: Reduced Protein Sample downstream What is the downstream application? start->downstream activity Activity Assay / Native State Required? downstream->activity  Structural Analysis (e.g., MS) precipitation Protein Precipitation downstream->precipitation  Denaturing Gel (SDS-PAGE) reoxidation Is reoxidation a concern? activity->reoxidation No sec Size-Exclusion Chromatography (SEC) activity->sec Yes dialysis Dialysis activity->dialysis Yes speed Is speed critical? reoxidation->speed No alkylation Alkylation reoxidation->alkylation Yes speed->sec Yes speed->dialysis No end Proceed to Downstream Application sec->end dialysis->end alkylation->end precipitation->end

Caption: Workflow for selecting a removal method.

References

addressing challenges in the large-scale synthesis of disulfide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of disulfide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up disulfide synthesis?

A1: The primary challenges in large-scale disulfide synthesis include controlling side reactions like oligomerization, ensuring complete and selective oxidation, managing disulfide scrambling (for peptides with multiple cysteines), and developing robust purification strategies to remove reactants and byproducts. In-solution cyclization methods are often limited by low productivity due to the need for high dilution to minimize intermolecular reactions.

Q2: How does pH affect disulfide bond formation?

A2: The pH of the reaction medium is a critical parameter. A pH above the pKa of the thiol group (typically around 8.5 for cysteine) favors the formation of the more reactive thiolate anion, which can accelerate the oxidation process. However, alkaline conditions can also promote side reactions like disulfide scrambling and beta-elimination in peptides. For many methods, a slightly acidic to neutral pH (around 6.5-7.5) is optimal to balance reaction rate and minimize side reactions.

Q3: What are common side products in disulfide synthesis and how can they be minimized?

A3: Common side products include intermolecular oligomers, scrambled disulfide isomers (in multi-cysteine compounds), and over-oxidation products like sulfinic or sulfonic acids. Oligomerization can be minimized by using high-dilution conditions in solution-phase synthesis or by employing solid-phase synthesis which takes advantage of "pseudo-dilution". Disulfide scrambling can be controlled by maintaining a slightly acidic pH and by using orthogonal protecting group strategies for cysteine residues. Over-oxidation can be avoided by using milder oxidizing agents and carefully controlling reaction stoichiometry and temperature.

Q4: What is the difference between in-solution and on-resin disulfide bond formation?

A4: In-solution formation involves the oxidation of a linear precursor in a suitable solvent system. It is a traditional method but can be challenging to scale up for intramolecular cyclization due to the need for high dilution to prevent oligomerization. On-resin formation involves forming the disulfide bond while the peptide is still attached to the solid support. This approach benefits from "pseudo-dilution," which favors intramolecular reactions and can lead to higher yields of cyclic monomers.

Q5: How can I monitor the progress of my disulfide formation reaction?

A5: The progress of the reaction can be monitored by checking for the disappearance of free thiol groups. A common method for this is the Ellman's test, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product in the presence of free thiols. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the appearance of the desired product and the disappearance of the starting material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during large-scale disulfide synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Disulfide Product - Incomplete oxidation of the thiol starting material.- Product loss during work-up and purification.- Formation of intermolecular oligomers.- Adsorption of the product to glassware or purification media.- Increase the amount of oxidizing agent or prolong the reaction time. Monitor the reaction for completion using Ellman's test or HPLC.- Optimize extraction and purification protocols. For example, in crystallization, use a minimal amount of hot solvent to avoid product loss in the mother liquor.- For in-solution synthesis, increase the dilution of the reaction mixture. Consider switching to a solid-phase synthesis approach.- Silanize glassware and choose an appropriate chromatography resin to minimize non-specific binding.
Presence of Multiple Products (e.g., Oligomers) - Reaction concentration is too high, favoring intermolecular reactions.- Incorrect pH, leading to increased reactivity and side reactions.- Perform the reaction at a higher dilution.- Optimize the pH of the reaction buffer. A systematic pH screen can identify the optimal balance between reaction rate and selectivity.- Consider a solid-phase synthesis strategy where the substrate is immobilized, favoring intramolecular reactions.
Disulfide Scrambling (Incorrect Isomers) - The presence of free thiols and existing disulfide bonds under conditions that promote exchange (e.g., alkaline pH).- Inefficient or non-specific oxidation.- Maintain a slightly acidic pH (around 6.5) to minimize disulfide exchange.- Block any free thiol groups with an alkylating agent like iodoacetamide after the desired disulfide bonds have formed.- For complex molecules with multiple disulfide bonds, use a regioselective approach with orthogonal cysteine protecting groups.
Product Degradation - Disulfide bond instability under certain pH or temperature conditions.- Presence of reducing agents in buffers or solvents.- Ensure the pH of all buffers used during purification and storage is appropriate for your compound's stability.- Degas all buffers and use high-purity solvents to remove dissolved oxygen and other reactive species.- Avoid excessive heat during all stages of the synthesis and purification.
Difficulty in Purification - Similar polarity of the desired product and impurities.- Poor solubility of the crude product.- Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or mobile phase modifiers.- For crystallization, screen a variety of solvent systems to find one that provides good differential solubility between the product and impurities.

Quantitative Data on Disulfide Synthesis Methods

The following table summarizes typical yields and conditions for common disulfide formation methods. Note that these values are illustrative and can vary significantly based on the substrate, scale, and specific reaction conditions.

Method Oxidizing Agent Typical Yield Reaction Time Common Solvents Key Advantages Key Disadvantages
Air Oxidation O₂Variable (can be low)12 - 48 hoursWater, Buffers (pH 7-9)Inexpensive, mild conditions.Slow, often incomplete, can lead to side reactions.
Iodine Oxidation I₂>66% to 98%30 minutes - 4 hoursMethanol, Acetonitrile, DMFFast, efficient, wide functional group tolerance.Can lead to over-oxidation if not controlled. Requires quenching of excess iodine.
DMSO Oxidation Dimethyl Sulfoxide32% to 46% (overall yield after purification)0.5 - 4 hoursAqueous Buffers (pH 3-8)Mild, selective for thiols, wide pH range.Can be slower than other chemical methods.
Glutathione-Assisted GSSG/GSH Redox BufferVariable2 - 24 hoursAqueous Buffers (pH 7-8.5)Mimics physiological conditions, good for protein folding.Can be slow, requires careful optimization of redox potential.
Solid-Phase Synthesis Various (e.g., I₂, NCS)Generally high for intramolecular cyclization30 minutes - 2 hoursDMF, DCMFavors intramolecular reactions, simplifies purification.Requires specialized resins and protecting group strategies.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Mediated Disulfide Synthesis (Lab Scale)

This protocol describes a common method for synthesizing disulfide compounds from thiols using iodine as the oxidizing agent.

  • Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve the thiol-containing starting material (e.g., 10 mmol) in a suitable solvent like methanol (e.g., 50 mL).

  • Preparation of Iodine Solution: In a separate beaker, prepare a solution of iodine (e.g., 5 mmol, which provides 10 mmol of iodine atoms) in the same solvent.

  • Reaction: Slowly add the iodine solution dropwise to the stirred thiol solution at room temperature. The dark color of the iodine should dissipate as it is consumed.

  • Endpoint Determination: Continue the addition until a faint, persistent yellow-brown color is observed, indicating that all the thiol has been consumed and there is a slight excess of iodine.

  • Completion and Quenching: Stir the reaction mixture for an additional 30 minutes at room temperature. If desired, the excess iodine can be quenched by adding a few drops of a dilute aqueous solution of sodium thiosulfate until the color disappears.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Characterization by Ellman's Test for Free Thiols

This protocol outlines the steps for quantifying free sulfhydryl groups using Ellman's Reagent (DTNB).

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.

  • Sample Preparation: Dissolve the protein or peptide sample in the reaction buffer.

  • Reaction:

    • In a cuvette, mix the sample solution with the DTNB solution.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculation: The concentration of free thiol groups can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB²⁻ of 14,150 M⁻¹cm⁻¹.

Protocol 3: General Workflow for Disulfide Bond Mapping by Mass Spectrometry

This protocol describes a typical "bottom-up" approach for identifying disulfide linkages in a protein.

  • Sample Preparation:

    • Denature the protein sample to unfold it and make the cysteine residues accessible. This is often done in a buffer containing urea or guanidinium chloride.

    • Optionally, block any free thiols with an alkylating agent like iodoacetamide to prevent disulfide scrambling during the analysis.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin, chymotrypsin) under non-reducing conditions to keep the disulfide bonds intact.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass of the disulfide-linked peptides and then fragment them to determine their amino acid sequences.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify which cysteine residues are linked together.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of Disulfide Product check_reaction Check for complete reaction (TLC, HPLC, Ellman's Test) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Increase oxidant stoichiometry or reaction time incomplete->optimize_reaction No complete Reaction Complete incomplete->complete Yes optimize_reaction->check_reaction check_workup Analyze losses during work-up and purification complete->check_workup high_loss High Loss Identified check_workup->high_loss optimize_purification Optimize extraction, crystallization, or chromatography conditions high_loss->optimize_purification Yes low_loss Loss is Minimal high_loss->low_loss No optimize_purification->check_workup check_side_products Analyze for side products (e.g., oligomers) by MS, HPLC low_loss->check_side_products side_products_present Side Products Detected check_side_products->side_products_present optimize_conditions Adjust concentration (dilution), pH, or consider solid-phase synthesis side_products_present->optimize_conditions Yes no_side_products Yield Issue Resolved side_products_present->no_side_products No optimize_conditions->start G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Thiol Precursor oxidation Oxidation (e.g., I₂, DMSO, Air) start->oxidation crude Crude Disulfide Product oxidation->crude purify Purification (HPLC, Crystallization) crude->purify pure Purified Disulfide purify->pure hplc Purity Check (HPLC) pure->hplc ms Identity Confirmation (MS) pure->ms ellman Free Thiol Check (Ellman's Test) pure->ellman

Technical Support Center: Optimizing Buffer Conditions for Disulfane Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize buffer conditions and maintain the stability of disulfanes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfane instability in aqueous solutions?

This compound bonds can be susceptible to degradation, particularly through thiol-disulfide exchange reactions and hydrolysis. The stability of the this compound bond is significantly influenced by the pH of the solution. Generally, this compound bonds are more stable in acidic conditions and tend to degrade as the pH becomes neutral to basic.[1] For instance, studies on a model cyclic pentapeptide showed optimal stability around pH 3.0, with an increase in degradation products at neutral and basic pH levels.

Q2: How does pH affect this compound stability?

The pH of the buffer solution dictates the protonation state of thiols and other functional groups in the molecule and its environment. At alkaline pH, the concentration of the nucleophilic thiolate anion (RS⁻) increases, which can initiate thiol-disulfide exchange, leading to disulfide bond cleavage or rearrangement.[2] Conversely, acidic conditions suppress the formation of thiolate anions, thus enhancing the stability of the this compound bond.

Q3: Which buffer systems are recommended for working with disulfanes?

The choice of buffer is critical for maintaining a stable pH and minimizing this compound degradation. Commonly used buffers include:

  • Acetate buffers: Effective in the acidic pH range (pH 3.6 - 5.6), where disulfanes often exhibit higher stability.

  • Phosphate buffers: Widely used around neutral pH (pH 6.2 - 8.2), but careful consideration of this compound stability is necessary in this range.

  • Borate buffers: Useful for maintaining alkaline pH (pH 8.1 - 10.0), but be aware of the potential for increased this compound degradation.

It is crucial to select a buffer system that is effective at the desired pH and does not directly participate in the degradation of the this compound.

Q4: Can buffer components directly impact this compound stability?

Yes, beyond pH control, the buffer species itself can sometimes influence this compound stability. It is important to use high-purity reagents for buffer preparation to avoid contaminants like metal ions, which can catalyze the oxidation of thiols and subsequent disulfide exchange reactions.[3] When possible, using deoxygenated buffers can also help to minimize oxidative degradation.

Q5: What are common signs of this compound instability in an experimental setting?

Common indicators of this compound instability include:

  • Loss of biological activity or desired chemical properties over time.

  • Appearance of new peaks or disappearance of the parent compound peak in analytical chromatograms (e.g., HPLC).

  • Changes in the physical appearance of the solution, such as precipitation, as degradation products may have different solubility profiles.

  • An increase in free thiol concentration in the sample, which can be detected using methods like the Ellman's test.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with disulfanes.

Issue Potential Cause Troubleshooting Steps
Rapid loss of parent this compound compound Unfavorable pH: The buffer pH may be too high (neutral to alkaline), promoting degradation.1. Lower the pH: Adjust the buffer to a more acidic pH where the this compound is more stable. Conduct a pH-stability profile study to determine the optimal pH range. 2. Buffer Selection: Switch to a different buffer system that is more effective at the desired acidic pH.
Thiol-Disulfide Exchange: Presence of free thiols in the sample can lead to disulfide bond scrambling or cleavage.1. Purify the Sample: Ensure the starting material is free from thiol impurities. 2. Add a Thiol-Scavenging Agent: In some cases, the addition of a non-interfering thiol-scavenging agent can be considered, but this must be carefully evaluated for compatibility with the experiment.
Oxidation: Dissolved oxygen, catalyzed by trace metal ions, can lead to oxidative degradation.1. Deoxygenate Buffers: Sparge buffers with an inert gas (e.g., nitrogen or argon) before use. 2. Use Chelating Agents: Add a small amount of a chelating agent like EDTA to the buffer to sequester metal ions.[3]
Formation of unexpected byproducts Disulfide Scrambling: Thiol-disulfide exchange can lead to the formation of new, unintended disulfide-containing species.1. Optimize pH and Temperature: Lowering the pH and temperature can slow down the rate of disulfide exchange. 2. Control Thiol Concentration: Minimize the concentration of any free thiols in the reaction mixture.
Hydrolysis: The this compound bond or other parts of the molecule may be susceptible to hydrolysis.1. pH Optimization: As with stability, find a pH range that minimizes hydrolysis. 2. Aprotic Solvents: If the experimental conditions allow, using aprotic solvents can prevent hydrolysis.
Inconsistent experimental results Buffer Preparation Inconsistency: Variations in buffer pH or concentration between experiments.1. Standardize Buffer Preparation: Use a calibrated pH meter and follow a strict, documented protocol for buffer preparation. 2. Fresh Buffers: Prepare fresh buffers regularly to avoid changes in pH due to absorption of atmospheric CO₂ or microbial growth.
Sample Handling and Storage: Degradation occurring during sample storage or handling.1. Controlled Storage: Store this compound-containing solutions at low temperatures (e.g., 4°C or -20°C) and protected from light. 2. Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere.

Data on this compound Stability

The stability of a this compound is highly dependent on its specific chemical structure and the experimental conditions. The following tables provide a summary of representative quantitative data.

Table 1: pH-Dependent Stability of a Cyclic Pentapeptide Disulfide

pHHalf-life (t½) at 70°CDegradation Products
1.0 - 5.0Optimal stability around pH 3.0Primarily from peptide bond hydrolysis
5.0 - 7.0Moderate stabilityIncreasing degradation at the disulfide bond
8.0 - 10.0Lower stabilityMajority of degradation products from the disulfide bond

Data adapted from a study on a model cyclic pentapeptide. Similar trends are often observed for other disulfanes.[1]

Table 2: General Buffer Recommendations for this compound Stability Studies

pH RangeRecommended BufferConcentration RangeKey Considerations
3.0 - 5.5Acetate10 - 100 mMGenerally provides good stability for many disulfanes.
6.0 - 7.5Phosphate (Sodium or Potassium)10 - 100 mMThis compound stability may be reduced; monitor for degradation.
7.5 - 9.0Tris-HCl10 - 100 mMBe aware of the temperature sensitivity of Tris buffers. Potential for increased degradation.
8.5 - 10.0Borate10 - 100 mMHigh potential for this compound degradation; use with caution.

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of a this compound using HPLC

This protocol outlines a general method for assessing the stability of a this compound compound at different pH values.

Materials:

  • This compound compound of interest

  • Buffer solutions at various pH values (e.g., acetate pH 4.0, phosphate pH 7.4, borate pH 9.0)

  • Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound compound in a suitable co-solvent.

    • Dilute the stock solution into the different pH buffers to a final concentration that is within the linear range of the HPLC detector and ensures the compound remains fully dissolved.

  • Incubation:

    • Incubate the prepared solutions in sealed vials at a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Quantification of Total Thiols and Disulfides using Ellman's Reagent

This protocol allows for the determination of the concentration of free thiols and, by extension, the amount of this compound that has been reduced.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or another thiol standard

  • Sample containing the this compound

  • Reducing agent (e.g., dithiothreitol, DTT) for total disulfide measurement

  • Spectrophotometer

Procedure for Free Thiol Quantification:

  • Prepare a Cysteine Standard Curve:

    • Prepare a series of known concentrations of cysteine in the Reaction Buffer.

  • Sample Preparation:

    • Dissolve the sample in the Reaction Buffer.

  • Reaction:

    • Add a solution of DTNB in Reaction Buffer to each standard and sample.

    • Incubate at room temperature for 15 minutes.[4]

  • Measurement:

    • Measure the absorbance of each solution at 412 nm.[4]

  • Calculation:

    • Subtract the blank absorbance from the standard and sample absorbances.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of free thiols in the sample from the standard curve.

Procedure for Total Disulfide Quantification:

  • Reduce the Sample:

    • Treat an aliquot of the sample with a reducing agent (e.g., DTT) to convert all disulfides to free thiols.

  • Quantify Total Thiols:

    • Follow the procedure for free thiol quantification with the reduced sample.

  • Calculation:

    • The concentration of disulfides in the original sample is half the difference between the total thiol concentration (after reduction) and the free thiol concentration (before reduction).

Visualizations

Disulfane_Degradation_Pathways cluster_degradation Degradation Products Alkaline_pH Alkaline pH (High OH⁻) Thiolate Thiolate Anion (R-S⁻) Alkaline_pH->Thiolate Promotes Thiolate Formation Neutral_pH Neutral pH Neutral_pH->Thiolate Some Thiolate Formation Acidic_pH Acidic pH (High H⁺) This compound Stable this compound (R-S-S-R') Acidic_pH->this compound Favors Stability Scrambled_this compound Scrambled this compound (R-S-S-R'') Thiolate->Scrambled_this compound Thiol-Disulfide Exchange Hydrolysis_Products Hydrolysis Products Thiolate->Hydrolysis_Products Hydrolysis Thiol Thiol (R-SH)

Caption: this compound degradation pathways under different pH conditions.

Experimental_Workflow Start Start: this compound Sample Prepare_Buffers Prepare Buffers (e.g., pH 4, 7, 9) Start->Prepare_Buffers Prepare_Samples Prepare this compound Solutions in each buffer Start->Prepare_Samples Prepare_Buffers->Prepare_Samples Incubate Incubate at Constant Temperature Prepare_Samples->Incubate Sample_Timepoints Sample at Multiple Time Points Incubate->Sample_Timepoints Analyze_HPLC Analyze by HPLC Sample_Timepoints->Analyze_HPLC Data_Analysis Plot ln[C] vs. Time Calculate k and t½ Analyze_HPLC->Data_Analysis Optimal_Conditions Determine Optimal Buffer Conditions Data_Analysis->Optimal_Conditions

Caption: Workflow for optimizing buffer conditions for this compound stability.

Troubleshooting_Tree Start Issue: this compound Instability Check_pH Is the buffer pH > 6? Start->Check_pH Lower_pH Action: Lower buffer pH (e.g., to pH 4-5) Check_pH->Lower_pH Yes Check_Thiols Are free thiols present? Check_pH->Check_Thiols No Lower_pH->Check_Thiols Purify_Sample Action: Purify sample to remove thiols Check_Thiols->Purify_Sample Yes Check_Oxygen Are buffers deoxygenated? Check_Thiols->Check_Oxygen No Purify_Sample->Check_Oxygen Deoxygenate Action: Deoxygenate buffers and add EDTA Check_Oxygen->Deoxygenate No Review_Handling Review sample handling and storage protocols Check_Oxygen->Review_Handling Yes Deoxygenate->Review_Handling

Caption: Decision tree for troubleshooting this compound instability.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Disulfane and Other Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds, a diverse class of molecules characterized by the presence of a sulfur atom, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of disulfane and other prominent organosulfur compounds, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Overview of Key Organosulfur Compounds

This guide focuses on a selection of well-researched organosulfur compounds, comparing their activities to what is known about this compound (HSSH), the simplest disulfide. While direct biological data on this compound is limited in the literature, its fundamental structure provides a basis for understanding the more complex, biologically active organosulfur molecules.

  • This compound (HSSH): The simplest disulfide, serving as a structural backbone for many biologically active compounds.

  • Allicin (Diallyl Thiosulfinate): A highly reactive and unstable compound, it is one of the main bioactive components of freshly crushed garlic.[1]

  • Diallyl Disulfide (DADS): A more stable garlic-derived organosulfur compound, known for its various health benefits.[2][3][4]

  • Diallyl Trisulfide (DATS): Another stable garlic derivative with potent biological activities.

  • Ajoene: A sulfur-rich compound formed from the self-condensation of allicin, exhibiting significant anticancer and antithrombotic properties.[5][6][7]

  • S-Adenosyl Methionine (SAM): A crucial metabolite in all living cells, involved in numerous biochemical reactions, including methylation and transsulfuration.[8][9][10]

  • Glutathione (GSH): A vital intracellular antioxidant, playing a key role in protecting cells from oxidative damage.[11][12][13][14][15]

Comparative Biological Activities

The biological activities of these compounds are diverse and potent. The following sections and tables summarize their comparative efficacy in key therapeutic areas.

Antioxidant Activity

Organosulfur compounds are renowned for their ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous chronic diseases.[12][13]

Table 1: Comparative Antioxidant Activity of Organosulfur Compounds

CompoundAssayIC50 ValueSource(s)
AllicinDPPH Radical Scavenging~7.2 µg/mL[16]
Diallyl Disulfide (DADS)DPPH Radical ScavengingNot widely reported[16]
Diallyl Trisulfide (DATS)DPPH Radical ScavengingNot widely reported[16]
Glutathione (GSH)VariousPotent ROS scavenger[12][13]

IC50: The half maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Organosulfur compounds have been shown to modulate inflammatory pathways, primarily by inhibiting pro-inflammatory mediators.[17][18][19]

Table 2: Comparative Anti-inflammatory Activity of Organosulfur Compounds

CompoundMechanism of ActionKey Molecular TargetsSource(s)
AllicinInhibition of pro-inflammatory cytokinesNF-κB, COX-2, iNOS[20]
Diallyl Disulfide (DADS)Suppression of inflammatory mediatorsNF-κB, MAPK[20]
AjoeneInhibition of NF-κB activationNF-κB, p38, ERK[20]
Sulforaphane (from broccoli)Activation of Nrf2, inhibition of NF-κBNrf2, NF-κB[18]

NF-κB: Nuclear factor kappa-light-chain-enhancer of activated B cells, a protein complex that controls transcription of DNA, cytokine production and cell survival. MAPK: Mitogen-activated protein kinases, a type of protein kinase that are specific to the amino acids serine and threonine. Nrf2: Nuclear factor erythroid 2-related factor 2, a transcription factor that regulates the expression of antioxidant proteins.

Anticancer Activity

The anticancer potential of organosulfur compounds is a significant area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[21][22][23][24][25]

Table 3: Comparative Anticancer Activity of Organosulfur Compounds

CompoundCancer Cell Line(s)IC50 ValueMechanism of ActionSource(s)
AllicinGastric cancer (SGC-7901)Time and dose-dependentTelomerase inhibition[26]
Diallyl Disulfide (DADS)Colon, lung, skinVariesInduction of apoptosis, cell cycle arrest[23]
Diallyl Trisulfide (DATS)VariousGenerally more potent than DADSInduction of apoptosis[24]
AjoeneHL-60 (leukemia)5–41 µMInduction of apoptosis via mitochondrial pathway[5]
S-allylcysteine (SAC)Breast cancer, colon cancerVariesInhibition of cell cycle progression[23][26]

Signaling Pathways and Mechanisms of Action

The biological effects of organosulfur compounds are mediated through their interaction with various cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

Many organosulfur compounds, such as sulforaphane and allicin, activate the Nrf2 signaling pathway.[18][20] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway OSC Organosulfur Compounds Keap1 Keap1 OSC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-mediated antioxidant response pathway activated by organosulfur compounds.

NF-κB-Mediated Inflammatory Response

Organosulfur compounds can suppress inflammation by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[17][18][19]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription OSC Organosulfur Compounds OSC->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by organosulfur compounds.

Apoptosis Induction in Cancer Cells

Garlic-derived organosulfur compounds like DADS and ajoene can trigger apoptosis in cancer cells through the mitochondrial-dependent caspase cascade.[5][6][23]

Apoptosis_Pathway OSC Organosulfur Compounds (e.g., DADS, Ajoene) Mitochondria Mitochondria OSC->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by organosulfur compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the biological activities of organosulfur compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.[27][28]

Principle: The DPPH radical has a deep violet color in solution, which becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

Brief Protocol:

  • Prepare a stock solution of the organosulfur compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30]

Principle: The yellow MTT is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

Brief Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the organosulfur compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, which is essential for studying signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Brief Protocol:

  • Lyse the treated and untreated cells to extract total protein.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, Nrf2).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to quantify protein expression.

Conclusion and Future Directions

Organosulfur compounds, from the simple this compound to complex garlic-derived molecules, exhibit a remarkable range of biological activities with significant therapeutic potential. Their antioxidant, anti-inflammatory, and anticancer properties are well-documented and are mediated through the modulation of key cellular signaling pathways. While compounds like allicin, DADS, DATS, and ajoene have been extensively studied, further research is needed to fully elucidate the therapeutic potential of a broader range of organosulfur compounds. Future studies should focus on clinical trials to translate the promising preclinical findings into effective treatments for human diseases.[23] Additionally, research into the bioavailability and formulation of these compounds is crucial for their successful clinical application.[20]

References

Unveiling the Potency of Garlic's Polysulfides: A Comparative Guide to Their Anti-Platelet Aggregation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of diallyl trisulfide (DATS) and other garlic-derived polysulfides reveals significant differences in their ability to inhibit platelet aggregation, a key process in thrombosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anti-platelet effects, supported by experimental data and detailed methodologies.

Garlic (Allium sativum) has long been recognized for its medicinal properties, particularly its cardiovascular benefits. Among the various bioactive compounds in garlic, organosulfur compounds, specifically polysulfides, are known to possess potent anti-platelet aggregation properties. This guide focuses on a comparative analysis of diallyl trisulfide (DATS) against other polysulfides, offering a valuable resource for the development of novel anti-thrombotic agents.

Comparative Inhibitory Effects on Platelet Aggregation

The anti-platelet aggregation potential of diallyl polysulfides appears to be directly related to the number of sulfur atoms in the polysulfide chain, with the inhibitory effect increasing with the number of sulfur atoms. Diallyl trisulfide (DATS) has consistently demonstrated the most potent activity in various studies.

CompoundChemical StructureType of PolysulfideInhibitory Effect on Platelet AggregationIC50 ValueKey Findings & Citations
Diallyl Trisulfide (DATS) CH₂=CHCH₂-S-S-S-CH₂CH=CH₂TrisulfidePotent, concentration-dependent inhibition~28 µM (for Ca²⁺ mobilization)Significantly more potent than its saturated analogue, DPTS. Inhibits aggregation induced by thrombin, U46619, and collagen.[1]
Diallyl Disulfide (DADS) CH₂=CHCH₂-S-S-CH₂CH=CH₂DisulfideModerate inhibitionNot consistently reportedGenerally considered less potent than DATS.
Diallyl Monosulfide (DMS) CH₂=CHCH₂-S-CH₂CH=CH₂MonosulfideWeak to no significant inhibitionNot reportedExhibits the least potent anti-platelet activity among the diallyl polysulfides.
Dipropyl Trisulfide (DPTS) CH₃CH₂CH₂-S-S-S-CH₂CH₂CH₃Trisulfide (Saturated)Weak inhibitionNot reportedThe saturated analogue of DATS, showing significantly lower anti-platelet activity, highlighting the importance of the allyl groups.[2][3][4][5][6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as the platelet agonists and their concentrations used.

Experimental Protocols

The primary method for evaluating the anti-platelet aggregation effects of these compounds is Light Transmission Aggregometry (LTA). To investigate the underlying molecular mechanisms, Western blot analysis is commonly employed to assess the phosphorylation status of key signaling proteins.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are suspended and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of an agonist, platelets clump together, reducing the turbidity of the plasma and thereby increasing light transmission.

Methodology:

  • Blood Collection and PRP Preparation: Whole blood is drawn from healthy human or animal subjects into tubes containing 3.2% sodium citrate as an anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Platelet-poor plasma (PPP), used as a reference for 100% light transmission, is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 1200 x g for 20 minutes) to pellet the platelets.

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.

    • The baseline light transmission is established using PRP (0% transmission) and PPP (100% transmission).

    • The test compound (e.g., DATS, DADS, dissolved in a vehicle like DMSO) or the vehicle control is added to the PRP and incubated for a specified period (e.g., 3-5 minutes) while stirring.

    • A platelet agonist (e.g., thrombin, collagen, ADP, or U46619) is then added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.

  • Data Analysis: The maximum percentage of platelet aggregation is determined from the aggregation curve. The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. A dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collection Whole Blood Collection (3.2% Sodium Citrate) PRP Prep Low-Speed Centrifugation (200 x g, 10-15 min) Blood Collection->PRP Prep PPP Prep High-Speed Centrifugation (1200 x g, 20 min) PRP Prep->PPP Prep Platelet Adjustment Adjust Platelet Count in PRP (2.5 x 10⁸ platelets/mL) PRP Prep->Platelet Adjustment Incubation Incubate Adjusted PRP at 37°C Platelet Adjustment->Incubation Set Baseline Set Baseline Transmission (PRP=0%, PPP=100%) Incubation->Set Baseline Add Compound Add Test Compound or Vehicle Set Baseline->Add Compound Add Agonist Add Platelet Agonist (e.g., Thrombin, Collagen) Add Compound->Add Agonist Record Aggregation Record Light Transmission (5-10 min) Add Agonist->Record Aggregation Calculate Inhibition Calculate % Inhibition Record Aggregation->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Experimental workflow for the in vitro platelet aggregation assay.
Western Blot Analysis of Akt Phosphorylation

Principle: Western blotting is used to detect the phosphorylation status of specific proteins, such as Akt, in platelet lysates. A decrease in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) upon treatment with a test compound indicates inhibition of the signaling pathway that leads to platelet activation.

Methodology:

  • Platelet Treatment and Lysis: Washed platelets are incubated with the test compound (e.g., DATS) or vehicle control at 37°C for a specified time, followed by stimulation with a platelet agonist. The reaction is stopped, and the platelets are lysed using an ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total Akt) and a loading control (e.g., β-actin or GAPDH). The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Proposed Signaling Pathway for the Anti-Platelet Effect of Diallyl Trisulfide

The primary mechanism by which DATS is thought to exert its anti-platelet effect is through the modification of sulfhydryl (-SH) groups on platelet proteins. This modification can interfere with various signaling pathways. One of the key pathways identified is the PI3K/Akt signaling cascade, which plays a crucial role in platelet activation and aggregation. DATS has been shown to inhibit the phosphorylation of Akt, thereby dampening downstream signaling events that lead to platelet aggregation.

G cluster_activation Platelet Activation Cascade cluster_inhibition Inhibition by DATS Agonist Platelet Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Aggregation Platelet Aggregation pAkt->Aggregation DATS Diallyl Trisulfide (DATS) Sulfhydryl Modification of Sulfhydryl Groups DATS->Sulfhydryl Sulfhydryl->Akt Inhibition of Phosphorylation

Proposed signaling pathway for the anti-platelet effect of DATS.

References

A Comparative Guide to Purity Validation of Synthetic Disulfides Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic disulfide compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable results. This guide provides an objective comparison of HPLC with alternative analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate strategy for their purity validation needs.

At a Glance: Method Comparison

The choice of analytical technique for purity validation of synthetic disulfides depends on the compound's properties, the nature of potential impurities, and the specific requirements of the analysis. HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary methods employed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with UV detection.Separation of volatile compounds based on boiling point and partitioning, with mass-to-charge ratio detection.Intrinsic quantitative measurement based on the direct proportionality between NMR signal integrals and the number of nuclei.[1][2]
Sample Volatility Low to High. Suitable for non-volatile and thermally labile compounds.[3]High volatility is essential.[3][4]Not dependent on volatility.
Sample Preparation Simple dissolution in a suitable solvent. For some applications, reduction and derivatization may be needed.[4][5]Often requires headspace extraction for volatile analytes from complex matrices.[4]Dissolution in a deuterated solvent with a certified internal standard.[1]
Specificity High, dependent on chromatographic resolution.Very high, as mass spectral data provides definitive identification of impurities.[4]High, provides detailed structural information for impurity identification.
Sensitivity (LOD/LOQ) Good, can be enhanced with specific detectors.Generally higher for volatile compounds.[4]Lower compared to chromatographic methods.[6]
Throughput Moderate to High.[4]Moderate.[4]Lower, due to longer acquisition times for high precision.
Cost (Instrument) Lower.[3]Higher.[4]Highest.
Typical Application Routine quality control, purity assessment of a wide range of disulfide compounds, including non-volatile ones.[5]Analysis of volatile sulfur compounds in various matrices.[4][7]Absolute purity determination without the need for a reference standard of the analyte, structural elucidation of impurities.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Validation

Reversed-phase HPLC is the most common approach for the purity analysis of synthetic disulfides, particularly for aromatic and less volatile compounds.[5] It offers excellent reproducibility and is amenable to method validation according to regulatory guidelines.[9]

Common Impurities in Synthetic Disulfides

The purity of a synthetic disulfide can be compromised by several factors related to the synthesis and purification process. Common impurities may include:

  • Unreacted Thiols: The most common method for synthesizing disulfides is the oxidation of thiols. Incomplete oxidation can lead to the presence of the starting thiol material.[10][11]

  • Symmetrical Disulfides: In the synthesis of unsymmetrical disulfides, the formation of corresponding symmetrical disulfides is a common side reaction.[11]

  • Over-oxidation Products: Harsh oxidation conditions can lead to the formation of thiosulfinates or sulfonic acids.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification steps can be present in the final product.[12][13]

  • By-products from Protecting Groups: In more complex syntheses, such as peptide synthesis, impurities can arise from the incomplete removal of protecting groups.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are typical protocols for HPLC, GC-MS, and qNMR analysis of synthetic disulfides.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity analysis of a synthetic aromatic disulfide.

  • HPLC System: Agilent 1260 Infinity II or equivalent.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4][5]

    • Example Gradient: 50% to 90% acetonitrile over 10 minutes.[5]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 254 nm (for aromatic compounds) or 298 nm (for specific disulfides like allyl disulfide).[5][9]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the sample in acetonitrile or a suitable solvent to a concentration of 1 mg/mL.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for volatile synthetic disulfides like dipropyl disulfide.

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.[7]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5][7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector: Splitless mode, 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[7]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 30-300.[15]

  • Sample Preparation: For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often employed to extract the analyte from the sample matrix.[4][7]

Quantitative NMR (qNMR) Protocol

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthetic disulfide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[16]

    • Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve the sample and internal standard.[1]

  • Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[17] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Experimental Workflow for Purity Validation

G Figure 1: General Workflow for Purity Validation of Synthetic Disulfides cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Synthetic Disulfide Sample Dissolution Dissolution in Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Non-volatile GCMS GC-MS Analysis Dissolution->GCMS Volatile qNMR qNMR Analysis Dissolution->qNMR Data Data Acquisition & Integration HPLC->Data GCMS->Data qNMR->Data Purity Purity Calculation Data->Purity Report Final Report Purity->Report

Caption: Workflow for Purity Validation of Disulfides.

Logical Relationship of Analytical Methods

G Figure 2: Decision Tree for Method Selection Start Start: Purity Validation of Synthetic Disulfide Volatility Is the compound volatile and thermally stable? Start->Volatility HighPurity Is absolute purity determination required without a specific reference standard? Volatility->HighPurity No GCMS Use GC-MS for high sensitivity and definitive identification. Volatility->GCMS Yes HPLC Use HPLC for routine analysis of non-volatile or thermally labile compounds. HighPurity->HPLC No qNMR Use qNMR for absolute purity and structural confirmation. HighPurity->qNMR Yes LCMS Consider LC-MS for non-volatile compounds requiring mass data. HPLC->LCMS Need Mass Data?

Caption: Decision Tree for Analytical Method Selection.

References

Navigating the Sulfur Chain: A Comparative Guide to Polysulfide and Polysulfane Characterization by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of polysulfides and polysulfanes is crucial for understanding their diverse biological roles and therapeutic potential. This guide provides an objective comparison of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodologies for the analysis of these reactive sulfur species, supported by experimental data and detailed protocols.

The inherent instability and reactivity of polysulfides and polysulfanes present significant analytical challenges. LC-HRMS has emerged as a powerful tool for their identification and quantification, offering the necessary sensitivity and specificity to resolve complex mixtures. This guide delves into various LC-HRMS strategies, providing a comparative overview to aid in method selection and development.

Performance Comparison of LC-HRMS Methods

The choice of LC-HRMS methodology significantly impacts the ability to detect and quantify different polysulfide and polysulfane species. Key variables include the chromatographic separation technique, the mass spectrometry ionization source, and the use of derivatization or trapping agents. The following table summarizes the performance of different approaches based on published experimental data.

MethodKey FeaturesAnalytesSample MatrixQuantitative CapabilityKey Findings & Limitations
UHPLC-HRMS (Orbitrap) Cation exchange column (IonPac CS12A-MS) optimized for separation.Glutathionyl and cysteinyl polysulfides (GSSSG, GSSSSG, CSSSC, etc.)WineSemi-quantitative (based on peak area)Successfully identified novel symmetric and asymmetric polysulfides. Challenging separation of species with 3 to 5 sulfur atoms.[1]
LC-HRMS with Chemical Trapping Use of trapping agents like iodoacetamide (IA) and dimedone to stabilize and identify specific species.Glutathione-based polysulfanes (GSSnSG, GSSnH, GSnOH)Reaction mixtures (GSNO and H2S)Approximate quantification by peak area of Single Ion Chromatograms (SICs).[2][3]Confirms the presence of various polysulfane families and provides insights into formation mechanisms.[2][3][4] Trapping may alter the original distribution of species.
UHPLC-HRMS (Q-Orbitrap) with Online SPE Online Solid-Phase Extraction for sample concentration and cleanup.Thiolated polysulfides (S-conjugates)Must and wineDetection and relative abundanceDetected 21 suspected symmetrical and asymmetrical S-conjugates.[5]
HPLC-ESI/MS with Derivatization Derivatization to stabilize polysulfide species for analysis.Lithium polysulfidesLi-S battery electrolyteQuantitative and reliable determination of relative distribution.[6]Allows for the separation and analysis of dissolved polysulfide species.[6] Co-elution can be a potential issue.[7]
UPLC-(Ag+)-Coordination Ion Spray-MS Use of silver coordination ion spray for enhanced detection of polysulfanes.Diallyl polysulfanes (All2Sn)Reaction mixturesCharacterization of polysulfanes with up to 22 sulfur atoms.Offers high sensitivity for polysulfanes.[8]
HPLC-ICP-MS Inductively Coupled Plasma Mass Spectrometry for elemental sulfur quantification.Polysulfide anions and molecular sulfurOrganic solventsSpeciation and quantification without single component standards.[9][10]Allows for direct detection of the main sulfur isotope, avoiding interferences.[9][10]
HR-LC-APCI-MSn Atmospheric Pressure Chemical Ionization for the analysis of derivatized polysulfides.Methylated polysulfidesLi-S battery electrolyteQualitative determination.[11]Provides unique ionization patterns for methylated polysulfides.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the characterization of polysulfides and polysulfanes by LC-HRMS.

General Protocol for Orbitrap LC-HRMS Analysis of Glutathione Polysulfanes

This protocol is adapted from the analysis of reaction mixtures of S-nitroso glutathione (GSNO) and sodium sulfide (Na2S).[2]

1. Sample Preparation:

  • All reactions are typically carried out in autosampler vials.[2]

  • Reactions are performed in a 50 mM sodium phosphate buffer at pH 7.[2]

  • For anaerobic experiments, reactions are conducted in a glove box or under a nitrogen atmosphere.[2]

  • The final reaction mixtures are analyzed directly by LC-HRMS.[2]

2. LC-HRMS Instrumentation and Conditions:

  • LC System: A high-sensitivity LC system capable of high resolution.

  • Mass Spectrometer: An Orbitrap mass spectrometer is used for high-resolution mass analysis (e.g., ~30,000 m/Δm at m/z = 400).[2]

  • Mobile Phase: A typical mobile phase consists of 0.1% formic acid in acetonitrile.[2][4]

  • Data Analysis: Selected Ion Chromatograms (SICs) are used to characterize the elution profile of individual species with a specific mass-to-charge ratio.[2][3]

Protocol for UHPLC-HRMS Analysis of Cysteinyl and Glutathionyl Polysulfides in Wine

This protocol is based on a method developed for the analysis of polysulfides in wine.[1]

1. Sample Preparation:

  • Wine samples are analyzed directly after filtration.

2. UHPLC-HRMS Instrumentation and Conditions:

  • UHPLC System: An ultra-high-pressure liquid chromatography system.

  • Column: An IonPac CS12A-MS cation exchange column is effective for separating glutathionylated and cysteinylated species.[1]

  • Mass Spectrometer: A high-resolution mass spectrometer.

  • Method Optimization: Different HPLC columns should be investigated to optimize the chromatographic resolution of the target polysulfides.[1]

Visualizing the Workflow and Pathways

Understanding the experimental workflow and the proposed chemical pathways is essential for interpreting the results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_detection HRMS Detection & Analysis Reaction Reaction Mixture (e.g., GSNO + Na2S) Trapping Optional: Chemical Trapping (e.g., Iodoacetamide) Reaction->Trapping Stabilization Derivatization Optional: Derivatization Reaction->Derivatization Stabilization Filtration Sample Filtration Reaction->Filtration Trapping->Filtration Derivatization->Filtration UHPLC UHPLC/HPLC System Filtration->UHPLC Column Chromatographic Column (e.g., C18, Cation Exchange) UHPLC->Column Ionization Ionization Source (e.g., ESI, APCI) Column->Ionization Eluent MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalyzer DataAnalysis Data Analysis (SIC, MS/MS) MassAnalyzer->DataAnalysis polysulfide_formation GSNO GSNO Sulfides Sulfides (GSSnH) GSNO->Sulfides H2S H2S H2S->Sulfides Polysulfanes Polysulfanes (GSSnSG) Sulfides->Polysulfanes Reaction with Sulfenic Acids SulfenicAcids Sulfenic Acids (GSSnOH) SulfenicAcids->Polysulfanes Oxidation Oxidation (O2) Polysulfanes->Oxidation OxygenatedSpecies Oxygenated Species (GSnO2H, GSnO3H) Oxidation->OxygenatedSpecies

References

Comparative Stability of Fluorinated Versus Non-Fluorinated Aryl Disulfides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical moieties is critical for the design of robust drug candidates and chemical probes. This guide provides a comparative analysis of the stability of fluorinated versus non-fluorinated aryl disulfides, focusing on key parameters such as electrochemical stability, reactivity towards thiols, plasma stability, and thermal stability. The inclusion of fluorine atoms into the aryl rings of disulfides significantly alters their physicochemical properties, leading to notable differences in their stability profiles.

The disulfide bond is a pivotal functional group in chemistry and biology, playing a crucial role in protein structure and redox signaling. Aryl disulfides, in particular, have garnered interest in drug discovery as redox-responsive linkers and pharmacophores. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide delves into the comparative stability of these two classes of compounds, supported by available experimental data.

Electrochemical Stability: A More Facile Reduction for Fluorinated Aryl Disulfides

The electrochemical stability of a disulfide bond is intrinsically linked to its reduction potential, which is the measure of the tendency of the disulfide to be reduced to its corresponding thiols. The introduction of electron-withdrawing fluorine atoms to the aryl rings makes the disulfide bond more electron-deficient and thus more susceptible to reduction.

CompoundStructureReduction Potential (Epc vs. Fc/Fc+)
Diphenyl DisulfideC₆H₅-S-S-C₆H₅-2.09 V[1][2][3]
Bis(4-fluorophenyl) DisulfideF-C₆H₄-S-S-C₆H₄-FMore Positive than Diphenyl Disulfide (Expected)

Thiol-Disulfide Exchange: Enhanced Reactivity of Fluorinated Analogs

Thiol-disulfide exchange is a fundamental reaction in biological systems, crucial for processes like protein folding and redox signaling. The rate of this reaction is a key indicator of the chemical stability and biological reactivity of a disulfide bond. The electron-withdrawing nature of fluorine atoms in fluorinated aryl disulfides increases the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack by thiols.

This enhanced reactivity is expected to translate to a faster rate of thiol-disulfide exchange for fluorinated aryl disulfides when compared to their non-fluorinated counterparts. While specific kinetic data for the reaction of bis(4-fluorophenyl) disulfide with common biological thiols like glutathione or dithiothreitol (DTT) is sparse, the underlying chemical principles strongly support this hypothesis. For instance, the second-order rate constants for the reaction of various antitumor disulfide derivatives of 6-mercaptopurine with glutathione have been measured, demonstrating that the electronic nature of the disulfide influences reactivity[5].

ReactionCompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
Reaction with Glutathione (GSH)Diphenyl DisulfideData not available
Reaction with Glutathione (GSH)Bis(4-fluorophenyl) DisulfideExpected to be greater than Diphenyl Disulfide

Plasma Stability: A Key Parameter for In Vivo Applications

For drug development, understanding the stability of a compound in plasma is crucial for predicting its in vivo half-life and bioavailability. Plasma contains various enzymes, such as esterases and proteases, that can degrade xenobiotics. While specific comparative plasma stability data for diphenyl disulfide and bis(4-fluorophenyl) disulfide is not available in the public domain, it is known that the introduction of fluorine can enhance metabolic stability by blocking sites of metabolism. However, the inherent reactivity of the disulfide bond itself, particularly the enhanced reactivity of the fluorinated version, may also influence its stability in the complex biological matrix of plasma.

CompoundHalf-life in Human Plasma (t½)
Diphenyl DisulfideData not available
Bis(4-fluorophenyl) DisulfideData not available

Thermal Stability: Fluorination Often Imparts Increased Resistance to Heat

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. Fluorination is a well-established strategy to enhance the thermal stability of organic molecules[3]. The strong carbon-fluorine bond contributes to the overall stability of the molecule. While specific TGA data for bis(4-fluorophenyl) disulfide is not readily found, it is hypothesized to be more thermally stable than diphenyl disulfide[3]. Diphenyl disulfide is known to decompose near its boiling point[6].

CompoundPhysicochemical PropertiesThermal Stability
Diphenyl DisulfideMelting Point: 58-60 °C[7]Decomposes at elevated temperatures, near its boiling point[6].
Bis(4-fluorophenyl) DisulfideMelting Point: Data not availableExpected to have enhanced thermal stability compared to diphenyl disulfide[3].

Experimental Protocols

Cyclic Voltammetry for Reduction Potential Determination

Objective: To determine and compare the reduction potentials of a fluorinated and a non-fluorinated aryl disulfide.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Aryl disulfides (e.g., diphenyl disulfide, bis(4-fluorophenyl) disulfide)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (for use as an internal standard)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a solution of the aryl disulfide (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell and add the prepared solution.

  • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat, including the potential window, scan rate (e.g., 100 mV/s), and number of cycles.

  • Run the cyclic voltammetry experiment. The resulting voltammogram will display the current response as a function of the applied potential. The reduction of the disulfide bond will appear as a cathodic peak.

  • After the initial experiment, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium redox couple will serve as an internal standard to which the disulfide reduction potential can be referenced.

  • The peak potential of the reduction wave (Epc) provides information about the reduction potential of the disulfide. By comparing the Epc values for the fluorinated and non-fluorinated compounds under identical conditions, their relative ease of reduction can be determined.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (Disulfide + Electrolyte in Solvent) assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell deaeration Deaerate with Inert Gas assemble_cell->deaeration set_params Set Potentiostat Parameters (Potential Window, Scan Rate) deaeration->set_params Connect Electrodes run_cv Run Cyclic Voltammetry set_params->run_cv add_std Add Ferrocene Standard run_cv->add_std run_cv_std Run CV with Standard add_std->run_cv_std record_volt Record Voltammogram run_cv_std->record_volt determine_epc Determine Cathodic Peak Potential (Epc) record_volt->determine_epc compare_epc Compare Epc Values determine_epc->compare_epc

Kinetic Analysis of Thiol-Disulfide Exchange

Objective: To determine and compare the second-order rate constants for the reaction of a fluorinated and a non-fluorinated aryl disulfide with a thiol.

Materials:

  • UV-Vis Spectrophotometer

  • Temperature-controlled cuvette holder

  • Aryl disulfides (e.g., diphenyl disulfide, bis(4-fluorophenyl) disulfide)

  • Thiol reducing agent (e.g., dithiothreitol (DTT) or glutathione (GSH))

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for colorimetric detection (optional)

Procedure:

  • Prepare stock solutions of the aryl disulfide and the thiol in the reaction buffer.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a cuvette, mix the reaction buffer and the aryl disulfide solution.

  • Initiate the reaction by adding the thiol solution to the cuvette and mix quickly.

  • Immediately start monitoring the change in absorbance over time at a wavelength where either a reactant is consumed or a product is formed.

    • Alternatively, the formation of the thiol product can be quantified by taking aliquots at different time points, quenching the reaction, and reacting the free thiols with DTNB, which produces a colored product that can be measured at 412 nm.

  • The second-order rate constant can be determined by fitting the kinetic data to the appropriate rate law, typically by plotting the reciprocal of the disulfide concentration versus time (for a pseudo-first-order condition where the thiol is in large excess).

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Disulfide, Thiol, Buffer) equilibrate Equilibrate to Temperature prep_reagents->equilibrate mix_reactants Mix Disulfide and Buffer in Cuvette equilibrate->mix_reactants initiate Initiate Reaction with Thiol mix_reactants->initiate monitor_abs Monitor Absorbance Change Over Time initiate->monitor_abs plot_data Plot Kinetic Data monitor_abs->plot_data fit_model Fit to Rate Law plot_data->fit_model calc_rate Calculate Second-Order Rate Constant fit_model->calc_rate

Plasma Stability Assay

Objective: To determine the in vitro half-life of aryl disulfides in plasma.

Materials:

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Aryl disulfides

  • Incubator or water bath at 37°C

  • Organic solvent for quenching (e.g., acetonitrile or methanol) containing an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (aryl disulfide) in a suitable solvent (e.g., DMSO).

  • Incubate the plasma at 37°C.

  • Add a small volume of the test compound stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of cold organic solvent containing an internal standard. This precipitates the plasma proteins and stops enzymatic activity.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The half-life (t½) of the compound in plasma is calculated by plotting the natural logarithm of the percentage of the compound remaining versus time and determining the slope of the line.

G start Start incubate_plasma Pre-warm Plasma at 37°C start->incubate_plasma add_compound Add Aryl Disulfide incubate_plasma->add_compound incubate_mixture Incubate at 37°C add_compound->incubate_mixture take_aliquots Withdraw Aliquots at Time Points incubate_mixture->take_aliquots quench Quench with Cold Organic Solvent (+ Internal Standard) take_aliquots->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate end End calculate->end

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition temperatures of a fluorinated and a non-fluorinated aryl disulfide.

Materials:

  • Thermogravimetric analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Aryl disulfides

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the aryl disulfide sample (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate.

  • Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).

  • The instrument will record the mass of the sample as a function of temperature.

  • The resulting TGA thermogram will show a plot of mass percentage versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

G start Start weigh_sample Weigh Aryl Disulfide Sample start->weigh_sample place_in_tga Place Sample in TGA Furnace weigh_sample->place_in_tga purge_furnace Purge with Inert Gas place_in_tga->purge_furnace program_heating Program Heating Ramp purge_furnace->program_heating run_analysis Run TGA Analysis program_heating->run_analysis record_thermogram Record TGA Thermogram run_analysis->record_thermogram determine_decomp Determine Decomposition Temperature record_thermogram->determine_decomp end End determine_decomp->end

References

Distinguishing Disulfane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the analytical techniques used to distinguish disulfane from other sulfur species in complex mixtures is presented below. This guide includes a summary of quantitative data in tables, detailed experimental protocols, and Graphviz diagrams illustrating the workflows and challenges.

The accurate detection and quantification of this compound (RSSH) in complex biological and chemical mixtures is a significant analytical challenge. This compound is a key reactive sulfur species (RSS) involved in various physiological and pathological processes. Its transient nature and reactivity, along with the presence of other sulfur species like thiols (RSH), polysulfides (RSSnH, n>1), and hydrogen sulfide (H2S), necessitate highly selective and sensitive analytical methods. This guide provides a comparative overview of common techniques used to distinguish this compound, supported by experimental data and detailed protocols.

Overview of Analytical Strategies

Several analytical strategies have been developed to tackle the challenge of this compound detection. These can be broadly categorized into chromatographic techniques coupled with selective detection, mass spectrometry-based methods, and the use of specific chemical probes. Each approach offers a unique set of advantages and limitations in terms of selectivity, sensitivity, and applicability to different sample matrices.

Comparative Performance of Analytical Techniques

The choice of analytical technique is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics of commonly employed methods for the analysis of this compound and related sulfur species.

Technique Principle Limit of Detection (LOD) Selectivity for this compound Analysis Time Sample Matrix Compatibility Key Advantages Key Limitations
HPLC with Fluorescence Detection (Post-derivatization) Chromatographic separation followed by reaction with a fluorescent probe.10-100 nMModerate to High30-60 minCell lysates, plasma, tissue homogenatesHigh sensitivity, good quantificationDerivatization can be non-specific, potential for artifacts
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.1-50 nMHigh20-40 minCell lysates, plasma, biological fluidsHigh selectivity and sensitivity, structural informationMatrix effects can suppress ionization, expensive instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass spectrometry.50-200 nMModerate40-70 minSamples with volatile sulfur speciesGood for volatile compoundsDerivatization required for non-volatile species, potential for thermal degradation
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy Measures the absorption of X-rays to determine the sulfur oxidation state.1-10 µMHighVariableIntact cells, tissuesProvides information on sulfur oxidation state in native environmentsRequires synchrotron radiation source, lower sensitivity
Raman Spectroscopy Measures vibrational modes of molecules, including the S-S bond.> 10 µMModerate5-20 minAqueous solutions, cellsNon-destructive, provides structural informationLow sensitivity, interference from fluorescence
Selective Fluorescent Probes Probes that exhibit a change in fluorescence upon specific reaction with this compound.50-500 nMModerate to High10-30 minLive cells, aqueous solutionsEnables in-situ imaging, high throughputPotential for off-target reactions, photobleaching

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for two common approaches.

Protocol 1: HPLC with Pre-column Derivatization using S-Propargyl Cysteine

This method involves the derivatization of this compound and other thiols, followed by HPLC separation and fluorescence detection.

Materials:

  • S-Propargyl cysteine (SPC)

  • N-(1-pyrenyl)maleimide (NPM)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Fluorescence detector (Excitation: 330 nm, Emission: 375 nm)

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in a buffer containing 10 mM SPC at 4°C. Centrifuge at 14,000 x g for 15 minutes to remove debris.

  • Derivatization: To 100 µL of the supernatant, add 10 µL of 10 mM NPM in ACN. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Stop the reaction by adding 10 µL of 1 M sodium thiosulfate.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 10-50% B over 30 minutes, then a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis: Identify and quantify the peak corresponding to the this compound-NPM adduct based on the retention time of a standard.

Protocol 2: LC-MS/MS for Direct Detection of this compound

This method provides high selectivity and sensitivity for the direct detection of this compound without derivatization.

Materials:

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA)

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Extract metabolites from cell or tissue samples using 80% MeOH. Centrifuge to pellet proteins and debris.

  • LC Separation:

    • Inject 5 µL of the extract onto the C18 column.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in MeOH.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other sulfur species. For cysteine this compound, this could be m/z 241 -> m/z 122.

  • Data Analysis: Quantify the this compound concentration by comparing the peak area to a standard curve generated from authentic standards.

Visualizing Workflows and Concepts

Diagrams can help clarify complex experimental workflows and the challenges in sulfur species analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Complex Mixture (e.g., Cell Lysate) extraction Metabolite Extraction start->extraction derivatization Derivatization (Optional) extraction->derivatization separation Chromatographic Separation (HPLC/GC/UPLC) derivatization->separation Sample Injection detection Detection (MS, Fluorescence) separation->detection processing Peak Integration & Quantification detection->processing Raw Data identification Compound Identification processing->identification

Caption: A generalized experimental workflow for the analysis of sulfur species.

signaling_pathway cluster_species Interconversion of Sulfur Species cluster_probes Analytical Challenge: Selectivity H2S H2S Polysulfide RSSnH (Polysulfides) H2S->Polysulfide Thiol RSH (e.g., Cysteine) This compound RSSH (this compound) Thiol->this compound Oxidation Probe Analytical Probe/ Method Thiol->Probe Cross-reactivity This compound->Thiol Reduction This compound->Polysulfide Sulfur Transfer This compound->Probe Polysulfide->this compound Polysulfide->Probe Cross-reactivity Signal Analytical Signal Probe->Signal Desired Reaction

validation of disulfane's role in specific cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A new paradigm in redox signaling is emerging, with disulfane (H₂S₂) and other sulfane sulfur species now recognized as critical mediators, potentially acting as the primary signaling molecules downstream of hydrogen sulfide (H₂S). This guide provides a comparative analysis of this compound's role in specific cellular signaling pathways, contrasting its effects with those of hydrogen sulfide and offering supporting experimental data for researchers, scientists, and drug development professionals.

The central mechanism of action for this compound and related molecules is protein persulfidation (also known as S-sulfhydration), a post-translational modification of cysteine residues. This modification can alter protein function, localization, and interaction with other molecules, thereby modulating a variety of cellular processes.

The Keap1-Nrf2 Pathway: A Prime Target for this compound Signaling

A key signaling pathway regulated by this compound is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Emerging evidence suggests that this compound and other polysulfides are potent activators of the Nrf2 pathway, likely through the persulfidation of key cysteine residues on Keap1, such as Cys151.[1][2][3][4][5] This modification disrupts the Keap1-Nrf2 interaction, liberating Nrf2 to initiate its protective gene expression program.

Comparative Efficacy of this compound and Hydrogen Sulfide Donors

Direct quantitative comparisons of pure this compound and hydrogen sulfide are challenging due to the inherent reactivity and interconversion of these species in solution. However, studies using donors that primarily release either H₂S (e.g., NaHS) or a mixture of polysulfides including this compound (e.g., Na₂S₂) provide valuable insights into their differential effects.

ParameterH₂S Donor (NaHS)Polysulfide/Disulfane Donor (Na₂S₂)Key Findings
Nrf2 Nuclear Translocation Induces Nrf2 nuclear translocation.Potently induces Nrf2 nuclear translocation, often with greater efficacy or at lower concentrations than NaHS.Polysulfides, including this compound, are suggested to be the more direct activators of the Keap1-Nrf2 pathway.[1]
HO-1 Expression Upregulates HO-1 expression.Strongly upregulates HO-1 expression.The induction of this key antioxidant enzyme is a downstream consequence of Nrf2 activation by both H₂S and polysulfides.[6][7]

Note: The data presented is a qualitative summary based on multiple studies. Direct quantitative comparisons of EC₅₀ values are often not available due to the complexities of sulfur chemistry in biological systems.

Regulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their activity is tightly controlled by the redox state of their catalytic cysteine residue. Oxidation of this cysteine can lead to the reversible inactivation of the enzyme. Both H₂S and polysulfides have been shown to modulate PTP activity.

This compound and other polysulfides can induce the persulfidation of the catalytic cysteine of PTPs, such as PTP1B, leading to their inactivation.[8][9] This provides a mechanism by which this compound can influence a wide range of signaling pathways that are controlled by tyrosine phosphorylation.

EffectorTarget PTPMechanism of ActionFunctional Outcome
This compound/Polysulfides PTP1BPersulfidation of the catalytic cysteine.[8]Reversible inactivation of PTP1B.
Hydrogen Sulfide (H₂S) PTP1BCan also lead to persulfidation, possibly through the formation of polysulfides.[10]Reversible inactivation of PTP1B.

Crosstalk with NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. Some studies suggest that H₂S can modulate NF-κB activity, in some contexts acting as an anti-inflammatory agent.[11][12] The precise role of this compound in this pathway is an active area of investigation, but it is plausible that persulfidation of key components of the NF-κB signaling cascade could influence its activity.

Experimental Protocols and Methodologies

A variety of experimental techniques are employed to investigate the roles of this compound and H₂S in cellular signaling.

Key Experimental Protocols:
  • Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with donors of H₂S (e.g., NaHS) or this compound/polysulfides (e.g., Na₂S₂). It is crucial to use freshly prepared solutions and appropriate controls due to the reactivity of these sulfur species.

  • Western Blotting for Nrf2 Translocation:

    • After treatment, cells are harvested and nuclear and cytoplasmic fractions are separated using a commercial kit.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies against Nrf2 and loading controls for each fraction (e.g., histone for nuclear, tubulin for cytoplasmic).

    • The relative abundance of Nrf2 in the nuclear fraction is quantified to assess translocation.[13]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

    • RNA is extracted from treated cells and reverse-transcribed to cDNA.

    • qRT-PCR is performed using primers specific for target genes (e.g., HO-1) and a housekeeping gene for normalization.

    • The fold change in gene expression relative to control-treated cells is calculated.[6]

  • Detection of Protein Persulfidation (Tag-Switch Method):

    • Free thiols in cell lysates are blocked with an alkylating agent.

    • The persulfide bond is then selectively reduced to a thiol.

    • The newly exposed thiol is labeled with a biotinylated reagent.

    • Biotinylated proteins are then detected by western blotting with an anti-biotin antibody.[3]

  • Fluorescent Probes for Sulfane Sulfur Detection: Specific fluorescent probes, such as SSP4, can be used to visualize and quantify the levels of sulfane sulfurs (including this compound) in living cells.[14][15][16][17][18]

Visualizing the Signaling Pathways

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Cul3->Nrf2_cyto Ubiquitination ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription This compound This compound (H₂S₂) This compound->Keap1 Persulfidation of Cys151 H2S Hydrogen Sulfide (H₂S) H2S->Keap1 Persulfidation (possibly via H₂S₂)

Caption: The Keap1-Nrf2 signaling pathway and its activation by this compound and hydrogen sulfide.

Experimental Workflow for Comparing H₂S₂ and H₂S Effects

Experimental_Workflow start Cell Culture treatment Treatment with Donors start->treatment control Vehicle Control treatment->control h2s_donor H₂S Donor (NaHS) treatment->h2s_donor h2s2_donor H₂S₂ Donor (Na₂S₂) treatment->h2s2_donor analysis Downstream Analysis western Western Blot (Nrf2 Translocation) analysis->western qpcr qRT-PCR (HO-1 Expression) analysis->qpcr persulfidation Persulfidation Assay analysis->persulfidation data Data Comparison and Quantitative Analysis western->data qpcr->data persulfidation->data

Caption: A generalized experimental workflow for comparing the cellular effects of H₂S and H₂S₂.

Conclusion and Future Directions

The validation of this compound's role in cellular signaling is reshaping our understanding of redox biology. The evidence strongly suggests that this compound and related sulfane sulfur species are not mere byproducts of H₂S metabolism but are in fact potent signaling molecules in their own right, particularly in the activation of the Keap1-Nrf2 antioxidant pathway.

For researchers and drug development professionals, this paradigm shift highlights the importance of considering the entire spectrum of reactive sulfur species when investigating the biological effects of H₂S. The development of more specific donors and detection methods for this compound will be crucial for dissecting its precise roles in health and disease and for harnessing its therapeutic potential. Future research should focus on direct quantitative comparisons of this compound and H₂S in a wider range of signaling pathways to build a more comprehensive picture of their distinct and overlapping functions.

References

A Comparative Guide to the Hydrogen Sulfide-Releasing Properties of Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the H₂S-releasing properties of different disulfide-based donors, supported by experimental data from recent literature. We will delve into their release kinetics, yields, and the methodologies used to characterize them, offering a valuable resource for the selection of appropriate H₂S donors for research and therapeutic development.

Comparative Analysis of H₂S Release from Disulfides

The efficacy of a disulfide as an H₂S donor is contingent on several factors, including its chemical structure, the nature of the thiol trigger, and the pH of the environment. The following table summarizes quantitative data on H₂S release from various disulfides, highlighting the diversity in their reactivity and release profiles.

Disulfide DonorTrigger (Concentration)Donor Conc.pHPeak H₂S/Sulfide Conc. (µM)Time to Peak/CompletionKey Findings & Release ProfileReference
Diallyl Disulfide (DADS)GSH (3%)2% solution-~15 (burst)-Negligible H₂S release in aqueous solution alone. GSH triggers a burst release.[9] Considered a much poorer H₂S donor than DATS.[5][6][7][5][6][7][9]
Diallyl Trisulfide (DATS)GSH (5%)2% solution-~24 (burst)Sustained release over 6hReleases a small amount of H₂S on its own. GSH significantly enhances release in a concentration-dependent manner, showing a higher and more sustained release than DADS.[9][10][9][10]
Diethanolamine Disulfide (an NSSN) (16)L-Cys (0.6 mM)40 µM5.5~62< 10 minRapid, "burst" release of H₂S, completed within 10 minutes. The peak sulfide concentration is greater than the initial donor concentration, indicating both sulfur atoms are released.[1][11][1][11]
Dialkoxydisulfide (OSSO) (12)L-Cys (0.6 mM)40 µM5.5~74< 10 minVery rapid, "burst" release profile, similar to diaminodisulfides. Release is faster at lower pH.[1][11][1][11]
Hydrodisulfides (RSSH)Reduction (e.g., with PPh₃)18 mM---Release H₂S upon reduction, but not upon changes in pH (acid-labile).[12][13][12][13]
N-(benzoylthio)benzamides (NSHD)Biological thiols (e.g., Cys, GSH)---Peak at 2-4 hours (in microfiber form)Controllable, relatively slow-releasing profile compared to "burst" donors.[14][14]
gem-Dithiols (TAGDDs)Cysteine/GSH--Time-dependent increaseMonitored for 2hStable in aqueous solution but release H₂S in a time-dependent manner in the presence of thiols.[15][15]

Mechanism of Thiol-Mediated H₂S Release

G cluster_0 Thiol-Mediated H₂S Release from Disulfide RSSR Disulfide (R-S-S-R) RSSG Mixed Disulfide (R-S-S-G) RSSR->RSSG + GSH GSH1 Glutathione (GSH) RSH Perthiol (R-SH) RSSG->RSH H2S Hydrogen Sulfide (H₂S) RSH->H2S + GSH GSH2 Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) H2S->GSSG + R-SH

Caption: Thiol-mediated H₂S release pathway.

Experimental Protocols

Accurate quantification of H₂S release is crucial for comparing different donor compounds. Below are summaries of commonly employed experimental methodologies.

Amperometric Detection of H₂S

This method utilizes an H₂S-selective electrode to directly measure the concentration of H₂S gas in a solution in real-time.

  • Apparatus: An H₂S microsensor connected to an amperometer. Often, a pH probe is used concurrently, as the equilibrium between H₂S and its anionic form (HS⁻) is pH-dependent.[1][11]

  • Procedure:

    • A stock solution of the disulfide donor is prepared in an appropriate buffer (e.g., 0.1 M bis-tris buffer at pH 5.5, 6.7, or 7.4).[1][11]

    • The solution is placed in a reaction vessel, and the H₂S and pH electrodes are submerged.

    • A baseline reading is established to ensure no spontaneous H₂S release from the donor or the buffer.[1][11]

    • A solution of the thiol trigger (e.g., L-cysteine or glutathione) is added to the vessel to initiate the reaction.[1][11]

    • The concentration of H₂S is recorded over time. The total sulfide concentration ([H₂S] + [HS⁻]) can be calculated using the measured H₂S concentration and the pH of the solution.[1][11]

Monobromobimane (mBB) Fluorescence Assay

This is a highly sensitive method that involves trapping H₂S with a fluorescent labeling agent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[12][16][17]

  • Principle: H₂S reacts with two molecules of monobromobimane (mBB) at a basic pH (typically 9.5) to form a stable and highly fluorescent product, sulfide-dibimane (SdB).[16][17]

  • Procedure:

    • The H₂S-releasing reaction is performed in a sealed vial to prevent the escape of gaseous H₂S.

    • At specified time points, an aliquot of the reaction mixture is transferred to a solution containing an excess of mBB in a basic buffer (e.g., 100 mM Tris-HCl, pH 9.5).[12]

    • The derivatization reaction is allowed to proceed, after which the reaction is quenched (e.g., by acidification).

    • The resulting SdB is then separated and quantified by reverse-phase HPLC with a fluorescence detector.

    • A standard curve of known SdB concentrations is used to determine the amount of H₂S released in the original sample.

G cluster_1 Experimental Workflow for H₂S Donor Evaluation A Prepare Disulfide Donor Solution in Buffer B Establish Baseline Reading (Amperometry or mBB) A->B C Add Thiol Trigger (e.g., GSH, Cys) B->C D Monitor H₂S Release Over Time C->D F Amperometric Sensor D->F G mBB Assay + HPLC D->G E Data Analysis: Determine Release Kinetics & Yield F->E G->E

Caption: General workflow for assessing H₂S donors.

Biological Signaling Pathways Modulated by H₂S

The therapeutic effects of H₂S are mediated through its interaction with various cellular signaling pathways. For instance, in the cardiovascular system, H₂S is known to exert protective effects by activating pro-survival pathways.[2][4]

G cluster_2 H₂S-Mediated Cardioprotective Signaling H2S H₂S (from Disulfide Donor) Akt Akt H2S->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection AntiApoptosis->Cardioprotection

Caption: H₂S activates pro-survival Akt/eNOS signaling.

Conclusion

The family of disulfide-based H₂S donors offers a diverse range of release profiles, from rapid, burst-like release to more sustained and controllable generation of this important gasotransmitter. The choice of a particular disulfide for a research or therapeutic application will depend on the desired kinetics of H₂S delivery. Diaminodisulfides and dialkoxydisulfides, for example, are potent burst-release donors, while N-(benzoylthio)benzamides offer a slower, more prolonged release. Understanding the comparative properties outlined in this guide, along with the standardized methodologies for their evaluation, is essential for advancing the field of H₂S-based therapeutics.

References

cross-validation of different methods for disulfane quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of disulfanes is critical for understanding protein structure, function, and stability. This guide provides a detailed comparison of three prevalent methodologies: the colorimetric Ellman's Assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The choice of method for disulfane quantification hinges on several factors, including the required sensitivity, sample complexity, and the specific information sought (e.g., total this compound content versus identification of specific disulfide bonds). This document outlines the principles, experimental protocols, and performance characteristics of each technique to aid in selecting the most appropriate approach for your research needs.

Comparative Performance of this compound Quantification Methods

The following table summarizes the key quantitative performance metrics for the colorimetric Ellman's Assay, HPLC with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method involving reduction and derivatization.

ParameterColorimetric Ellman's AssayHPLC (with DTNB Derivatization)GC-MS (with Reduction & Derivatization)
Principle Spectrophotometric detection of TNB²⁻ released from DTNB reaction with thiols.Chromatographic separation and UV detection of TNB or TNB-adducts.Gas chromatographic separation and mass spectrometric detection of derivatized thiols.
Limit of Detection (LOD) Micromolar (µM) range.15 pmol (for TNB), 7.5 pmol (for GSH-TNB adduct).0.1-0.2 µmol/L[1].
Linear Range Typically 0.1 - 1.0 mM.[2]Over three orders of magnitude[1].Over three orders of magnitude (r² = 0.997-0.998)[1].
Recovery Not typically reported as a primary validation parameter.95.6% - 99.4% for TNB in various sample types.94% - 121%[1].
Reproducibility (RSD) Generally <10%.3.6% - 4.6% for non-protein and protein disulfides[3].≤6%[1].
Throughput High (suitable for plate-based assays).Moderate.Moderate.
Specificity Measures total free thiols; disulfide quantification is indirect.High, separates and quantifies specific thiol-adducts.High, provides mass-based identification.
Equipment Spectrophotometer.HPLC system with UV detector.GC-MS system.

Experimental Workflows and Methodologies

Colorimetric Ellman's Assay

This method provides a rapid and straightforward estimation of total free thiols. Disulfanes are quantified indirectly by measuring the thiol concentration before and after a reduction step.

Ellmans_Assay_Workflow cluster_pre_reduction Measure Free Thiols cluster_reduction Reduce Disulfanes cluster_post_reduction Measure Total Thiols cluster_calculation Calculate this compound Concentration Sample1 Sample DTNB1 Add DTNB (Ellman's Reagent) Sample1->DTNB1 Incubate1 Incubate (15 min) DTNB1->Incubate1 Measure1 Measure Absorbance at 412 nm Incubate1->Measure1 Thiol_Conc1 [Free Thiol] Measure1->Thiol_Conc1 Calculation [this compound] = ([Total Thiol] - [Free Thiol]) / 2 Thiol_Conc1->Calculation Sample2 Aliquot of Sample Reducer Add Reducing Agent (e.g., NaBH₄, DTT) Sample2->Reducer Reduced_Sample Reduced Sample Reducer->Reduced_Sample DTNB2 Add DTNB (Ellman's Reagent) Reduced_Sample->DTNB2 Incubate2 Incubate (15 min) DTNB2->Incubate2 Measure2 Measure Absorbance at 412 nm Incubate2->Measure2 Thiol_Conc2 [Total Thiol] Measure2->Thiol_Conc2 Thiol_Conc2->Calculation HPLC_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_free cluster_total cluster_analysis HPLC Analysis cluster_quantification Quantification Sample Sample Split Sample->Split Free_Thiol_Path For Free Thiols Split->Free_Thiol_Path Aliquot 1 Total_Thiol_Path For Total Thiols Split->Total_Thiol_Path Aliquot 2 DTNB1 Add DTNB Free_Thiol_Path->DTNB1 Reduction Reduce Disulfanes (e.g., NaBH₄) Total_Thiol_Path->Reduction Deriv_Sample1 Derivatized Sample (Free Thiols) DTNB1->Deriv_Sample1 HPLC HPLC Separation (C18 Column) Deriv_Sample1->HPLC DTNB2 Add DTNB Reduction->DTNB2 Deriv_Sample2 Derivatized Sample (Total Thiols) DTNB2->Deriv_Sample2 Deriv_Sample2->HPLC UV_Detector UV Detection (326 nm) HPLC->UV_Detector Data Chromatogram (Peak Area) UV_Detector->Data Quantify Quantify TNB using Standard Curve Data->Quantify Calculate Calculate this compound Concentration Quantify->Calculate LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Alkylation Alkylate Free Thiols (e.g., Iodoacetamide) Protein->Alkylation Reduction Reduce Disulfide Bonds (e.g., DTT) Alkylation->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) Reduction->Digestion Peptides Peptide Mixture Digestion->Peptides LC LC Separation Peptides->LC MS1 MS Scan (Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (e.g., CID, ETD) MS1->MS2 Database_Search Database Search & Peptide Identification MS2->Database_Search Quantification Label-free or Labeled Quantification Database_Search->Quantification Disulfide_Mapping Disulfide Bond Mapping Quantification->Disulfide_Mapping

References

A New Era in HER2-Positive Breast Cancer: Trastuzumab Deruxtecan Outperforms Trastuzumab Emtansine

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head clinical trial reveals the superior efficacy of the novel antibody-drug conjugate, trastuzumab deruxtecan, in treating HER2-positive metastatic breast cancer compared to the established therapeutic, trastuzumab emtansine. The findings, supported by preclinical data, mark a significant advancement in targeted cancer therapy and offer new hope for patients with this aggressive form of breast cancer.

For researchers and drug development professionals in the field of oncology, the landscape of treatment for human epidermal growth factor receptor 2 (HER2)-positive breast cancer is undergoing a pivotal shift. The antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd) has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival and overall survival compared to the long-standing standard of care, trastuzumab emtansine (T-DM1).[1][2] This comparison guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental data supporting the use of this next-generation therapeutic.

The core innovation of these antibody-drug conjugates lies in their ability to specifically target HER2-expressing cancer cells and deliver a potent cytotoxic payload. While both T-DM1 and T-DXd utilize the HER2-targeting monoclonal antibody trastuzumab, their key differences reside in the linker technology and the type of cytotoxic agent. T-DM1 employs a non-reducible thioether linker to attach the microtubule inhibitor, DM1.[3][4] In contrast, T-DXd utilizes a cleavable tetrapeptide-based linker to deliver a topoisomerase I inhibitor, deruxtecan.[5][6] This difference in design, particularly the cleavable linker in T-DXd, is thought to contribute to its enhanced efficacy, including a potent "bystander effect" where the released cytotoxic payload can eliminate neighboring tumor cells, even if they have lower HER2 expression.[6]

Efficacy in Head-to-Head Clinical Trials

The landmark DESTINY-Breast03 phase 3 clinical trial directly compared the efficacy and safety of T-DXd versus T-DM1 in patients with HER2-positive metastatic breast cancer previously treated with a taxane and trastuzumab.[7][8] The results, summarized in the table below, unequivocally favor T-DXd.

Efficacy EndpointTrastuzumab Deruxtecan (T-DXd)Trastuzumab Emtansine (T-DM1)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 29.0 months7.2 months0.30 (0.24-0.38)<0.001
36-month PFS Rate 45.7%12.4%
Median Overall Survival (OS) 52.6 months42.7 months0.73 (0.56-0.94)
Objective Response Rate (ORR) 79.7%34.2%

Data from the DESTINY-Breast03 trial with a median follow-up of 41 months.[1]

Experimental Protocols

To evaluate the antitumor activity of novel therapeutics like T-DXd and T-DM1 in a preclinical setting, researchers commonly utilize xenograft models of human breast cancer. The following is a detailed protocol for establishing a HER2-positive breast cancer xenograft model and assessing therapeutic efficacy.

Cell Line Culture and Preparation:

  • Cell Line Selection: Utilize a well-characterized HER2-overexpressing human breast cancer cell line, such as BT-474 or SK-BR-3.

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability. Count the viable cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration for injection.

Xenograft Implantation:

  • Animal Model: Use female immunodeficient mice, such as athymic nude or NOD-SCID mice, aged 6-8 weeks.

  • Estrogen Supplementation: For estrogen receptor-positive cell lines like BT-474, implant a slow-release 17β-estradiol pellet subcutaneously 24-48 hours prior to tumor cell inoculation.

  • Tumor Cell Inoculation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank or mammary fat pad of each mouse.

Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with calipers two to three times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Therapeutic Administration: Administer the test articles (e.g., T-DXd, T-DM1) and a vehicle control intravenously at the specified doses and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Signaling Pathways and Mechanism of Action

Both T-DXd and T-DM1 target the HER2 receptor, a key driver of cell proliferation and survival in HER2-positive breast cancer. Upon binding to HER2, the ADC is internalized by the cancer cell.

HER2_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream HER2 Downstream Signaling HER2_Receptor HER2 Receptor Endosome Endosome HER2_Receptor->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK ADC Antibody-Drug Conjugate (T-DXd or T-DM1) ADC->HER2_Receptor Binding Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis (T-DXd) Payload->DNA_Damage Topoisomerase I Inhibition Microtubule_Disruption Microtubule Disruption & Mitotic Arrest (T-DM1) Payload->Microtubule_Disruption Tubulin Polymerization Inhibition Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

References

Safety Operating Guide

Safe Disposal of Disulfane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of disulfane (H₂S₂), providing detailed procedures for laboratory personnel. This document outlines the inherent instability of this compound and focuses on its controlled decomposition as the primary method of disposal, ensuring the safety of researchers and compliance with environmental regulations.

This compound, also known as dihydrogen disulfide, is a highly unstable inorganic compound that readily decomposes into hydrogen sulfide (H₂S) and elemental sulfur.[1][2] Due to this inherent instability, standard disposal procedures for persistent chemical waste are not applicable. The primary approach to "disposal" is the safe management of its decomposition in a controlled laboratory setting. The main hazard associated with this compound is not the compound itself, but its toxic and flammable decomposition product, hydrogen sulfide.[3]

Core Safety and Handling Protocols

Prior to handling this compound, it is imperative to have a thorough understanding of its properties and the hazards associated with its decomposition product, hydrogen sulfide.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to manage the release of hydrogen sulfide gas. A calibrated hydrogen sulfide gas detector should be in place.

Storage: this compound is not typically stored due to its instability.[1] It is generally synthesized for immediate use in a reaction. If temporary storage is unavoidable, it should be kept at low temperatures to slow the rate of decomposition.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula H₂S₂
Molar Mass 66.14 g·mol⁻¹[2]
Appearance Pale yellow liquid[1][2]
Density 1.334 g/cm³[2]
Melting Point -89.6 °C[2]
Boiling Point 70.7 °C[2]
Decomposition Products Hydrogen sulfide (H₂S) and elemental sulfur (S)[1][2]

Step-by-Step Disposal Procedure: Controlled Decomposition

The disposal of this compound involves its controlled decomposition into hydrogen sulfide and elemental sulfur. The primary challenge is the safe management of the evolved hydrogen sulfide gas.

Experimental Protocol:

  • Preparation:

    • Ensure the entire procedure is conducted in a well-ventilated chemical fume hood.

    • Have a scrubbing solution ready to neutralize the hydrogen sulfide gas. A common scrubbing solution is an aqueous solution of sodium hypochlorite (bleach) or a solution of an oxidizing agent.

    • Prepare a reaction vessel (e.g., a three-necked flask) equipped with a means for gentle heating (if necessary to accelerate decomposition), a gas inlet (for inert gas), and a gas outlet connected to the scrubbing solution.

  • Decomposition:

    • If the this compound is in a container, carefully transfer it to the reaction vessel.

    • The decomposition of this compound will proceed spontaneously at ambient temperature.[2] Gentle heating can be applied to ensure complete decomposition.

    • As the this compound decomposes, hydrogen sulfide gas will be generated and directed into the scrubbing solution.

    • The elemental sulfur will precipitate as a solid in the reaction vessel.

  • Neutralization of Hydrogen Sulfide:

    • The hydrogen sulfide gas bubbled through the scrubbing solution will be oxidized to non-hazardous sulfate salts.

    • Monitor the effectiveness of the scrubbing solution. If the concentration of hydrogen sulfide is high, two scrubbers in series may be necessary.

  • Final Disposal:

    • Once the decomposition is complete (i.e., no more gas is evolved), the elemental sulfur remaining in the reaction vessel can be collected and disposed of as non-hazardous solid waste, in accordance with local regulations.

    • The spent scrubbing solution, now containing sulfate salts, should be neutralized to a pH between 6 and 8 and can typically be disposed of down the drain with copious amounts of water, subject to institutional and local regulations.[4]

Diagram of Disposal Workflow:

Disulfane_Disposal_Workflow start Start: this compound Waste fume_hood Work in a Certified Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) fume_hood->ppe setup Set up Decomposition Flask with Gas Scrubbing System ppe->setup decomposition Controlled Decomposition of this compound (Ambient or Gentle Heat) setup->decomposition h2s_scrubbing Scrub Evolved H₂S Gas (e.g., with Hypochlorite Solution) decomposition->h2s_scrubbing sulfur_disposal Dispose of Solid Sulfur as Non-Hazardous Waste decomposition->sulfur_disposal Solid Residue scrubber_disposal Neutralize and Dispose of Spent Scrubber Solution h2s_scrubbing->scrubber_disposal Liquid Waste end End: Disposal Complete sulfur_disposal->end scrubber_disposal->end

Caption: Workflow for the safe disposal of this compound via controlled decomposition.

Emergency Procedures

In the event of an accidental release or exposure to hydrogen sulfide:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Spill: For a small spill, if it is safe to do so, it can be absorbed with an inert material and treated as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[5]

By adhering to these procedures, laboratory professionals can safely manage the disposal of this compound, mitigating the risks associated with its handling and decomposition.

References

Essential Safety and Logistical Information for Handling Disulfane

Author: BenchChem Technical Support Team. Date: December 2025

Disulfane (H₂S₂), also known as hydrogen disulfide, is a highly reactive and unstable inorganic compound. Due to its inherent instability and hazardous nature, handling this compound requires stringent safety protocols and specialized personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.

Operational Plan: Handling this compound

Given the hazardous properties of this compound, all work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

1. Preparation:

  • Risk Assessment: Before commencing any work, a thorough risk assessment must be conducted, considering the potential for exposure, fire, and explosion.

  • Emergency Equipment: Ensure that an emergency shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO₂) are readily accessible.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be available.

  • PPE Donning: All personnel must be trained in the proper donning and doffing of the required PPE.

2. Handling:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition and the risk of fire.

  • Transfer: Use gastight syringes or a closed-system transfer apparatus for moving the chemical. Ground and bond containers when transferring to prevent static discharge[1].

  • Avoid Contamination: Keep this compound away from incompatible materials such as strong oxidizing agents, acids, and bases[1].

  • Monitoring: If available, use a hydrogen sulfide gas detector, as this compound can decompose to H₂S, which has a characteristic rotten egg smell but quickly causes olfactory fatigue[2].

3. Disposal Plan:

  • Waste Collection: All this compound-contaminated waste must be collected in a designated, properly sealed, and clearly labeled hazardous waste container[3]. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutionally required hazard information.

  • Decontamination: Glassware and equipment can be decontaminated using a bleach solution or a specialized cleaning mixture, such as potassium permanganate solution, in a fume hood[4].

  • Professional Disposal: The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service[3]. This ensures compliance with all federal, state, and local environmental regulations.

Emergency Procedures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill:

    • Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible absorbent material. Collect the absorbed material into a labeled container for hazardous waste disposal.

    • Major Spill: Evacuate the area immediately. Alert emergency responders. Increase ventilation and eliminate all ignition sources. Cleanup should only be performed by trained personnel with appropriate respiratory protection and full protective clothing[1].

Quantitative Data Summary

PropertyValueCitation(s)
Chemical Formula H₂S₂[5]
Molecular Weight 66.15 g/mol
Appearance Colorless to yellow liquid
Odor Similar to camphor or rotten eggs
Boiling Point 70.7 °C (159.3 °F)
Melting Point -89.6 °C (-129.3 °F)
InChI InChI=1S/H2S2/c1-2/h1-2H
CAS Number 13465-07-1[5]
Hazards Highly flammable, toxic, unstable, corrosive.[6]
Incompatible Materials Strong oxidizing agents, acids, bases.[1]

Personal Protective Equipment (PPE)

Due to the high toxicity and reactivity of this compound, a high level of personal protective equipment is mandatory. This corresponds to a minimum of Level B or C protection depending on the concentration and risk of exposure[7].

PPE CategorySpecificationCitation(s)
Respiratory Protection A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[7]
Eye and Face Protection Chemical splash goggles and a face shield are necessary to protect against splashes and vapors.[7]
Hand Protection Chemical-resistant gloves are required. Suitable materials include Butyl rubber or Viton™. Double gloving is recommended.[6]
Body Protection A chemical-resistant suit or a lab coat with a chemical-resistant apron should be worn. For significant exposure risks, a fully encapsulating chemical-protective suit may be necessary.[6][7]
Footwear Closed-toe, chemical-resistant safety shoes or boots are required.

Experimental Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Verify Emergency Equipment (Shower, Eyewash, Extinguisher) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed to Handling handle2 Use Inert Atmosphere handle1->handle2 em_spill Spill Occurs handle1->em_spill Potential Hazard em_exposure Personal Exposure handle1->em_exposure Potential Hazard handle3 Transfer with Gastight System handle2->handle3 handle4 Monitor for Leaks (H2S Detector) handle3->handle4 disp1 Segregate Waste handle4->disp1 Proceed to Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Decontaminate Equipment disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4 em_action_spill Evacuate & Alert Contain if Safe em_spill->em_action_spill em_action_exposure Use Emergency Shower/Eyewash Seek Medical Attention em_exposure->em_action_exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfane

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